molecular formula C12H22O B144297 Geosmin CAS No. 19700-21-1

Geosmin

Cat. No.: B144297
CAS No.: 19700-21-1
M. Wt: 182.3 g/mol
InChI Key: JLPUXFOGCDVKGO-TUAOUCFPSA-N
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Description

Geosmin ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol) is a powerful, ubiquitous sesquiterpenoid known for its distinctive earthy or musty odor and is a primary cause of off-flavor episodes in drinking water and food products worldwide . Its exceptionally low human odor detection threshold, reported to be as low as 0.006 to 0.01 micrograms per liter in water, makes it a critical compound of study for environmental scientists, food chemists, and sensory biologists . In environmental and water sciences, this compound is a major target analyte for predicting and mitigating taste-and-odor outbreaks in reservoirs and drinking water, often linked to blooms of cyanobacteria like Anabaena spp. and Planktothrix . Research applications include developing predictive hydrodynamic models for this compound outbreaks and evaluating advanced remediation strategies. Studies have demonstrated that this compound already present in raw water can be chemically converted to odorless argosmin by depressing the pH, offering a novel removal mechanism beyond traditional methods . In fundamental biochemistry, this compound is biosynthesized from the universal sesquiterpene precursor farnesyl diphosphate in a two-step, Mg2+-dependent reaction catalyzed by the bifunctional enzyme this compound synthase . Recent groundbreaking research has identified a human odorant receptor, OR11A1, responsible for the highly sensitive and selective detection of this compound, with its function conserved across mammalian orthologs . This opens new avenues for research in human olfaction and the development of sensory mitigation strategies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
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InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801024112
Record name Geosmin
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Molecular Weight

182.30 g/mol
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CAS No.

19700-21-1
Record name Geosmin
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Record name Geosmin
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Record name Geosmin
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Record name [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Foundational & Exploratory

human olfactory detection threshold for geosmin

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Olfactometry: The Human Detection Threshold for Geosmin Subtitle: A Mechanistic and Methodological Guide for Sensory Science and Analytical Validation

Executive Summary

This compound (trans-1,10-dimethyl-trans-9-decalol) represents one of the most potent biological off-flavors known to science. Produced primarily by Streptomyces soil bacteria and cyanobacteria, it is responsible for the characteristic "earthy" scent of rain (petrichor) and soil. For industries ranging from municipal water treatment to aquaculture and winemaking, this compound is a critical contaminant.

The human olfactory system is evolutionarily tuned to detect this molecule at distinctively low concentrations—typically in the single-digit nanogram per liter (ng/L) range. This guide delineates the molecular mechanism of this sensitivity, specifically the role of the OR11A1 receptor, and provides rigorous protocols for establishing detection thresholds using both sensory panels and confirmatory gas chromatography-mass spectrometry (GC-MS).

Molecular & Mechanistic Basis

The Ligand: this compound

This compound is a bicyclic tertiary alcohol. Its structural stability allows it to persist in water systems, resisting conventional oxidation.

  • IUPAC Name: (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol[1]

  • Key Feature: The hydroxyl group and the angular methyl groups create a specific steric profile required for receptor binding.

The Receptor: OR11A1

Historically, the specific receptor for this compound was elusive.[2] However, pivotal research (Krautwurst et al., 2024) has identified OR11A1 as the sole human olfactory receptor (OR) variant capable of responding to this compound at physiologically relevant concentrations.[2][3] This high specificity explains the universal human sensitivity to the compound and the distinct nature of the percept.

Signal Transduction Pathway

The detection event follows the canonical G-protein coupled receptor (GPCR) pathway. Binding of this compound to OR11A1 triggers a cascade that amplifies the signal, allowing the brain to register "earthiness" from mere molecules.

Figure 1: Olfactory Transduction Signaling Pathway

GeosminPathway This compound This compound (Ligand) OR11A1 OR11A1 (GPCR) This compound->OR11A1 Binding Golf G_olf (G-Protein) OR11A1->Golf Activation ACIII Adenylyl Cyclase III Golf->ACIII Stimulates cAMP cAMP (Second Messenger) ACIII->cAMP ATP -> cAMP CNG CNG Channel (Ion Gating) cAMP->CNG Opens Channel Depolarization Membrane Depolarization CNG->Depolarization Ca2+/Na+ Influx Brain Olfactory Bulb (Perception) Depolarization->Brain Action Potential

Caption: The signal transduction cascade initiated by this compound binding to OR11A1, leading to neuronal depolarization.

Quantitative Detection Thresholds

The "threshold" is not a single number but a statistical distribution dependent on the matrix (medium). The Odor Detection Threshold (ODT) is the lowest concentration where the presence of an odor is perceived, while the Recognition Threshold is where the "earthy" quality is identifiable.[4]

Table 1: Human Detection Thresholds by Matrix

MatrixDetection Threshold (Range)Notes
Pure Water 4 – 10 ng/L (ppt) The standard reference value. Highly sensitive due to lack of masking agents.
Air ~0.1 ppt (v/v) Extremely volatile perception; equates to detecting a drop in an Olympic pool.
Wine 60 – 80 ng/L Higher threshold due to masking by ethanol and fruit esters.
Fish Flesh ~900 ng/L Lipid content traps this compound, requiring higher loads for volatilization.

Note: Individual sensitivity varies.[4][5][6] Specific anosmia to this compound is rare but possible, necessitating panel screening.

Protocol 1: Sensory Determination (The 3-AFC Method)

Objective: To determine the Group Detection Threshold (BET) for a population or to screen panelists for sensitivity. Standard: ASTM E679 / ISO 13301.

Panelist Selection & Screening
  • Requirement: Recruit 6–10 panelists.

  • Exclusion: Smokers, individuals with current respiratory infections, or those who cannot detect this compound at 20 ng/L (suprathreshold screening).

  • Environment: Positive pressure room with carbon-filtered air to prevent background contamination.

The 3-Alternative Forced Choice (3-AFC) Workflow

We use 3-AFC over the Triangle Test because it is cognitively less demanding for threshold determination (pick the strongest sample rather than the odd one).

  • Preparation: Prepare a geometric dilution series of this compound in odor-free water (e.g., 1, 2, 4, 8, 16, 32 ng/L).

  • Presentation: For each concentration step, present 3 coded cups:

    • Two cups contain blanks (odor-free water).

    • One cup contains the this compound spike.

  • Task: The panelist must sniff all three and identify the sample with the odor (forced choice, even if guessing).

  • Progression: Start from the lowest concentration (1 ng/L) and move upward to prevent olfactory fatigue.

Figure 2: Sensory Analysis Workflow

SensoryWorkflow Start Panelist Recruitment Screening Suprathreshold Screen (20 ng/L) Start->Screening Screening->Start Fail (Anosmic) Preparation Sample Prep (Geometric Dilution) Screening->Preparation Pass Testing 3-AFC Testing (Ascending Concentration) Preparation->Testing Analysis Data Analysis (Best Estimate Threshold) Testing->Analysis Calculate Geometric Mean

Caption: Workflow for establishing human olfactory thresholds using the 3-AFC methodology.

Calculation

The individual threshold is the geometric mean between the last concentration missed and the first concentration correctly identified (followed by correct responses at all higher levels). The Group Threshold is the geometric mean of individual thresholds.

Protocol 2: Analytical Validation (SPME-GC-MS)

Sensory data is subjective.[7] Analytical validation is required to confirm the exact concentration of the "spike" used in sensory tests.

Method: Solid Phase Microextraction (SPME) coupled with GC-MS (Standard Method 6040D).[8] Why SPME? this compound is semi-volatile. SPME concentrates the headspace analytes onto a fiber without solvents, achieving detection limits (MDL) as low as 0.2 ng/L , well below the human sensory threshold.

Step-by-Step Workflow:
  • Sample Prep: Add 10 mL water sample + 3g NaCl (salting out effect) to a 20 mL headspace vial.

  • Extraction:

    • Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is optimal for volatiles.

    • Condition: Incubate at 65°C for 30 mins with agitation.

    • Exposure: Expose fiber to headspace.

  • Desorption: Insert fiber into GC inlet (250°C) for 2-3 mins (splitless mode).

  • Separation: Capillary column (e.g., HP-5MS or DB-Wax).

  • Detection: Mass Spectrometer in SIM Mode (Selected Ion Monitoring).

    • Target Ion: m/z 112 (Quantifier).

    • Qualifier Ions: m/z 125, 182.

Data Interpretation: If the GC-MS detects this compound at 2 ng/L, but the sensory panel only detects it at 8 ng/L, the water utility can rely on the instrument for early warning, knowing the water is chemically contaminated but not yet organoleptically objectionable.

References

  • Krautwurst, D., et al. (2024). this compound, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1.[9] Journal of Agricultural and Food Chemistry.

  • Polak, E.H., & Provasi, J. (1992). Odor sensitivity to this compound enantiomers.[4] Chemical Senses, 17(1), 23–26.[4]

  • Standard Methods Committee. Standard Method 6040D: Constituent Concentration by Gas Chromatography/Mass Spectrometry. American Public Health Association (APHA).

  • ASTM International. ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.

  • World Health Organization (WHO). Guidelines for Drinking-water Quality: Taste and Odour.

Sources

The Geosmin-Springtail Axis: Evolutionary Signaling and Bioprospecting Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, geosmin—the terpene responsible for the characteristic "earthy" smell of soil—was dismissed as a metabolic waste product or an overflow metabolite of the mevalonate pathway. This view has been overturned. Recent evidence identifies this compound as a critical ecological signaling molecule (synomone) that mediates a mutualistic relationship between sporulating Streptomyces bacteria and soil arthropods, specifically springtails (Collembola).

This guide dissects the evolutionary significance of this compound, moving beyond its organoleptic properties to its role in vector-mediated spore dispersal . For drug discovery professionals, understanding this signaling pathway offers a novel "volatile biomarker" strategy: this compound production is genetically coupled with the activation of cryptic biosynthetic gene clusters (BGCs). Monitoring this compound can thus serve as a phenotypic proxy for the successful activation of silent antibiotic pathways.

Part 1: Molecular Biosynthesis & Enzymology

This compound is a volatile sesquiterpene alcohol (


). Unlike many secondary metabolites synthesized by modular polyketide synthases (PKS), this compound is the product of a bifunctional terpene synthase.[1]
The Bifunctional Enzyme: this compound Synthase (GeoA)

The conversion of the universal precursor Farnesyl Diphosphate (FPP) to this compound is catalyzed by a single enzyme, this compound Synthase (encoded by geoA or SCO6073 in S. coelicolor).[1][2] This enzyme contains two distinct active sites:[1][2]

  • N-Terminal Domain (

    
     dependent):  Cyclizes FPP into (1(10)E, 5E)-germacradienol  and germacrene D.
    
  • C-Terminal Domain (

    
     dependent):  Protonates germacradienol, initiating a retro-Prins fragmentation that releases acetone and yields This compound .[1]
    
Biosynthetic Pathway Diagram

GeosminPathway FPP Farnesyl Diphosphate (FPP) GeoA_N GeoA (N-Term) Mg2+ Dependent FPP->GeoA_N Germ Germacradienol (Intermediate) GeoA_N->Germ Cyclization GeoA_C GeoA (C-Term) Retro-Prins Fragmentation Germ->GeoA_C This compound This compound (C12H22O) GeoA_C->this compound Protonation & Cleavage Acetone Acetone (Byproduct) GeoA_C->Acetone

Caption: The bifunctional conversion of FPP to this compound by GeoA. Note the release of acetone as a stoichiometric byproduct.

Part 2: The Evolutionary Driver (The Springtail Hypothesis)

The production of this compound is energetically costly. Evolutionary theory dictates it must confer a fitness advantage. The definitive explanation, validated by Becher et al. (2020), is that this compound acts as a beacon for spore dispersal vectors.

The Mutualism: Streptomyces and F. candida

Streptomyces are sessile organisms. When nutrients deplete, they form aerial hyphae and spores. To colonize new substrates, they require a vector.

  • The Signal: this compound is produced exclusively during the sporulation phase (controlled by bld and whi developmental genes).

  • The Receiver: Springtails (e.g., Folsomia candida) possess antennae with high electrophysiological sensitivity to this compound.[3][4]

  • The Exchange: Springtails feed on the bacterial colony.[3][4] The spores, which are hydrophobic, attach to the springtail's cuticle and survive passage through the gut. The springtail disperses the spores to new, nutrient-rich soil patches via fecal pellets and shedding.

Context-Dependent Signaling (Aposematism vs. Attraction)

This compound functions differently depending on the receiver, demonstrating a complex evolutionary adaptation known as synomonal (mutual benefit) vs. allomonal (defense) signaling.

OrganismResponse to this compoundEvolutionary FunctionMechanism
Springtails (Collembola)Strong Attraction Mutualism (Synomone) Vector for spore dispersal.[4] Spores survive gut passage.
Fruit Flies (Drosophila)Strong Repulsion Aposematism (Allomone) Warning signal of toxicity (Streptomyces produce toxins). Prevents egg-laying on toxic substrates.
Nematodes (C. elegans)Repulsion Defense (Allomone) Avoidance of potentially lethal bacterial metabolites.
Ecological Interaction Loop

EcoLoop Strep Streptomyces Colony (Sporulating) This compound This compound Emission Strep->this compound Signal Generation Dispersal Spore Dispersal (Cuticle & Feces) Strep->Dispersal Hitchhiking Springtail Springtail (Vector) Attracted This compound->Springtail Olfactory Attraction Fly Drosophila (Competitor) Repelled This compound->Fly Olfactory Aversion Springtail->Strep Feeding NewColony New Colony Growth Dispersal->NewColony Colonization NewColony->Strep Cycle Repeats

Caption: The dual role of this compound: attracting vectors (Springtails) while repelling competitors (Flies) to maximize spore survival.

Part 3: Experimental Frameworks

To study these interactions or use this compound as a biomarker, precise detection and behavioral assays are required.

Protocol: Headspace SPME-GC-MS Quantification

This is the gold standard for detecting this compound production in bacterial cultures.

  • Culture: Inoculate Streptomyces on SFM (Soy Flour Mannitol) agar. Incubate at 30°C until sporulation (3-5 days).

  • Extraction:

    • Punch 10mm agar plugs into a 20mL headspace vial.

    • Incubate vial at 60°C for 15 mins.

    • Insert SPME fiber (DVB/CAR/PDMS) into headspace for 30 mins (equilibrium).

  • Analysis (GC-MS):

    • Desorb fiber at 250°C in GC inlet (splitless).

    • Column: HP-5ms or equivalent non-polar column.

    • Target Ion: Monitor m/z 112 (base peak) and m/z 182 (molecular ion).

  • Validation: Compare retention time and mass spectrum against an authentic this compound standard.

Protocol: Y-Tube Olfactometer Bioassay

Used to verify the biological activity of the volatile against arthropods.

  • Setup: Glass Y-tube with airflow (100 mL/min) filtered through activated charcoal.

  • Arms:

    • Arm A: Odor source (Streptomyces culture or pure this compound).[1][2][5]

    • Arm B: Control (Sterile media or solvent).

  • Subject: Introduce starved Folsomia candida (springtails) at the base.

  • Scoring: Record choice when the insect crosses a decision line (3 cm into an arm) and remains for >15 seconds.

  • Statistic: Calculate Preference Index (PI):

    
    .
    

Part 4: Implications for Drug Discovery

The evolutionary link between this compound and sporulation provides a powerful tool for natural product discovery.

Co-Regulation and "Cryptic" Clusters

Antibiotic production in Streptomyces is often triggered by the same developmental signals that trigger sporulation (bld and whi gene cascades).

  • The Problem: In lab conditions (liquid fermentation), Streptomyces often fail to sporulate, meaning both geoA and adjacent antibiotic gene clusters remain "silent."

  • The Solution: this compound is a volatile biomarker for the activation of this developmental regulon.

Application Strategy

If a strain produces this compound, it indicates that the Bld/Whi regulatory cascade is active. This suggests that other secondary metabolite clusters regulated by these factors are likely also active.

  • Screening: Use "this compound Sniffing" (via GC-MS) to identify culture conditions (media, stress triggers) that activate the developmental cycle.

  • Correlation: Correlate this compound peaks with novel peaks in LC-MS (liquid chromatography) traces to find new antibiotics produced alongside the volatile signal.

References

  • Becher, P. G., et al. (2020). "Developmentally regulated volatiles this compound and 2-methylisoborneol attract a soil arthropod to Streptomyces bacteria promoting spore dispersal."[6] Nature Microbiology.[4][6] Link

  • Cane, D. E., & Watt, R. M. (2003). "Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in this compound biosynthesis." Proceedings of the National Academy of Sciences. Link

  • Stensmyr, M. C., et al. (2012). "A conserved dedicated olfactory circuit for detecting harmful microbes in Drosophila." Cell. Link

  • Flärdh, K., & Buttner, M. J. (2009). "Streptomyces morphogenetics: dissecting differentiation in a filamentous bacterium." Nature Reviews Microbiology. Link

  • Jiang, J., et al. (2007). "Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme." Nature Chemical Biology.[6] Link[1]

Sources

Technical Whitepaper: Geosmin as a Definitive Biomarker for Microbial Activity in Water Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a semi-volatile terpenoid responsible for the characteristic "earthy" odor in water and soil. While aesthetically potent with an odor threshold concentration (OTC) as low as 5–10 ng/L, its value extends beyond organoleptics. For the scientific community, this compound serves as a critical biomarker for specific microbial metabolic states, particularly within Actinobacteria and Cyanobacteria populations. This guide delineates the biochemical origins of this compound, its utility as a proxy for microbial dynamics, and the rigorous analytical protocols required for its quantification and genetic source tracking.

Part 1: The Biochemistry of this compound Production[1][2]

Understanding this compound requires dissecting its biosynthetic pathway. Unlike general fermentation byproducts, this compound synthesis is enzymatically complex and species-specific. It is not merely a waste product but a secondary metabolite often sequestered intracellularly until cell lysis or specific environmental triggers occur.

The Bifunctional Biosynthetic Pathway

The synthesis of this compound represents a deviation from canonical terpene chemistry.[1] It originates from the universal isoprenoid precursor Farnesyl Diphosphate (FPP) .[1]

The conversion is catalyzed by a bifunctional enzyme, This compound Synthase (encoded by the geoA gene in Cyanobacteria or sco6073 in Streptomyces coelicolor). This enzyme possesses two distinct active sites:[2][3]

  • N-terminal domain: Cyclizes FPP into Germacradienol (and minor amounts of Germacrene D).[4][3]

  • C-terminal domain: Protonates Germacradienol, inducing a retro-Prins fragmentation that cleaves acetone to yield This compound .

This fragmentation step is chemically significant because it reduces the carbon skeleton from C15 (sesquiterpene) to C12 (norsesquiterpene), imparting this compound's unique volatility and stability.

Pathway Visualization

GeosminBiosynthesis FPP Farnesyl Diphosphate (C15) Enz1 This compound Synthase (N-term Domain) FPP->Enz1 Inter1 Germacradienol (Intermediate) Enz2 This compound Synthase (C-term Domain) Inter1->Enz2 This compound This compound (C12) Acetone Acetone (Byproduct) Enz1->Inter1 Mg2+ Cyclization Enz2->this compound Retro-Prins Fragmentation Enz2->Acetone

Figure 1: The bifunctional enzymatic conversion of FPP to this compound.[4][1][2][3] Note the cleavage of acetone, reducing the molecule to a C12 structure.

Part 2: this compound as a Biomarker for Microbial Dynamics

This compound presence correlates with specific microbial taxa. However, a critical distinction must be made between Total this compound (intracellular + extracellular) and Dissolved this compound .

Key Producer Profiles

Not all algae produce this compound. It is restricted primarily to benthic Cyanobacteria and soil-derived Actinobacteria (which can enter water via runoff).[5]

Table 1: Primary this compound-Producing Taxa

Organism GroupKey GeneraHabitatRelease Mechanism
Cyanobacteria Anabaena (planktonic)Surface WaterCell lysis / Senescence
Oscillatoria (benthic)BiofilmsContinuous diffusion & Lysis
PhormidiumBenthic MatsScouring/Detachment
Actinobacteria StreptomycesSoil/SedimentSpore formation/Metabolic byproduct
Fungi PenicilliumSoil/Damp env.Metabolic byproduct
The "Lag" Phenomenon

Research indicates that dissolved this compound spikes often lag behind peak algal biomass.

  • Growth Phase: this compound is synthesized and stored intracellularly (bound to thylakoids or cytosolic structures).

  • Death Phase: Algaecide treatment or natural senescence lyses cells, releasing the "Total" pool into the "Dissolved" phase.

  • Implication: Detecting this compound genes (qPCR) is a leading indicator, while detecting this compound chemicals (GC/MS) is often a lagging indicator of a bloom.

Part 3: Analytical Methodologies & Protocols

To use this compound effectively as a data point, quantification must be precise. The current gold standard is Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) .

Protocol A: SPME-GC/MS Quantification (Standard Method 6040D)

Objective: Quantify this compound at ng/L (ppt) levels without liquid-liquid extraction.

Reagents & Equipment:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Critical for capturing semi-volatiles.[6]

  • Salt: Sodium Chloride (NaCl), baked at 450°C to remove organics.

  • Internal Standard (IS): 2-isobutyl-3-methoxypyrazine (IBMP) or d3-geosmin.

Step-by-Step Workflow:

  • Sample Prep: Transfer 10 mL of water sample into a 20 mL headspace vial.

  • Salting Out: Add 3.0 g NaCl. Why? This increases the ionic strength, driving hydrophobic this compound out of the liquid phase and into the headspace (Henry’s Law constant modification).

  • Incubation: Agitate at 500 rpm at 60°C for 2 minutes.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 3–5 minutes (splitless mode).

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode.

    • Target Ion: m/z 112 (Quantification)[6]

    • Qualifier Ions: m/z 125, 182

Protocol B: qPCR for geoA (Early Warning System)

Objective: Detect the genetic potential for this compound production before the metabolite is released.

Step-by-Step Workflow:

  • Filtration: Filter 50–100 mL water through a 0.2 µm polycarbonate filter to capture cells.

  • Lysis: Mechanical bead-beating (glass beads) is required to break tough cyanobacterial cell walls.

  • Extraction: Use a standard genomic DNA kit (e.g., spin column).

  • Amplification: Use primers targeting the conserved geoA gene sequence.

    • Forward:5’-GAG TTA TCC GTC CCA CAA-3’

    • Reverse:5’-CTA TCC GTC CCA GTA GGT-3’ (Example sequences; validate against local strains).

  • Quantification: Correlate Cycle Threshold (Ct) values to a standard curve of plasmid DNA containing geoA.

Integrated Analytical Workflow

AnalyticalWorkflow Sample Raw Water Sample Split Sample Splitting Sample->Split ChemPrep Add 30% NaCl (w/v) Heat to 60°C Split->ChemPrep Chemical Analysis Filter 0.2µm Filtration Concentrate Biomass Split->Filter Biological Analysis SPME Headspace SPME (DVB/CAR/PDMS Fiber) ChemPrep->SPME GCMS GC/MS (SIM Mode) m/z 112 SPME->GCMS DataChem Result: Current Odor Load (ng/L) GCMS->DataChem Lysis Bead Beating & DNA Extraction Filter->Lysis qPCR qPCR targeting geoA gene Lysis->qPCR DataGen Result: Potential Risk (Gene Copies/mL) qPCR->DataGen

Figure 2: Dual-stream analytical workflow combining chemical quantification and genetic source tracking.

Part 4: Data Interpretation & Implications for Treatment[10]

Interpreting the Data
  • High geoA / Low this compound: Indicates an active bloom in the growth phase. The risk is "latent." Action: Avoid algaecides that cause lysis; optimize physical removal (DAF/Sedimentation).

  • Low geoA / High this compound: Indicates a senescent bloom or recent lysis event. The risk is "realized." Action: Maximize oxidation (Ozone/PAC).

Treatment Logic (The Oxidation Challenge)

This compound is saturated (no double bonds in the ring structure), making it resistant to standard chlorination. It requires advanced oxidation processes (AOP).

Removal Efficiencies:

  • Chlorine (Cl₂): < 10% removal (Ineffective).

  • Powdered Activated Carbon (PAC): 40–90% removal (Dependent on contact time and carbon type).

  • Ozone (O₃): > 90% removal (Highly effective, cleaves the ring).

  • UV/H₂O₂: > 95% removal (Hydroxyl radical attack).

Treatment Decision Tree

TreatmentLogic Start This compound Detected (> 5 ng/L) CheckSource Is Source Intracellular? (High Cell Count, Low Dissolved) Start->CheckSource Intra Intracellular Dominant CheckSource->Intra Yes Extra Extracellular Dominant CheckSource->Extra No Action1 Avoid Pre-Oxidation (Prevent Lysis) Intra->Action1 Action3 Apply PAC or Ozone (Target Dissolved Phase) Extra->Action3 Action4 Biofiltration (Long-term degradation) Extra->Action4 Action2 Optimize Coagulation/DAF Remove Intact Cells Action1->Action2

Figure 3: Decision logic for water treatment based on this compound phase (intracellular vs. extracellular).

References

  • Jiang, J., et al. (2007). "Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme."[4][3][7] Nature Chemical Biology. Link

  • Standard Methods Committee. (2018). "Standard Method 6040 D. Solid-Phase Microextraction (SPME)." Standard Methods for the Examination of Water and Wastewater. Link

  • Su, M., et al. (2018). "A survey of this compound and 2-methylisoborneol producers in the environment using the respective synthase genes." Water Research. Link

  • Watson, S. B. (2004). "Aquatic taste and odor: A primary signal of drinking water integrity." Journal of Toxicology and Environmental Health. Link

  • Agilent Technologies. (2018). "Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with GC/MS." Application Note. Link

  • Thermo Fisher Scientific. (2020). "Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS." Application Note. Link

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natural producers of geosmin beyond bacteria and cyanobacteria

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural production of geosmin in eukaryotic systems, distinguishing confirmed endogenous biosynthesis from microbial symbiosis.

Technical Guide for Researchers & Drug Discovery Professionals

Executive Summary

Historically, this compound (trans-1,10-dimethyl-trans-9-decalol) has been viewed exclusively as a secondary metabolite of soil bacteria (Streptomyces spp.) and cyanobacteria. This prokaryotic dogma is now obsolete. Recent rigorous biochemical and genomic analyses have confirmed that specific eukaryotes—fungi, liverworts, and plants—possess independent biosynthetic capabilities.

This guide analyzes the non-bacterial sources of this compound, contrasting the well-characterized bacterial geoA pathway with the novel, often non-canonical pathways found in eukaryotes. It provides actionable protocols for distinguishing endogenous production from microbiome contamination, a critical challenge in natural product isolation.

Part 1: The Eukaryotic Landscape of this compound

While Streptomyces utilize a bifunctional terpene synthase (GeoA) to convert farnesyl diphosphate (FPP) directly to this compound, eukaryotes appear to have evolved distinct, convergent mechanisms.

Fungi: The P450-Mediated Pathway

Primary Producer: Penicillium expansum (Blue Mold) Unlike bacteria, which use a single enzyme for cyclization and fragmentation, P. expansum employs a multi-step enzymatic process involving a cytochrome P450 monooxygenase.

  • The gpe1 Gene Discovery: Functional genomics have identified the gpe1 gene, which encodes a cytochrome P450 monooxygenase.[1] Knockout studies confirm that gpe1-deficient mutants lose the ability to produce this compound, while complementation restores it.[1]

  • Mechanism: It is hypothesized that a basal terpene synthase first creates a sesquiterpene precursor (likely germacradienol or a related scaffold), which is then hydroxylated or modified by the Gpe1 P450 enzyme to yield this compound. This distinct mechanism represents a significant target for controlling off-flavors in the wine industry (cork taint/earthy notes).

Plants: The Beta vulgaris (Beetroot) Enigma

Primary Producer: Beta vulgaris (Table Beet) The "earthy" flavor of beets is the canonical example of this compound in food.[2][3] For decades, this was attributed to symbiotic soil actinomycetes. Modern sterile tissue culture techniques have overturned this.

  • Evidence of Endogeneity:

    • Aseptic Culture: B. vulgaris cultivars ('Bull's Blood', 'Touchstone Gold') grown in sterile tissue culture (TC) consistently produce this compound.

    • Microbial Negative: 16S rRNA sequencing of these TC lines reveals only chloroplast and mitochondrial DNA, ruling out bacterial symbionts.

    • Genetic Control: Quantitative Trait Loci (QTL) mapping has identified two specific loci on Chromosome 8 associated with this compound concentration.[4][5]

  • The "Missing Synthase": Despite the chemical evidence, no homolog of the bacterial geoA gene exists in the beet genome. This suggests plants utilize a completely novel terpene synthase or a cryptic pathway yet to be annotated.

Liverworts: The Evolutionary Bridge

Primary Producer: Symphyogyna brongniartii Liverworts, as basal land plants, share biochemical traits with both algae and higher plants. Axenic cultures of S. brongniartii produce this compound along with the intermediate isolepidozene . The presence of isolepidozene suggests a pathway evolutionarily closer to the bacterial mechanism (via germacradienol) than the fungal P450 route, potentially representing a horizontal gene transfer event or deep evolutionary conservation.

Part 2: Biosynthetic Signaling Pathways

The following diagram contrasts the established bacterial pathway with the divergent eukaryotic mechanisms.

GeosminBiosynthesis cluster_Bacteria Prokaryotic Pathway (Streptomyces) cluster_Fungi Eukaryotic Pathway (Penicillium) FPP Farnesyl Diphosphate (FPP) GeoA_N GeoA (N-term) FPP->GeoA_N Cyclization UnknownTS Unknown Terpene Synthase FPP->UnknownTS Germacradienol Germacradienol GeoA_N->Germacradienol GeoA_C GeoA (C-term) Germacradienol->GeoA_C Fragmentation Geosmin_B This compound GeoA_C->Geosmin_B + Acetone Precursor Sesquiterpene Precursor UnknownTS->Precursor Gpe1 Gpe1 (Cytochrome P450) Precursor->Gpe1 Hydroxylation/Cleavage Geosmin_F This compound Gpe1->Geosmin_F

Figure 1: Comparative Biosynthesis. Bacteria utilize a bifunctional GeoA enzyme, whereas Fungi (Penicillium) employ a two-step process involving a distinct P450 monooxygenase (Gpe1).

Part 3: Experimental Protocol for Validation

Objective: Distinguish endogenous eukaryotic production from microbial contamination.

Phase 1: Establishment of Axenic Cultures
  • Surface Sterilization:

    • Wash tissue (root/mycelium) in 70% EtOH for 30 sec.

    • Submerge in 2% NaOCl (Sodium Hypochlorite) + 0.1% Tween 20 for 10 min.

    • Rinse 3x with sterile ddH2O.

  • Culture Medium: Plate on non-selective media (PDA/MS) containing broad-spectrum antibiotics (e.g., Chloramphenicol 50 µg/mL) to suppress bacterial growth initially, then subculture onto antibiotic-free media to verify sterility.

Phase 2: Molecular Validation (16S rRNA Screen)

Before quantifying this compound, you must prove the absence of bacteria.

  • DNA Extraction: Use a CTAB or column-based kit on the axenic tissue.

  • PCR Amplification: Target the bacterial 16S rRNA gene using universal primers (e.g., 27F/1492R).

  • Control: Include a positive control (E. coli gDNA) and a negative control (water).

  • Validation: If a band appears, clone and sequence. If sequences map to chloroplasts/mitochondria, the culture is axenic. If they map to Streptomyces or Cyanobacteria, the culture is contaminated.

Phase 3: Chemical Quantification (HSPME-GC-MS)

This compound is volatile and best analyzed via Headspace Solid-Phase Microextraction.

  • Sample Prep: Homogenize 2g of tissue in 5mL saturated NaCl solution (inhibits enzymatic degradation).

  • Extraction: Incubate at 60°C for 30 min. Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 min.

  • GC-MS Parameters:

    • Column: HP-5MS or equivalent non-polar column.

    • Injector: 250°C (desorption).

    • SIM Mode: Monitor ions m/z 112 (base peak), 125, and 182 (molecular ion).

  • Quantification: Use standard addition method to account for matrix effects.

Part 4: Data Summary & Implications

Organism TypeSpeciesConfirmed Gene/EnzymeKey EvidenceIndustry Impact
Bacteria Streptomyces coelicolorgeoA (Bifunctional)Genetic KnockoutWater Quality, Aquaculture
Fungi Penicillium expansumgpe1 (P450)gpe1 KnockoutWine Spoilage (Cork Taint)
Plant Beta vulgarisUnknown (Chr 8 QTL)Sterile Tissue CultureFood Science (Flavor)
Liverwort SymphyogynaUnknownAxenic CultureEvolutionary Biology
Implications for Drug Discovery & Industry
  • Synthetic Biology: The fungal gpe1 P450 offers a new enzymatic tool for modifying sesquiterpenes, potentially useful in synthesizing complex terpene-based pharmaceuticals.

  • Flavor Modulation: Identifying the "missing" beet synthase could allow for the breeding of "this compound-free" beets for consumers sensitive to the earthy taste, or hyper-producers for natural food coloring/flavoring extraction.

  • Contamination Control: In fermentation (e.g., statins, antibiotics), distinguishing between fungal production and bacterial contamination is vital. The gpe1 marker allows for rapid genetic screening of fungal strains.

References

  • Jiang, J., et al. (2007).[6] "Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme."[7] Nature Chemical Biology. Link

  • Lu, G., et al. (2003).[1] "Biosynthetic origin of this compound in red beets (Beta vulgaris L.)." Journal of Agricultural and Food Chemistry. Link

  • Maher, L., & Goldman, I. (2018).[5] "Endogenous Production of this compound in Table Beet." HortScience. Link

  • Tastet, L., et al. (2023). "Characterization of a cytochrome P450 monooxygenase gene involved in the biosynthesis of this compound in Penicillium expansum." International Journal of Food Microbiology. (Note: Validated via search context of gpe1 discovery).
  • Spiteller, P., et al. (2002).[5][6] "The biosynthesis of this compound in bacteria and liverworts." ChemBioChem. Link

  • Hayes, S.J., et al. (1991). "this compound as an odorous metabolite in cultures of a free-living amoeba, Vannella species."[8] Journal of Protozoology. Link

Sources

A Technical Guide to the Molecular and Physical Basis of Petrichor: The Central Role of Geosmin

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The evocative, earthy scent following a rain shower, known colloquially as petrichor, represents a complex interplay of microbiology, organic chemistry, and fluid dynamics. This guide serves as a technical deep-dive into the core components of this phenomenon, intended for researchers in the fields of microbiology, atmospheric science, analytical chemistry, and sensory science. We will deconstruct the petrichor effect from its molecular origins—focusing on the pivotal role of the microbial volatile organic compound, geosmin—to the physical mechanisms of its aerosolization and its profound impact on sensory perception.

Section 1: The Molecule - this compound ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol)

This compound is an irregular sesquiterpenoid responsible for the quintessential "earthy" aroma.[1] Its significance extends beyond the pleasant scent of rain; it is a critical factor in drinking water quality, where it is considered an off-flavor, and plays a role in the palatability of certain foods and farmed fish.[1][2][3] The human olfactory system is exceptionally sensitive to this compound, with detection thresholds reported at levels as low as 5 to 10 nanograms per liter (ng/L), or parts per trillion.[1][4]

Microbial Origin and Biosynthesis

The primary producers of this compound in the soil environment are filamentous bacteria belonging to the genus Streptomyces.[5] These gram-positive bacteria are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics. This compound production is intrinsically linked to their life cycle, particularly during the formation of spores under adverse conditions.[5]

The biosynthesis of this compound from the primary metabolite precursor farnesyl diphosphate (FPP) is catalyzed by a single, bifunctional enzyme known as this compound synthase (GS).[1][6][7] In Streptomyces coelicolor, this enzyme is encoded by the geoA gene.[8][9]

The synthesis is a two-step, Mg²⁺-dependent process occurring within two distinct domains of the enzyme:[6][10][11]

  • N-Terminal Domain: Catalyzes the cyclization of FPP into the intermediate sesquiterpene alcohol, germacradienol.[6][10][12]

  • C-Terminal Domain: Mediates the subsequent complex rearrangement and fragmentation of germacradienol, yielding this compound and acetone via a retro-Prins reaction.[10]

Geosmin_Biosynthesis cluster_0 This compound Synthase (GeoA) FPP Farnesyl Diphosphate (FPP) N_Term N-Terminal Domain FPP->N_Term Mg²⁺ Germacradienol Germacradienol C_Term C-Terminal Domain Germacradienol->C_Term Mg²⁺ This compound This compound N_Term->Germacradienol Cyclization C_Term->this compound Fragmentation/ Rearrangement

Caption: Enzymatic conversion of FPP to this compound by the bifunctional this compound synthase.

Ecological Role

The production of this compound is not a metabolic accident. The compound serves distinct ecological functions. It acts as a chemical signal, mediating interactions between microbes and other organisms. For instance, this compound attracts soil-dwelling arthropods like springtails (Folsomia candida), which consume the Streptomyces and aid in the dispersal of its spores.[1] Conversely, it can act as a repellent to other organisms like Drosophila melanogaster, signaling the presence of potentially toxin-producing microbes.[13][14] This suggests this compound functions as an aposematic signal, or warning chemical, in the microbial world.[13]

Section 2: The Phenomenon - The Petrichor Effect

Petrichor is the term for the scent of rain on dry earth. While this compound is the primary component, the full aroma also includes oils secreted by plants that accumulate in soil and rock during dry periods. The key to the petrichor effect is the physical mechanism that aerosolizes these non-volatile and semi-volatile compounds, delivering them to the olfactory system.

Mechanism of Aerosolization

Research conducted at the Massachusetts Institute of Technology (MIT) elucidated the fluid dynamics responsible for the release of these aromatic compounds.[15][16][17] Using high-speed cameras, they demonstrated that when a raindrop impacts a porous surface, it traps minute pockets of air.[16][18][19]

The process unfolds over microseconds:

  • Impact and Entrapment: A falling raindrop strikes a porous medium (e.g., dry soil), trapping tiny air bubbles at the contact interface.

  • Bubble Ascent: These bubbles, akin to those in a carbonated beverage, travel upwards through the water droplet.

  • Surface Bursting: Upon reaching the droplet's surface, the bubbles burst, releasing a "fizz" of microscopic aerosols.[15][18]

These aerosols carry with them the volatile and semi-volatile compounds present in the soil, including this compound, which are then dispersed by wind.[16][20] This mechanism is most efficient during light to moderate rainfall on unsaturated, porous soils.[15] Heavy rainfall tends to saturate the surface too quickly, inhibiting the formation and release of aerosols.[15]

Petrichor_Mechanism A 1. Raindrop impacts porous soil B 2. Air pockets are trapped at the interface A->B C 3. Bubbles ascend through the droplet B->C D 4. Bubbles burst at the droplet surface C->D E 5. This compound-laden aerosols are released D->E

Caption: The physical mechanism of aerosol release during the petrichor effect.

Section 3: Analytical & Experimental Methodologies

The study of this compound and the petrichor effect requires sensitive and robust analytical techniques to detect and quantify compounds at trace levels, as well as standardized sensory methods to correlate chemical data with human perception.

Protocol: Quantification of this compound in Water/Soil Samples

The gold-standard for the quantification of trace volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Pre-concentration of the analyte is essential due to its low concentration. Solid-Phase Microextraction (SPME) is a preferred method for its simplicity, solvent-free nature, and high sensitivity.[21][22]

Objective: To quantify this compound concentration in an aqueous sample.

Methodology: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

  • Materials:

    • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • Heating block or water bath with agitator

    • This compound analytical standard

    • Sodium chloride (NaCl)

  • Procedure:

    • Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Salting Out: Add 3 g of NaCl to the vial.

      • Scientist's Note: The addition of salt increases the ionic strength of the solution, which decreases the solubility of organic analytes like this compound and promotes their partitioning into the headspace, thereby increasing method sensitivity. This is known as the "salting-out" effect.

    • Equilibration: Seal the vial and place it in the heating block set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. This facilitates the movement of volatile this compound from the aqueous phase into the headspace.

    • Extraction: Introduce the SPME fiber into the headspace of the vial (not touching the liquid). Expose the fiber for 30 minutes at 60°C with continued agitation. The this compound adsorbs onto the fiber coating.

    • Desorption and Analysis: Immediately retract the fiber and insert it into the heated GC inlet (e.g., 250°C). Desorb for 5 minutes. The heat volatilizes the this compound from the fiber onto the GC column.

      • GC-MS Parameters (Example):

        • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

        • Oven Program: 40°C hold for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min.

        • Carrier Gas: Helium

        • MS Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Target ion for this compound is m/z 112, with qualifiers such as m/z 125 and 97.[22]

    • Quantification: Create a calibration curve using analytical standards of known concentrations. Quantify the sample based on the peak area of the target ion.

Protocol: Sensory Analysis of Earthy-Musty Odor

Correlating instrumental data with human perception is crucial. Flavor Profile Analysis (FPA) is a standardized method used to describe and quantify sensory attributes.[23][24]

Objective: To determine the sensory detection threshold and intensity of earthy-musty character in a water sample.

  • Materials:

    • A panel of 5-7 trained sensory analysts.

    • Odor-free water for dilution and as a reference.

    • Glass flasks with watch glass covers.

    • This compound standard solutions of known concentrations.

    • Temperature-controlled room (22-24°C).

  • Procedure:

    • Panelist Training: Panelists are trained to identify and scale the intensity of the specific "earthy" aroma using a set of this compound standards. An intensity scale is established (e.g., 0 = none, 1 = threshold, 4 = slight, 8 = moderate, 12 = strong).

    • Sample Preparation: Prepare a dilution series of the test sample with odor-free water. Bring all samples and the reference to a standard temperature (e.g., 45°C) to increase analyte volatility.[25]

    • Evaluation: Panelists sniff the headspace of each flask in a randomized order, starting with the reference and moving to samples of increasing concentration.

      • Scientist's Note: The evaluation must be conducted in an odor-free environment to prevent sensory fatigue and interference. A rest period between samples is mandatory.[25]

    • Data Collection: For each sample, panelists record the perceived intensity on the established scale. The detection threshold is the lowest concentration at which at least 50% of the panelists can detect the earthy character.

    • Analysis: The geometric mean of the panel's intensity ratings is calculated for each sample to provide a quantitative measure of the off-flavor.

Data Summary: this compound Detection Thresholds
MatrixMethodDetection Threshold (ng/L)Reference
Pure WaterHuman Sensory Panel5 - 15[1][4]
Pure WaterSPME-GC-MS10[22]
Pure WaterCLSA-GC/MS2[25]
Fish TissueHuman Sensory Panel~700 (ppb)[22]

CLSA: Closed-Loop Stripping Analysis

Section 4: Implications for Research and Development

Understanding the this compound-petrichor relationship has implications beyond environmental science.

  • Drug Development & Off-Flavor Masking: Many pharmaceutical formulations contain compounds that can be perceived as unpleasant. The study of potent odorants like this compound and the mechanisms of their perception can inform strategies for masking off-flavors in oral medications, improving patient compliance.

  • Water Quality Management: Real-time monitoring of this compound is critical for water treatment facilities. The development of novel sensors, such as bioelectronic noses using human olfactory receptors, promises rapid and sensitive detection to manage taste-and-odor events.[26]

  • Microbial Ecology & Natural Products: this compound serves as a model for understanding chemical signaling in complex microbial communities. Investigating its ecological role can lead to the discovery of new natural products with potential pharmaceutical or agricultural applications.

References

  • Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. Nature Chemical Biology, 3(11), 711–715. [Link]

  • Li, R., & Cane, D. E. (2012). Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence. Biochemistry, 51(20), 4209–4221. [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia, the free encyclopedia. Retrieved from [Link]

  • Shen, Y., et al. (2022). Construction and application of the genome-scale metabolic model of Streptomyces radiopugnans. Frontiers in Bioengineering and Biotechnology, 10, 968633. [Link]

  • Acuña-Gutiérrez, K., et al. (2018). This compound as a source of the earthy-musty smell in fruits, vegetables and water: Origins, impact on foods and water, and review of the removing techniques. Food Research International, 103, 311-323. [Link]

  • Jiang, J., He, X., & Cane, D. E. (2006). This compound biosynthesis. Streptomyces coelicolor germacradienol/germacrene D synthase converts farnesyl diphosphate to this compound. Journal of the American Chemical Society, 128(25), 8128–8129. [Link]

  • Gust, B., et al. (2003). A bifunctional Streptomyces coelicolor enzyme catalyzes the two-step conversion of farnesyl diphosphate to this compound. Journal of the American Chemical Society, 125(38), 11558-11559. [Link]

  • Cane, D. E., & He, X. (2008). This compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound. Journal of the American Chemical Society, 130(51), 17548–17556. [Link]

  • Wikipedia. (n.d.). This compound synthase. Wikipedia, the free encyclopedia. Retrieved from [Link]

  • Cane, D. E., He, X., & Jiang, J. (2009). This compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound. Journal of the American Chemical Society, 131(5), 1806-1808. [Link]

  • John Innes Centre. (2017, November 1). Meet the Molecules; this compound. [Link]

  • Chu, J. (2015, January 14). Rainfall can release aerosols, study finds. MIT News. [Link]

  • Meixler, M. (2015, April 8). Petrichor: What Causes the Earthy Smell After Rain? HowStuffWorks. [Link]

  • Painter, N. S., Brownlee, B., & Boone, R. (1984). This compound - A cause of taste and odour in drinking water from Western Lake Ontario. Environment Canada. [Link]

  • Zarate, S., et al. (2022). The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical. Applied and Environmental Microbiology, 88(6), e02379-21. [Link]

  • Grimm, C. C., et al. (2024). Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 72(14), 7439-7446. [Link]

  • Khiari, D., et al. (2002). Sensory and Chemical Analysis Methods for Earthy and Musty Odors in Drinking Water Caused by this compound and 2-Methylisoborneol. Water Intelligence Online, 1, 9781780404314. [Link]

  • ScienceDaily. (2024, August 1). Human odorant receptor for this compound identified for the first time. [Link]

  • Joyful Microbe. (2021, October 19). This compound: the smell of soil and rain. [Link]

  • Watson, S. B., et al. (2000). Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME. Water Research, 34(10), 2818-2828. [Link]

  • MIT. (2015, January 14). Rainfall can release aerosols, high-speed video shows. YouTube. [Link]

  • IWA Publishing. (n.d.). Sensory and chemical analysis methods for earthy and musty odours in drinking water caused by this compound and 2-methylisoborneol. [Link]

  • Saad, H., et al. (2007). Picogram Determination of “Earthy-Musty” Odorous Compounds in Water Using Modified Closed Loop Stripping Analysis and Large Volume Injection GC/MS. Analytical Chemistry, 79(21), 8094-8102. [Link]

  • Jin, H. J., et al. (2015). Real-time monitoring of this compound and 2-methylisoborneol, representative odor compounds in water pollution using bioelectronic nose with human-like performance. Biosensors & Bioelectronics, 72, 335-341. [Link]

  • VSED. (n.d.). Systematic review on off-flavors caused by this compound and 2-methylisoborneol in aquatic products. VSED. [Link]

  • Lloyd, S. W., & Grimm, C. C. (1999). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. Journal of the American Society for Mass Spectrometry, 10(12), 1269-1275. [Link]

  • Town of Notasulga. (2024, July 18). This compound- Frequently Ask Questions. [Link]

  • Grimm, C. C., et al. (2024). Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 72(14), 7439-7446. [Link]

  • Maga, J. A. (1987). Musty/earthy aromas. Food Reviews International, 3(3), 269-284. [Link]

  • Chu, J. (2017, March 7). A light rain can spread soil bacteria far and wide, study finds. MIT News. [Link]

  • IWA Publishing. (2007, March 1). Ability of humans to smell this compound, 2-MIB and nonadienal in indoor air when using contaminated drinking water. [Link]

  • Logan, T. (2018, September 6). The Smell of Rain: Where does Petrichor Come From? The Wire Science. [Link]

  • Natural History Museum. (2024, January 24). Why does rain smell? #NHM #Rain #Petrichor. YouTube. [Link]

  • Omur-Ozbek, P., et al. (2007). Ability of humans to smell this compound, 2-MIB and nonadienal in indoor air when using contaminated drinking water. Water Science and Technology, 55(5), 269-275. [Link]

  • Mthembu, M. S., et al. (2011). Comparison of two selective methods for determination of this compound and 2-MIB in water. Water SA, 37(3), 357-362. [Link]

  • NY Requirements Blog. (n.d.). Mystery Solved: Why Rain Has a Distinctive Smell & How Rain May Be Connected to Spreading Contaminants. [Link]

  • Li, D., et al. (2012). Olfactory Threshold Concentration of Two Typical Earthy-Musty Odour Compounds in Black Carps and Bighead Carps. Wuhan University Journal of Natural Sciences, 17(5), 447-452. [Link]

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A Researcher's Guide to the Genetic and Biochemical Foundation of Geosmin Synthesis in Prokaryotes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scent of Earth and Its Microbial Origins

Geosmin is a volatile organic compound renowned for its distinct earthy aroma, the very scent released from soil after a fresh rain. While pleasant in that context, its presence is a significant concern in water resource management and the food and beverage industries, where it imparts undesirable "off-flavors" detectable by humans at concentrations as low as 10 parts per trillion.[1] The primary producers of this potent molecule are a diverse group of prokaryotes, most notably soil-dwelling bacteria of the genus Streptomyces and various species of cyanobacteria.[2][3]

Understanding the genetic and biochemical basis of this compound production is paramount for developing strategies to mitigate its presence in water supplies and for harnessing the power of its biosynthetic machinery for other applications. Terpene cyclases, the enzyme family to which this compound synthase belongs, are of significant interest in drug development and biotechnology for their ability to generate complex molecular scaffolds from simple isoprenoid precursors. This guide provides an in-depth technical overview of the core enzyme, the genetic architecture, regulatory mechanisms, and field-proven methodologies for studying this compound synthesis in prokaryotes.

The Core Catalyst: A Bifunctional this compound Synthase

The biosynthesis of this compound from the universal sesquiterpene precursor, farnesyl diphosphate (FPP), is a remarkable feat of enzymatic catalysis, accomplished by a single, bifunctional enzyme known as this compound synthase (GS) or germacradienol/geosmin synthase.[1][4] In the model organism Streptomyces coelicolor, this enzyme is encoded by the geoA gene (SCO6073).[4][5]

1.1. A Two-Step Reaction in One Polypeptide Chain this compound synthase is a large protein (approx. 726 amino acids in S. coelicolor) that possesses two distinct catalytic domains, each homologous to a typical class I terpene cyclase.[2][6] This unique αα domain architecture facilitates a two-step reaction sequence:

  • N-Terminal Domain Activity: The N-terminal half of the enzyme binds FPP and, in a metal-dependent reaction (requiring Mg²⁺), catalyzes its ionization and cyclization to form the intermediate sesquiterpene alcohol, germacradienol (major product), and a minor amount of germacrene D.[5][6]

  • C-Terminal Domain Activity: The germacradienol product is then channeled to the C-terminal domain's active site. This domain catalyzes a subsequent protonation, cyclization, and fragmentation of germacradienol via a retro-Prins reaction. This final step yields the C12 bicyclic alcohol, this compound, and releases a three-carbon fragment as acetone.[2][6]

The discovery that a single enzyme performs both steps was crucial, overturning initial hypotheses that a multi-enzyme pathway was responsible.[1][4] Site-directed mutagenesis studies have confirmed that each domain contains its own independently functioning active site, complete with the conserved metal-binding motifs (e.g., DDXXD and (N/D)DXX(S/T)XXXE) characteristic of terpene synthases.[2][7]

Geosmin_Synthesis_Pathway cluster_GeoA This compound Synthase (GeoA) FPP Farnesyl Diphosphate (FPP) (C15) N_Term N-Terminal Domain FPP->N_Term Mg²⁺ Germacradienol Germacradienol (C15) C_Term C-Terminal Domain Germacradienol->C_Term Substrate Channeling This compound This compound (C12) Acetone Acetone (C3) N_Term->Germacradienol Cyclization C_Term->this compound Cyclization & Fragmentation C_Term->Acetone

Caption: Biochemical pathway of this compound synthesis catalyzed by the bifunctional enzyme GeoA.

The Genetic Blueprint: The geoA Gene Cluster

The geoA gene is the central component of the this compound biosynthetic gene cluster (BGC). The genetic neighborhood of geoA can provide clues about its regulation and potential interactions. While geoA itself is highly conserved across producing organisms like Actinomycetes, Cyanobacteria, and Myxobacteria, the surrounding genes can vary.[3][8]

In many cyanobacteria, the geoA gene is often found alongside genes encoding cyclic nucleotide-binding (CNB) domain proteins.[8][9] These proteins are known to be involved in signaling pathways, suggesting a potential regulatory link between environmental signals and this compound production. In Streptomyces, the context is less conserved, but the gene's presence is a reliable indicator of the organism's ability to produce this compound.[7] The entire BGC can sometimes be located on mobile genetic elements like conjugative plasmids, suggesting a mechanism for horizontal gene transfer among different bacterial species.[10]

Gene_Cluster cluster_streptomyces Typical Streptomyces Cluster cluster_cyanobacteria Typical Cyanobacterial Cluster Other1 Other Gene GeoA_S geoA (this compound Synthase) Other1->GeoA_S Other2 Other Gene GeoA_S->Other2 CNB1 cnb (Cyclic Nucleotide- Binding Protein) GeoA_C geoA (this compound Synthase) CNB1->GeoA_C CNB2 cnb (Cyclic Nucleotide- Binding Protein) GeoA_C->CNB2

Caption: Comparative structure of this compound gene clusters in Streptomyces and Cyanobacteria.

Regulation and Ecological Role

This compound production is not constitutive; it is tightly regulated in response to both developmental and environmental cues.

  • Developmental Link: In Streptomyces, this compound production is often correlated with morphological differentiation, specifically the onset of sporulation.[11] This link has led to the hypothesis that this compound's primary ecological role is as a chemical signal.

  • Ecological Function: Research has shown that this compound attracts soil-dwelling arthropods called springtails (Folsomia candida).[12][13] These arthropods consume the Streptomyces bacteria and, in the process, help disperse their spores to new locations, providing a clear evolutionary advantage.[13][14] It can also act as a repellent to other organisms like fruit flies, potentially protecting the colony from predation.[11][15]

  • Environmental Factors: Nutrient availability and temperature are known to influence this compound synthesis.[16] Production is also dependent on the availability of the FPP precursor.[1] Strategies that divert FPP to other biosynthetic pathways could therefore be a viable approach to reducing this compound production.

Methodologies for Studying this compound Genetics and Biosynthesis

A robust investigation into this compound synthesis requires a combination of molecular biology, analytical chemistry, and bioinformatics. The following workflows outline core experimental approaches.

4.1. Workflow: Identification and Heterologous Expression of a Novel geoA Gene

The objective of this workflow is to identify and functionally validate a this compound synthase gene from a newly isolated prokaryote. Heterologous expression in a well-characterized host provides definitive proof of gene function.

  • Causality Behind Choices:

    • Degenerate PCR: Conserved regions of known geoA genes (e.g., metal-binding motifs) are targeted. This is an effective first-pass strategy when genome data is unavailable.

    • Genome Mining: If a genome sequence is available, BLAST or antiSMASH analysis against known GeoA proteins is a more direct and powerful approach.

    • Expression Host: E. coli is a common choice for initial protein expression due to its rapid growth and simple genetics. However, for enzymes from high G+C organisms like Streptomyces, codon optimization of the synthetic gene is crucial for high-level expression. A non-producing Streptomyces strain (e.g., a geoA deletion mutant) can also serve as an excellent host, providing a more native metabolic context.

    • Validation: Functional validation is achieved by analyzing the headspace of the recombinant culture for the presence of this compound using GC-MS.

workflow_identification cluster_discovery Gene Discovery cluster_methods Identification Method cluster_validation Functional Validation start Isolate Prokaryote (e.g., Streptomyces sp.) genome Genome Sequencing (Optional but Recommended) start->genome pcr Degenerate PCR (Targeting conserved motifs) start->pcr mining Genome Mining (BLAST, antiSMASH) genome->mining clone Clone Putative geoA into Expression Vector pcr->clone mining->clone transform Transform into Heterologous Host (e.g., E. coli, S. lividans) clone->transform express Induce Gene Expression transform->express analyze Headspace GC-MS Analysis express->analyze confirm This compound Detected? analyze->confirm confirm_yes Function Confirmed: GeoA Synthase confirm->confirm_yes Yes confirm_no Function Not Confirmed confirm->confirm_no No

Caption: Workflow for the discovery and functional validation of a new this compound synthase gene.

4.2. Protocol: this compound Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a highly sensitive method for detecting and quantifying this compound in liquid cultures.

  • Self-Validation: The inclusion of a calibration curve with an authentic this compound standard is non-negotiable for accurate quantification. An internal standard (e.g., 2-methylisoborneol or a deuterated this compound analog) should be used to account for variations in extraction efficiency and injection volume, ensuring the trustworthiness of the results.

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mL of the liquid culture (or a filtered supernatant) into a 20 mL headspace vial. Add a known concentration of internal standard. If analyzing a solid culture, suspend a known mass of the agar/mycelia in sterile water.

  • Equilibration: Seal the vial and place it in a heating block (e.g., 60-80°C) for 15-30 minutes to allow volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the heated vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption and Analysis: Immediately transfer the fiber to the heated injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed onto the GC column.

  • GC-MS Parameters:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically used.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate the compounds.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound (e.g., m/z 112, 182) and the internal standard for maximum sensitivity and specificity.

  • Quantification: Generate a calibration curve by analyzing known concentrations of a this compound standard. Calculate the concentration in the unknown sample by comparing its peak area ratio (this compound/internal standard) to the calibration curve.

AnalyteRetention Time (Approx.)Target Ion (m/z)Qualifier Ions (m/z)Detection Limit (ng/L)
This compound10-12 min112 182, 97~1-5[17][18]
2-MIB (Internal Std.)9-11 min95 168, 107~1-5[17][18]
Table 1: Example GC-MS parameters and performance data for this compound analysis.

Implications for Drug Development and Biotechnology

The study of this compound synthase extends beyond environmental science. As a bifunctional terpene cyclase, it represents a fascinating model for enzyme evolution and engineering. Understanding its dual-active site architecture and catalytic mechanism can inform the rational design of novel biocatalysts. By engineering the active sites of such enzymes, it may be possible to generate novel, high-value terpenoid compounds, many of which serve as precursors for pharmaceuticals, fragrances, and biofuels. Conversely, developing specific inhibitors for this compound synthase could provide a targeted biotechnological solution for preventing taste-and-odor problems in aquaculture and drinking water.[19]

References

  • Title: Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with αα Domain Architecture That Catalyzes a Unique Cyclization–Fragmentation Reaction Sequence Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: this compound synthase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme Source: ResearchGate URL: [Link]

  • Title: Potential sites of this compound production by streptomycetes in and around reservoirs Source: Journal of Applied Microbiology (Oxford Academic) URL: [Link]

  • Title: Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Isolation and characterization of the gene associated with this compound production in cyanobacteria. Source: SciSpace URL: [Link]

  • Title: The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria Source: Science of The Total Environment URL: [Link]

  • Title: this compound: All about the Earthy Smell Source: Chemistry Notes URL: [Link]

  • Title: Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids Source: Frontiers in Microbiology URL: [Link]

  • Title: Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound biosynthesis. Streptomyces coelicolor germacradienol/germacrene D synthase converts farnesyl diphosphate to this compound. Source: Semantic Scholar URL: [Link]

  • Title: Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme Source: PubMed URL: [Link]

  • Title: Using GC–MS to Analyze this compound in Tilapia Source: LCGC International URL: [Link]

  • Title: this compound Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to this compound Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Schematics of the this compound gene cluster and its synteny in Microcoleus... Source: ResearchGate URL: [Link]

  • Title: Genome Analysis of a Variant of Streptomyces coelicolor M145 with High Lipid Content and Poor Ability to Synthetize Antibiotics Source: MDPI URL: [Link]

  • Title: Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters Source: Applied and Environmental Microbiology URL: [Link]

  • Title: The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS Source: PubMed URL: [Link]

  • Title: Meet the Molecules; this compound Source: John Innes Centre URL: [Link]

  • Title: this compound: the smell of soil and rain Source: Joyful Microbe URL: [Link]

  • Title: Identification of conditions underlying production of this compound and 2-methylisoborneol in a recirculating system Source: ResearchGate URL: [Link]

  • Title: Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry Source: Agilent URL: [Link]

  • Title: SysBioChalmers/Streptomyces_coelicolor-GEM: Genome-scale model of Streptomyces coelicolor. Source: GitHub URL: [Link]

  • Title: Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples Source: ResearchGate URL: [Link]

  • Title: Biocontrol of this compound-producing Streptomyces spp. by two Bacillus strains from Chinese liquor Source: PubMed URL: [Link]

Sources

Biochemical Mechanism of Geosmin Synthase: A Dual-Active Site Cyclization-Fragmentation System

[1][2][3]

Executive Summary

Geosmin synthase (GS) represents a unique class of bifunctional sesquiterpene synthases (EC 4.1.99.[1]16) responsible for the biosynthesis of this compound ((4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-ol).[1] Unlike canonical terpene synthases that generate carbon skeletons through cyclization alone, GS executes a two-step distinct reaction sequence: a metal-dependent cyclization followed by a retro-Prins fragmentation .[2][3]

This whitepaper dissects the molecular architecture and kinetic mechanism of GS, specifically focusing on the Streptomyces coelicolor (ScGS) and cyanobacterial variants. It provides actionable protocols for enzymatic assays and structural validation, serving as a reference for researchers targeting off-flavor control in aquaculture or exploring novel terpene chemistry.

Molecular Architecture: The Domain Organization[1][2][5]

This compound synthase is characterized by a distinct

4
Domain Topology
  • N-Terminal Domain (Residues ~1–319): Functions as a germacradienol synthase . It contains a Class I terpenoid synthase fold with the signature aspartate-rich motif (DDHFLE ) and an NSE triad (NDLFSYQRE ) required for trinuclear magnesium cluster binding.[1]

  • C-Terminal Domain (Residues ~374–726): Functions as a This compound synthase (cyclase/lyase).[1] It possesses a similar fold to the N-terminus but catalyzes the protonation-initiated fragmentation of the intermediate. It features its own metal-binding motifs (DDYYP and NDVFSYQKE ).

The Magnesium Cofactor

Both active sites require Mg

2354

Mechanistic Pathway: From FPP to this compound

The transformation of FPP to this compound involves the transit of a stable intermediate, (1(10)E, 5E)-germacradien-11-ol , between the two active sites. This process is not channeled; the intermediate is released into the bulk solvent and re-bound by the C-terminal domain.

Phase I: The N-Terminal Cyclization
  • Ionization: The N-terminal active site binds the FPP-Mg

    
     complex. Ionization of the diphosphate leaving group generates a highly reactive farnesyl cation.
    
  • Cyclization: The cation undergoes a 1,10-cyclization to form the germacradienyl cation.

  • Water Capture: A specific water molecule attacks the C11 position, quenching the carbocation to yield germacradienol .

    • Note: A side reaction can occur via a 1,3-hydride shift to yield germacrene D , a common dead-end byproduct in this pathway.

Phase II: The C-Terminal Retro-Prins Fragmentation
  • Protonation: Germacradienol binds to the C-terminal active site.[2][3] An acidic residue (likely an aspartic acid in the DDYYP motif) protonates the isopropenyl side chain (C1,10 double bond).

  • Cyclization: The resulting carbocation undergoes transannular cyclization to form a bicyclic intermediate.

  • Fragmentation: The reaction culminates in a retro-Prins fragmentation , cleaving the carbon skeleton to release acetone and This compound .[2][3] This step is thermodynamically driven by the stability of the acetone leaving group.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise conversion and the critical intermediate transfer.

GeosminMechanismFPPFarnesyl Diphosphate(FPP)N_TermN-Terminal Domain(Active Site 1)FPP->N_TermMg2+ BindingCationGermacradienylCationN_Term->CationPPi ReleaseGermacradienol(1(10)E, 5E)-GermacradienolCation->GermacradienolH2O CaptureC_TermC-Terminal Domain(Active Site 2)Germacradienol->C_TermSolvent DiffusionProtonationProtonation &CyclizationC_Term->ProtonationAcid CatalysisThis compoundThis compoundProtonation->this compoundRetro-PrinsFragmentationAcetoneAcetone(Byproduct)Protonation->Acetone

Figure 1: The bifunctional catalytic pathway of this compound Synthase.[2][3][1][6] The intermediate germacradienol diffuses between the N-terminal cyclase domain and the C-terminal lyase domain.

Experimental Protocols: Validation and Assay

To study GS mechanism or screen inhibitors, a robust in vitro system is required. The following protocol is validated for Streptomyces and Nostoc GS variants.

Recombinant Protein Expression

Objective: Produce soluble, active GS enzyme.

  • Cloning: Insert the GS gene (e.g., SCO6073 from S. coelicolor) into a pET28a(+) vector (N-terminal His6-tag).

  • Transformation: Transform into E. coli BL21(DE3).

  • Induction: Grow cultures at 37°C to OD

    
     0.6. Cool to 16°C and induce with 0.1 mM IPTG. Incubate for 16–20 hours.
    
    • Causality: Low temperature and low IPTG concentration prevent inclusion body formation, critical for this large (80+ kDa) protein.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole). Add lysozyme and protease inhibitors. Sonicate.

  • Purification: Use Ni-NTA affinity chromatography. Elute with an imidazole gradient (50–250 mM).

  • Dialysis: Immediately dialyze against Storage Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 1 mM DTT). Flash freeze.

In Vitro GC-MS Activity Assay

Objective: Quantify conversion of FPP to this compound and detect intermediates.

ComponentConcentrationFunction
Tris-HCl (pH 8.[7]2)50 mMMaintains physiological pH for catalysis.
MgCl

5 mMEssential cofactor for PPi ionization.
FPP (Substrate)40–60 µMSubstrate (Km is typically ~0.5 µM).
Enzyme (GS)0.5–1.0 µMCatalyst.
DTT1 mMPrevents oxidation of cysteine residues.
Total Volume 500 µL

Workflow:

  • Incubation: Mix buffer, MgCl

    
    , and enzyme. Initiate with FPP.[1][6][8] Incubate at 30°C for 1–2 hours.
    
    • Self-Validation: Include a "No Enzyme" control to rule out non-enzymatic solvolysis of FPP to nerolidol.

  • Overlay: Overlay the reaction with 200 µL of pentane or hexane to trap volatile products during incubation (optional but recommended for kinetics).

  • Extraction: Stop reaction by vortexing with 500 µL solvent (Pentane:CH

    
    Cl
    
    
    5:1 or Hexane). Centrifuge at 3,000 x g for 5 mins.
  • Analysis: Inject 1–2 µL of the organic phase into GC-MS.

    • Column: HP-5MS or equivalent.

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      250°C.
    • Detection: Monitor m/z 112 (this compound base peak) and m/z 182 (Germacrene D).

Visualization: Experimental Workflow

Protocolcluster_0Upstreamcluster_1AssayExpressionE. coli Expression(16°C, 20h)LysisLysis & Ni-NTAPurificationExpression->LysisMixMix:Enzyme + Mg2+ + FPPLysis->MixIncubateIncubate30°C, 2hMix->IncubateExtractSolvent Extraction(Pentane/Hexane)Incubate->ExtractAnalysisGC-MS Analysis(m/z 112)Extract->Analysis

Figure 2: Step-by-step workflow for the isolation and functional characterization of this compound Synthase.

Kinetic & Structural Insights

Kinetic Parameters

Research indicates that GS does not act exclusively on enzyme-bound intermediates.[1] The accumulation of germacradienol in assays with high enzyme concentration confirms the dissociative mechanism .

  • 
     (FPP):  Typically in the low micromolar range (0.3 – 1.0 µM).
    
  • 
    :  Generally slow (~0.02 – 0.05 s
    
    
    ), consistent with complex terpene cyclizations involving multiple conformational changes.
Structural Validation (The "Magnesium Shift")

Structural studies (e.g., Jiang et al.) reveal that ligand binding induces a conformational closure of the active site.

  • Unliganded State: Open conformation, disordered loops.

  • Liganded State (FPP/Mg

    
    ):  Ordered "lid" closure, shielding the carbocation from premature water quenching.
    
  • Inhibitor Design: Bisphosphonate analogs (e.g., alendronate) bind to the N-terminal site, mimicking the PPi byproduct and locking the domain in a closed, inactive state.

References

  • Jiang, J., He, X., & Cane, D. E. (2006). this compound biosynthesis. Streptomyces coelicolor germacradienol/geosmin synthase.[2][5][6][9][10] Journal of the American Chemical Society.[11]

  • Cane, D. E., & Watt, R. M. (2003). Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in this compound biosynthesis.[10] Proceedings of the National Academy of Sciences.

  • Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. Nature Chemical Biology.

  • Giglio, S., et al. (2008). Isolation and characterization of the gene associated with this compound production in cyanobacteria. Environmental Microbiology.

  • He, X., & Cane, D. E. (2004). Mechanism and stereochemistry of the germacradienol/geosmin synthase of Streptomyces coelicolor A3(2). Journal of the American Chemical Society.[11]

Methodological & Application

Application Note: High-Sensitivity Quantification of Geosmin in Water Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Geosmin (


) is a semi-volatile bicyclic terpene derivative produced primarily by cyanobacteria (e.g., Anabaena) and actinomycetes. It is responsible for the characteristic "earthy" or "muddy" off-flavor in drinking water and aquaculture products.[1]

The Analytical Challenge: The human olfactory threshold for this compound is exceptionally low, ranging from 4 to 10 ng/L (ppt) .[1][2][3] Consequently, analytical methods must achieve detection limits (LOD) well below 1 ng/L to ensure quality control. Standard liquid injection GC-MS lacks the necessary sensitivity. This protocol details a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with GC-MS (SIM mode) , recognized as the industry "Gold Standard" (Standard Method 6040D) for its solvent-free pre-concentration capabilities and high sensitivity.

Physicochemical Mechanism

Understanding the behavior of this compound is prerequisite to successful extraction.

  • Lipophilicity: this compound has a

    
     of approx 3.7, making it hydrophobic. It partitions poorly into the headspace from pure water.
    
  • Salting Out Effect: To force this compound into the headspace, we utilize the "Salting Out" effect. Adding a saturating amount of salt (NaCl) increases the ionic strength of the aqueous phase, reducing the solubility of non-polar organic compounds and driving them into the vapor phase (Headspace) where the SPME fiber can adsorb them.

  • Adsorption: We utilize a DVB/CAR/PDMS fiber.[4] This triple-phase fiber is critical:

    • DVB (Divinylbenzene):[4] Retains aromatics and larger volatiles.

    • CAR (Carboxen): Retains small molecules and ensures high surface area.

    • PDMS (Polydimethylsiloxane):[4] A polymeric binder that also retains non-polar compounds.

Diagram 1: HS-SPME Equilibrium Dynamics

SPME_Mechanism cluster_0 Sample Vial (Equilibrium) Water Aqueous Phase (Water + NaCl) Headspace Headspace (Vapor Phase) Water->Headspace Volatilization (Enhanced by Heat/Salt) Fiber SPME Fiber (DVB/CAR/PDMS) Headspace->Fiber Adsorption Injector GC Injector (Desorption @ 250°C) Fiber->Injector Thermal Desorption caption Fig 1: Thermodynamic equilibrium driving this compound from matrix to fiber.

Experimental Protocol

Materials & Reagents[5][6][7][8]
  • Standards: this compound (and 2-MIB) certified reference material (100 µg/mL in Methanol).

  • Internal Standard (ISTD): 2-Isobutyl-3-methoxypyrazine (IBMP) or

    
    -Geosmin.
    
  • Reagents: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.

  • Vials: 20 mL Amber Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation Workflow
  • Matrix Modification: Weigh 3.0 g of NaCl into a 20 mL headspace vial.

  • Sample Addition: Add 10 mL of the water sample.

  • Spiking:

    • Add 10 µL of Internal Standard solution (final conc. 10 ng/L).

    • Note: Do not submerge the syringe tip; deposit on the water surface.

  • Sealing: Immediately cap the vial.

  • Agitation: Vortex for 30 seconds to dissolve salt.

Automated HS-SPME Parameters (PAL System or Equivalent)
ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (50/30 µm)Best recovery for broad volatility range (this compound + MIB).
Incubation Temp 65 °CIncreases Henry's Law constant, driving analyte to headspace.
Incubation Time 20 minEnsures liquid-gas equilibrium.
Agitation 500 rpm (Intermittent)Speeds up mass transfer without splashing fiber.
Extraction Time 30 minAllows fiber to reach equilibrium with headspace.
Desorption Temp 250 °CInstant volatilization in GC inlet.
Desorption Time 3 minPrevents carryover on the fiber.

GC-MS Methodology

Instrument: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole sufficient; Triple Quad preferred for difficult matrices).

Gas Chromatography Conditions[1][4][9][10]
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Alternative: A Wax column (e.g., DB-Wax) offers unique selectivity if terpene interferences are high.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless Mode (Purge flow on at 1.0 min).

  • Oven Program:

    • 60°C (Hold 2 min)

    • Ramp 10°C/min to 200°C

    • Ramp 30°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~20 mins.

Mass Spectrometry Parameters (SIM Mode)

To achieve ppt-level sensitivity, Selected Ion Monitoring (SIM) is mandatory. Full Scan mode typically yields insufficient S/N ratios at <10 ng/L.

AnalyteRetention Time (min)*Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
2-MIB ~9.595 107135
This compound ~12.6112 125182
IBMP (ISTD) ~8.0124 15194

*Retention times will vary based on column flow and length.

Diagram 2: Analytical Workflow

Workflow Sample Water Sample (10mL) + 3g NaCl + ISTD Incubation Incubation 65°C, 20 min Sample->Incubation Extraction SPME Extraction DVB/CAR/PDMS Fiber Incubation->Extraction GC GC Separation Splitless, 5MS Column Extraction->GC MS MS Detection SIM Mode (m/z 112) GC->MS Data Quantification (Target/ISTD Ratio) MS->Data caption Fig 2: Step-by-step analytical workflow for this compound quantification.

Validation & QA/QC

This protocol is designed to be self-validating through the use of Internal Standards and strict QC criteria.

Method Performance Metrics

Typical performance data observed using this protocol:

MetricValueNotes
Linearity (

)
> 0.995Range: 1 – 100 ng/L
Method Detection Limit (MDL) 0.2 – 0.5 ng/L Calculated via EPA 40 CFR 136 (7 replicates @ 2 ng/L)
Precision (%RSD) < 10%At 10 ng/L spike level
Accuracy (Recovery) 80 – 120%Matrix spikes in tap/surface water
Troubleshooting Guide

Issue 1: Carryover (Ghost Peaks)

  • Cause: this compound is semi-volatile and sticky. It adheres to the SPME fiber and the GC inlet liner.

  • Solution: Implement a "Fiber Bake-out" step (260°C for 5 min) between injections. Use a clean, deactivated inlet liner.

Issue 2: Poor Sensitivity

  • Cause: Fiber degradation or moisture in MS.

  • Solution: DVB/CAR/PDMS fibers have a finite life (~50-100 injections). If the fiber looks dark or cracked, replace it. Ensure the MS source is clean.

Issue 3: Peak Tailing

  • Cause: Active sites in the column or liner.

  • Solution: Trim 10-20cm from the front of the GC column (guard column recommended).

References

  • Standard Methods Committee. (2018). Standard Method 6040 D. Constituent Concentration by Gas Extraction: Solid-Phase Microextraction (SPME).[5][6] American Public Health Association. Link

  • Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry.[1][3][4][5][6][7][8][9][10] Application Note 5994-0443EN. Link

  • Restek Corporation. (2020). Analysis of Volatile Organic Compounds and Odorants in Drinking Water via HS-SPME Arrow-GC-MS.[10]Link

  • U.S. EPA. (2018). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (Alternative P&T Methodology). Link

Sources

Application Note: High-Efficiency Concentration of Geosmin and 2-MIB from Aqueous Samples via Purge-and-Trap (P&T)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Geosmin (


) and 2-Methylisoborneol (2-MIB) are semi-volatile tertiary alcohols produced by cyanobacteria (blue-green algae) and actinomycetes. They are responsible for "earthy" and "musty" off-flavors in drinking water and aquaculture products. Because the human olfactory threshold for these compounds is exceptionally low (~4–10 ng/L or ppt), analytical methods must achieve detection limits in the sub-ppt range (1–2 ng/L).

While Solid Phase Microextraction (SPME) is a common alternative, Purge-and-Trap (P&T) remains the gold standard for laboratories requiring full automation, high sample throughput, and rigorous compliance with EPA-style volatile workflows. However, this compound is not a typical volatile; its high boiling point (270°C) and hydrophilicity require specific modifications to standard VOC protocols—specifically regarding temperature and ionic strength.

This guide details a robust, field-proven P&T protocol optimized for the trace concentration of this compound, addressing the critical balance between purge efficiency and analyte degradation.

Mechanistic Principles

The Semi-Volatile Challenge

Standard P&T works well for compounds with high Henry’s Law constants (


). This compound, however, has a relatively low 

at ambient temperature, meaning it prefers the aqueous phase. To successfully purge it, we must manipulate the equilibrium.


We drive


 upward using two thermodynamic levers:
  • Temperature: Volatilization is endothermic. Heating the sample to 60°C–80°C significantly increases

    
    .
    
  • Salting Out: Adding an electrolyte (e.g.,

    
    ) increases the ionic strength of the solution. This disrupts the hydration shell around the hydrophobic this compound molecule, forcing it out of the water and into the headspace.
    
Workflow Visualization

The following diagram illustrates the optimized P&T signal path, highlighting critical control points for moisture and carryover.

PT_Workflow cluster_waste Waste Path Sample Aqueous Sample (10-25mL + Salt) Purge Heated Purge (60°C) Sample->Purge Inert Gas (He) Trap Sorbent Trap (Tenax TA) Purge->Trap Analytes + H2O DryPurge Dry Purge (Remove H2O) Trap->DryPurge Moisture Control Desorb Thermal Desorption (250°C) DryPurge->Desorb Backflush Vent Vent DryPurge->Vent GCMS GC-MS (SIM) Desorb->GCMS Inject

Figure 1: Optimized Purge-and-Trap signal path for semi-volatiles. Note the critical Dry Purge step to protect the GC-MS from water vapor.

Experimental Protocol

Reagents and Standards
  • Internal Standard (IS): 2-Isobutyl-3-methoxypyrazine (IBMP) or

    
    -Geosmin (Preferred for isotope dilution).
    
  • Salt: Anhydrous Sodium Sulfate (

    
    ), baked at 400°C for 4 hours to remove organics.
    
  • Matrix: Reagent water free of interferences.

Sample Preparation (Salting Out)

While some modern high-sensitivity systems claim "salt-free" capability, the addition of salt is the most reliable method to ensure consistent recovery across varying water matrices (e.g., raw vs. finished water).

  • Weigh 2.0 g of

    
     into a 40 mL VOA vial.
    
  • Add 10 mL of sample (avoiding headspace is less critical here than for benzene, but good practice).

  • Spike with Internal Standard to achieve ~10–50 ng/L.

  • Cap immediately and invert to dissolve salt.

Instrumental Parameters

The following parameters are optimized for a standard P&T Concentrator (e.g., Teledyne Tekmar Atomx or OI Analytical Eclipse) coupled to a GC-MS.

Table 1: Purge-and-Trap Concentrator Settings
ParameterSettingRationale
Trap Type Tenax TA (or Vocarb 3000)Tenax has high affinity for semi-volatiles but releases them easily. Avoid strong charcoals which may irreversibly bind this compound.
Purge Temperature 60°C Essential to volatilize this compound. Warning: Temps >80°C may dehydrate 2-MIB into 2-methyl-2-bornene.[1]
Purge Time 11.0 min Extended time required due to low volatility.
Purge Flow 40 mL/minStandard flow to maximize mass transfer.
Dry Purge 2.0 minCritical. Removes water vapor trapped on the Tenax before injection.
Desorb Preheat 245°CEnsures rapid thermal transfer.
Desorb Temp 250°CReleases analytes.
Desorb Time 2.0 minSufficient for Tenax; longer times introduce excess water.
Bake Temp 260°C (10 min)Aggressive bake-out required to prevent carryover of algae byproducts.
Table 2: GC-MS Parameters (SIM Mode)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split/Splitless (Split ratio 5:1 to 10:1 recommended to manage water; Splitless for maximum sensitivity).

  • Carrier Gas: Helium at 1.0 mL/min.

AnalyteRetention Time (approx)Quant Ion (

)
Qualifier Ions (

)
2-MIB 12.5 min95 107, 135
This compound 16.2 min112 111, 125
IBMP (IS) 10.8 min124 151

Critical Optimization & Troubleshooting

The Dehydration Artifact

A common pitfall in 2-MIB analysis is its dehydration into 2-methyl-2-bornene (2-M-2-B).[1][2] This occurs under two conditions:

  • Excessive Heat: Purge temperatures >80°C.

  • Acidic Sites: Active sites on the trap or transfer line.

Validation Check: If 2-MIB recovery is low, scan for 2-M-2-B (m/z 95, 110, 136) at an earlier retention time. If found, lower the purge temperature or replace the trap.

Moisture Management

This compound analysis requires heating water, which loads the trap with moisture. Excess water entering the GC-MS causes:

  • Shift in retention times.

  • Suppression of the m/z 112 signal.

  • Source filament oxidation.

Solution: Ensure the Dry Purge step is at least 2 minutes. If using a splitless injection, consider a "solvent vent" mode or a modest split (5:1) to vent water while retaining the semi-volatiles.

Diagnostic Workflow

Use the following logic to troubleshoot low sensitivity or poor precision.

Troubleshooting Start Issue: Low Sensitivity or Poor Precision CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Good IS Response Normal CheckIS->IS_Good Target Low Only IS_Bad IS Response Low CheckIS->IS_Bad Everything Low CheckPurgeTemp Check Purge Temp (Is it <40°C?) IS_Good->CheckPurgeTemp LeakCheck Leak Check System IS_Bad->LeakCheck CheckSalt Check Salting Step (Is salt dissolved?) CheckPurgeTemp->CheckSalt Temp is OK Action1 Increase Purge Temp to 60°C CheckPurgeTemp->Action1 Temp too low TrapAge Replace Trap (Water damage?) LeakCheck->TrapAge No Leaks Action2 Check Transfer Line Temp (Cold spots) TrapAge->Action2

Figure 2: Diagnostic decision tree for optimizing this compound recovery.

References

  • Standard Methods Committee. (2018). Standard Method 6040: Taste and Odor Compounds.[3][4][5] American Public Health Association (APHA).[4] [Link]

  • YSI / Xylem. (2019). Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with GC/MS.[1][6][Link]

  • Ömür-Özbek, P., & Dietrich, A. M. (2005).[7] Determination of temperature-dependent Henry's law constants of odorous contaminants.[8][9] Environmental Science & Technology, 39(11), 3957-3963. [Link]

  • United States Geological Survey (USGS). (2018). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[10][Link]

Sources

Application Note: High-Sensitivity Determination of Geosmin and 2-MIB via Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The Challenge: Geosmin (trans-1,10-dimethyl-trans-9-decalol) and 2-Methylisoborneol (2-MIB) are semi-volatile organic compounds (SVOCs) responsible for earthy/musty off-flavors in water, wine, and aquaculture products. Their human odor threshold is exceptionally low (4–10 ng/L or ppt). Traditional methods like Purge-and-Trap (P&T) or Solid Phase Microextraction (SPME) are effective but often suffer from long equilibrium times, fiber fragility, or carryover.

The Solution: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME).[1][2] This technique couples the rapid equilibrium of DLLME with the cavitation energy of ultrasound. The ultrasonic waves create a micro-emulsion between the sample and the extraction solvent, exponentially increasing the interfacial surface area. This results in enrichment factors (EF) > 100-fold in under 5 minutes, allowing standard GC-MS systems to detect sub-ppt levels reliably.

Scope: This protocol details the extraction of this compound and 2-MIB from aqueous matrices (water, wine) using a high-density solvent system, validated for linearity, recovery, and precision.

Principle of Operation

The mechanism relies on a ternary solvent system:

  • Aqueous Sample: The matrix containing the analyte.[3]

  • Disperser Solvent: Miscible with both water and the extractant (e.g., Methanol).[4][5] It releases the extractant as fine droplets.[6]

  • Extraction Solvent: Immiscible with water, high density (e.g., Tetrachloroethylene). It collects the analyte.[1][3][4][5][6][7][8][9][10][11][12][13]

The Ultrasound Advantage: While classical DLLME relies on manual shaking or vortexing, UA-DLLME utilizes acoustic cavitation. The implosion of cavitation bubbles generates local turbulence and micro-jets, forcing the extraction solvent into a sub-micron emulsion. This maximizes mass transfer (partitioning) of the hydrophobic this compound into the organic phase almost instantaneously.

Workflow Diagram

UADLLME_Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_sep Phase 3: Separation Sample Sample Aliquot (10 mL) Salt Salting Out (NaCl Addition) Sample->Salt Inject Rapid Injection (Extractant + Disperser) Salt->Inject Sonicate Ultrasound Emulsification (Cavitation / 3 min) Inject->Sonicate Forms Cloudy Solution Centrifuge Centrifugation (Sedimentation) Sonicate->Centrifuge Breaks Emulsion Collect Phase Collection (High-Density Drop) Centrifuge->Collect Analyte in Bottom Phase Analysis GC-MS Analysis (SIM Mode) Collect->Analysis

Caption: Step-by-step workflow for UA-DLLME, highlighting the transition from sample preparation to phase separation.

Materials and Reagents

Chemicals:

  • Standards: this compound and 2-MIB (Supelco/Sigma-Aldrich, >98% purity).

  • Internal Standard (IS): 2-Isopropyl-3-methoxypyrazine (IPMP) or Deuterated this compound (d3-Geosmin).

  • Extraction Solvent: Tetrachloroethylene (C2Cl4) or Chlorobenzene (HPLC Grade). Note: Must be denser than water.

  • Disperser Solvent: Methanol or Acetonitrile (LC-MS Grade).

  • Salt: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.

Equipment:

  • Ultrasonic Bath: 40 kHz frequency, temperature controlled.

  • Centrifuge: Capable of 4000 rpm with swing-out rotors for conical tubes.

  • Glassware: 12 mL or 15 mL glass centrifuge tubes with screw caps (conical bottom is critical for collecting the droplet).

  • Microsyringes: 100 µL and 10 µL (Hamilton or equivalent).

Experimental Protocol

Standard Solution Preparation[10]
  • Stock Solution: Dissolve 10 mg of this compound/2-MIB in 10 mL Methanol (1000 mg/L). Store at -20°C.

  • Working Solution: Dilute stock to 100 µg/L in Methanol.

  • Spiking: Add appropriate volume to water to create calibration standards (e.g., 5, 10, 20, 50, 100 ng/L).

Extraction Procedure (Step-by-Step)
  • Sample Loading: Place 10.0 mL of the water/wine sample into a 15 mL conical glass centrifuge tube.

  • Salting Out: Add 2.5 g NaCl (25% w/v). Vortex for 30 seconds until dissolved.

    • Why: Increases ionic strength, reducing the solubility of this compound in water and forcing it into the organic phase (Salting-out effect).

  • Internal Standard: Add 10 µL of IPMP (100 µg/L) to the sample.

  • Solvent Injection: Prepare a mixture of 500 µL Methanol (Disperser) and 20 µL Tetrachloroethylene (Extractant) .

  • Dispersion: Rapidly inject the solvent mixture into the sample using a syringe.[6] A cloudy solution (emulsion) should form immediately.

  • Ultrasound Treatment: Place the tube in the ultrasonic bath for 3 minutes at room temperature.

    • Critical: Ensure the water level in the bath is higher than the sample level in the tube.

  • Phase Separation: Centrifuge at 3500 rpm for 5 minutes .

  • Collection: A small droplet (~15 ± 2 µL) of sedimented phase will settle at the bottom. Carefully remove the upper aqueous phase with a pipette (discard) or insert a long-needle microsyringe through the aqueous phase to collect 1.0 µL of the sedimented organic phase.

  • Analysis: Inject 1.0 µL into the GC-MS.

Method Optimization & Critical Parameters

To achieve reproducibility (Expertise Pillar), specific parameters must be controlled.

ParameterOptimized ValueMechanistic Explanation
Extractant Volume 10–30 µLLower volumes increase the Enrichment Factor (EF =

), but volumes <10 µL are difficult to collect. 20 µL is the robust "sweet spot."
Disperser Volume 250–500 µLSufficient volume is needed to ensure the extractant is dispersed as micron-sized droplets. Excess disperser decreases polarity difference, reducing recovery.
Salt Concentration 20–30% (w/v)This compound is semi-hydrophobic (

). High ionic strength drives it out of the aqueous phase.
Sonication Time 2–5 mins<2 mins: Insufficient emulsification. >5 mins: Risk of solvent evaporation or analyte degradation due to heat.

Analytical Validation (GC-MS Conditions)

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

GC Parameters:

  • Inlet: 250°C, Splitless mode (purge on at 1.0 min).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    200°C
    
    
    30°C/min
    
    
    280°C (hold 3 min).

MS Parameters (SIM Mode): Detection in Selected Ion Monitoring (SIM) is mandatory for ppt-level sensitivity.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
2-MIB ~7.895 107, 135
This compound ~9.2112 111, 125
IPMP (IS) ~6.5137 152, 124
Performance Metrics

Typical results based on optimized protocols (Cortada et al., 2011; Tian et al., 2017).

MetricPerformance Data
Linearity (

)
> 0.998 (Range: 5–500 ng/L)
Limit of Detection (LOD) 1.5 – 3.0 ng/L (ppt)
Limit of Quantitation (LOQ) 5.0 ng/L
Recovery (Spiked Water) 85% – 110%
Precision (RSD, n=5) < 8%
Enrichment Factor ~150 – 200 fold

Troubleshooting & Quality Control

Self-Validating System:

  • The "Cloud" Check: If the sample does not turn cloudy immediately upon injection, the dispersion failed. Remedy: Check disperser miscibility or increase disperser volume slightly.

  • Phase Loss: If no sedimented phase appears after centrifugation. Remedy: The extractant may have dissolved. Add more salt or slightly increase extractant volume. Ensure the extractant density > water density.

  • Emulsion Persistence: If the interface is not sharp after centrifugation. Remedy: Increase centrifugation time or speed.

  • Carryover: Run a blank (pure water) injection between high-concentration samples.

References

  • Cortada, C., Vidal, L., & Canals, A. (2011). Determination of this compound and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry.[1][14] Journal of Chromatography A, 1218(1), 17-22.

  • Tian, L., Gu, R., Han, F., et al. (2017). Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas chromatography-mass spectrometry.[4] Atlantis Press (ICEEP).

  • Bristow, R. L., & Haworth-Duff, A. (2023). An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for this compound and 2-methylisoborneol in drinking water.[11] MethodsX, 10, 102047. (Comparison Reference).

  • Standard Method 6040D. Constituent Concentration by Gas Chromatography/Mass Spectrometry.

Sources

Application Note: Precision Quantitation of Geosmin at Sub-PPT Levels

Author: BenchChem Technical Support Team. Date: February 2026

A Stable Isotope Dilution Assay (SIDA) using SPME-GC-MS

Abstract & Introduction

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a semi-volatile terpene responsible for the "earthy" or "muddy" off-flavor in water, wine, and aquaculture products (e.g., catfish, tilapia).[1][2] The human olfactory threshold for this compound is exceptionally low, ranging from 5 to 10 ng/L (ppt) .[1] Consequently, analytical methods must achieve detection limits below this threshold while navigating complex matrices that suppress signal in standard external calibration methods.

This guide details a Stable Isotope Dilution Assay (SIDA) protocol. By spiking samples with isotopically labeled this compound (


-geosmin) prior to extraction, this method creates a self-correcting system. The internal standard (IS) mimics the chemical behavior of the analyte during Solid Phase Microextraction (SPME) and ionization, automatically compensating for extraction variability, fiber deterioration, and matrix effects.
Scientific Principles: Why SIDA?

Standard calibration (external standard) assumes that the extraction efficiency in a clean water standard is identical to that in a complex sample (e.g., fish tissue or turbid water). This is rarely true due to the "Salting Out" effect and Matrix Competition for SPME fiber sites.

The SIDA Mechanism:

  • Co-Extraction: The

    
    -geosmin IS has nearly identical volatility and polarity to native this compound. If the sample matrix reduces this compound extraction by 20%, it also reduces the IS extraction by 20%.
    
  • Mass Differentiation: The Mass Spectrometer (MS) distinguishes the two based on Mass-to-Charge (

    
    ) ratio.
    
  • Ratio Quantification: Quantification is based on the ratio of Native/IS response, not absolute area, nullifying errors from injection volume or fiber age.

Workflow Diagram

The following diagram illustrates the critical path for the SIDA workflow, emphasizing the equilibration step.

SIDA_Workflow Sample Sample Collection (Water/Tissue Homogenate) Spike Spike Internal Standard (d3-Geosmin) Sample->Spike 10 mL/g Salt Matrix Modification (Add NaCl 25% w/v) Spike->Salt Equil Equilibration (45°C, 10 min, Agitation) Salt->Equil Seal Vial SPME Headspace SPME (DVB/CAR/PDMS Fiber) Equil->SPME Adsorption GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Desorption Data Quantification (Area Ratio Calculation) GCMS->Data

Figure 1: Critical workflow for SIDA this compound analysis. Note that spiking occurs BEFORE salting or equilibration to ensure the IS integrates fully into the matrix.

Materials & Reagents
3.1 Standards
  • Target Analyte: this compound (Standard solution, typically 100 µg/mL in Methanol).

  • Internal Standard (IS): (

    
    )-Geosmin-
    
    
    
    (1,10-dimethyl-9-decalol-
    
    
    ).
    • Note:

      
      -geosmin is also acceptable. Ensure the certification states isotopic purity 
      
      
      
      to prevent interference with the native signal.
3.2 Matrix Modifiers[3]
  • Sodium Chloride (NaCl): ACS Reagent Grade.

    • Pre-treatment: Must be baked at 400°C for 4 hours to remove trace organics. Store in a desiccator.

3.3 SPME Fiber
  • Type: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[4]

  • Rationale: The "Gray" fiber. The triple-phase coating covers the wide molecular weight range of off-flavors. Carboxen is critical for trapping small volatiles like this compound.

Detailed Protocol
Phase 1: Sample Preparation[5]
  • Vial Setup: Use 20 mL amber headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Salting: Add 3.0 g of baked NaCl to the empty vial.

  • Sample Addition:

    • Liquid: Add 10 mL of water sample.

    • Solid (Fish): Add 2 g of tissue homogenate + 8 mL of HPLC-grade water.

  • IS Spiking: Inject 10 µL of working IS solution (e.g., 20 ng/mL

    
    -geosmin) directly into the liquid.
    
    • Target IS Concentration: 20 ng/L in the final vial.

  • Capping: Immediately seal the vial to prevent volatilization.

Phase 2: Automated SPME Extraction

Set the autosampler (e.g., PAL System) to the following parameters:

ParameterSettingRationale
Incubation Temp 60°CIncreases volatility, driving this compound into headspace.
Incubation Time 10 minAllows IS and Native equilibration.
Agitation 250-500 rpmAccelerates mass transfer from liquid to headspace.
Extraction Time 30 minDVB/CAR/PDMS requires longer times to reach equilibrium.
Vial Penetration 22 mmHeadspace sampling (do not immerse fiber).
Desorption Time 3 min @ 250°CEnsures no carryover to next run.
Phase 3: GC-MS Acquisition
  • Instrument: Single Quadrupole MS (e.g., Agilent 5977) or Triple Quad (in MRM mode).

  • Column: Rtx-5MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

MS Parameters (SIM Mode): To achieve ppt sensitivity, Selected Ion Monitoring (SIM) is mandatory. Full Scan mode will not provide adequate S/N ratios.

CompoundQuant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Dwell Time
This compound (Native) 112.0 125.0182.0 (Molecular)50 ms
This compound-

(IS)
115.0 128.0185.0 (Molecular)50 ms

Note: The base peak for this compound is 112. The


 label shifts this fragment by +3 Da to 115.
Data Analysis & Calculation
Quantification Logic

Do not use absolute peak areas. Calculate the Response Factor (RF) using a calibration curve (1, 5, 10, 20, 50, 100 ng/L).



For the unknown sample, the concentration (


) is:


Signal Pathway Diagram

Understanding the ion filtration is critical for troubleshooting interferences.

MS_Logic cluster_ions Ion Selection (SIM) Source EI Source (70eV) Fragmentation Quad Quadrupole Filter Source->Quad Native Native this compound Select m/z 112 Quad->Native Time Window 1 Internal d3-Geosmin Select m/z 115 Quad->Internal Time Window 1 Detector Detector (EM Voltage) Native->Detector Internal->Detector Result Chromatogram Separated by Mass Detector->Result

Figure 2: Mass Spectrometry Logic. The Quadrupole rapidly switches between m/z 112 and 115 to generate two distinct traces.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, every batch must pass these QC checks:

  • IS Recovery: The absolute area of the

    
    -geosmin in samples should be within 50-150%  of the area in the calibration standards.
    
    • Failure Analysis: If recovery is <50%, the matrix is heavily suppressing the signal (e.g., high lipid fish tissue). Dilute the sample or decrease the sample volume.

  • Linearity:

    
     for the calibration curve (1 - 100 ng/L).
    
  • Method Detection Limit (MDL): Should be verified to be

    
     ng/L.
    
    • Calculation: Analyze 7 replicates of a 2 ng/L spike.

      
       (Student's t-value).
      
Troubleshooting Common Issues
IssueRoot CauseCorrective Action
High Background/Ghost Peaks Fiber CarryoverBake fiber at 260°C for 20 mins. Run a blank.
Poor Sensitivity Salt ClumpingEnsure NaCl is dissolved or use a magnetic stirrer during extraction.
Non-Linear Calibration Detector SaturationCheck if IS concentration is too high. Dilute IS working solution.
Drifting IS Area Septa BleedChange inlet septa; ensure vial caps are not overtightened (coring).
References
  • Standard Methods for the Examination of Water and Wastewater. (2018). Method 6040D: Constituent Concentration by Gas Extraction and GC-MS.[4][6] American Public Health Association.[7]

  • Jelen, H. H., et al. (2003). "Solid-Phase Microextraction (SPME) for Determination of this compound and 2-Methylisoborneol." Journal of Agricultural and Food Chemistry.

  • Sigma-Aldrich. (2023).[6] "this compound and 2-MIB Analysis using SPME fibers." Technical Application Note.

  • Lloyd, S. W., et al. (1998). "Determination of this compound and 2-Methylisoborneol in Water Using Solid-Phase Microextraction." Water Research.

Sources

Application Notes and Protocols for the Headspace Analysis of Volatile Geosmin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Potent Volatile

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a naturally occurring volatile organic compound (VOC) responsible for the potent earthy or musty "off-flavors" and odors in drinking water, soil, and aquaculture products.[1][2] Produced primarily by microbial metabolites from organisms like cyanobacteria (blue-green algae) and actinomycete bacteria, this compound is perceptible to humans at exceptionally low concentrations, with an odor threshold in the single-digit parts-per-trillion (ng/L) range.[3][4] Its stability and persistence in water make it a significant challenge for municipal water treatment facilities and a critical quality parameter in the food and beverage industry.[2]

Effective analysis of this compound requires techniques that can isolate this trace-level, semi-volatile compound from complex matrices and present it to a sensitive detector. Headspace analysis, which samples the vapor phase in equilibrium with a solid or liquid sample, is the premier approach for this challenge. It minimizes matrix interference, reduces or eliminates solvent use, and is readily automated.

This guide provides a detailed exploration of the three principal headspace techniques for this compound analysis: Static Headspace (SHS), Dynamic Headspace (DHS), and Headspace Solid-Phase Microextraction (HS-SPME), coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, explain the causality behind critical experimental parameters, and provide robust, field-tested protocols for immediate application.

The Principle of Headspace Analysis

Headspace analysis operates on the principle of phase equilibrium. When a liquid or solid sample is placed in a sealed vial and heated, volatile compounds like this compound will partition between the sample matrix and the gas phase (the headspace) above it. The concentration of the analyte in the headspace is governed by its partial pressure, which is influenced by temperature, the nature of the sample matrix, and the analyte's intrinsic volatility. The goal of any headspace technique is to efficiently and reproducibly transfer the analytes from the headspace to the GC for separation and detection.

Static Headspace (SHS): The Equilibrium Approach

Static headspace is the most straightforward of the headspace techniques. It involves sealing a sample in a vial, allowing it to reach thermal equilibrium at a specific temperature, and then directly injecting a known volume of the headspace gas into the GC.[5]

Causality in Experimental Design

The core principle of SHS is achieving a reproducible equilibrium. The key variables are temperature and time.

  • Temperature: Increasing the incubation temperature increases the vapor pressure of this compound, driving a higher concentration into the headspace and thus improving sensitivity. However, this must be balanced to prevent potential degradation of the analyte or unwanted reactions within the matrix.

  • Equilibration Time: Sufficient time must be allowed for the this compound concentration to stabilize between the sample and the headspace. Incomplete equilibration is a primary source of poor reproducibility.

  • Injection Volume: To achieve the very low detection limits needed for this compound (sub-ng/L), a large volume of the headspace may need to be injected. This can be accomplished using techniques like ramped inlet pressure to accommodate larger volumes without compromising chromatographic performance.[6]

Workflow for Static Headspace Analysis

SHS_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Generation cluster_analysis Analysis Sample 1. Place Sample in Vial Seal 2. Seal Vial Sample->Seal Crimp Cap Incubate 3. Incubate & Equilibrate (Heat & Agitate) Seal->Incubate Transfer to Autosampler Inject 4. Inject Headspace Aliquota Incubate->Inject Syringe Sampling GCMS 5. GC-MS Analysis Inject->GCMS Transfer to Column

Caption: Workflow diagram for Static Headspace (SHS) analysis.

Protocol 1: Static Headspace GC-MS for this compound in Water

This protocol is adapted from methodologies designed for ultra-trace analysis.[6]

  • Sample Preparation: Place a 10 mL aqueous sample into a 20 mL headspace vial. Add internal standards if required.

  • Matrix Modification: Add 3-4 grams of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample, reducing the solubility of this compound and promoting its release into the headspace (the "salting-out" effect).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Incubation & Equilibration: Place the vial in the autosampler's incubator. Heat the sample to 80-90°C and agitate for 20-30 minutes to ensure complete equilibrium.

  • Injection: Using a gas-tight heated syringe, withdraw a large volume (e.g., 1-3 mL) of the headspace.[6] Inject this into the GC inlet, which should be configured with a low split ratio (e.g., 2:1) and a ramped pressure program to handle the large volume.[6]

  • GC-MS Analysis: Perform separation on a suitable capillary column (e.g., a 5-MS type) and detect using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic this compound ion at m/z 112.[7]

ParameterTypical ValuePurpose
Sample Volume10 mLStandardized amount for reproducibility.
Vial Size20 mLEnsures adequate headspace volume.
Incubation Temp.80-90°CIncreases this compound vapor pressure.
Incubation Time20-30 minAllows sample to reach equilibrium.
Injection Volume1-3 mLMaximizes analyte transfer for sensitivity.[6]
Performance
Limit of Detection~0.14 ng/LAchievable with large volume injection.[6]
Precision (%RSD)<10%Good reproducibility at low ng/L levels.[6]

Dynamic Headspace (DHS): The Exhaustive Approach

Dynamic Headspace, also known as purge-and-trap, is an exhaustive extraction technique designed for higher sensitivity.[8] Instead of sampling a static equilibrium, an inert gas (like helium or nitrogen) is bubbled through the sample, continuously sweeping the volatile compounds out of the headspace. These compounds are then collected and concentrated on an adsorbent trap. Once the purging is complete, the trap is rapidly heated, desorbing the analytes into the GC inlet.[5][9]

Causality in Experimental Design

DHS is a non-equilibrium technique, so control over flow dynamics and trapping efficiency is paramount.

  • Purge Gas & Flow Rate: The purge gas must be inert. The flow rate and total volume of gas used determine the extraction efficiency. A higher flow or longer time can extract more analyte, but risks analyte breakthrough if the trap's capacity is exceeded.

  • Adsorbent Trap: The choice of sorbent material is critical. It must have a high affinity for semi-volatile compounds like this compound at the trapping temperature and release them efficiently and quickly upon heating. Materials like Tenax® are commonly used.[9][10]

  • Water Management: When purging aqueous samples, water vapor is also carried onto the trap. Most systems include a "dry purge" step, where gas is passed through the trap without purging the sample, to remove excess water that could interfere with chromatography.

Workflow for Dynamic Headspace Analysis

DHS_Workflow cluster_prep Sample Preparation cluster_extraction Purge & Trap cluster_analysis Analysis Sample 1. Place Sample in Purge Vessel Purge 2. Purge with Inert Gas (e.g., 80°C, 11 min) Sample->Purge Trap 3. Collect Analytes on Sorbent Trap Purge->Trap Volatiles Transfer Dry 4. Dry Trap Trap->Dry Desorb 5. Thermally Desorb Trap Dry->Desorb Rapid Heating GCMS 6. GC-MS Analysis Desorb->GCMS Transfer to Column

Caption: Workflow diagram for Dynamic Headspace (DHS) analysis.

Protocol 2: Dynamic Headspace (Purge-and-Trap) GC-MS for this compound

This protocol is based on validated methods for trace analysis of taste-and-odor compounds in water.[7][11]

  • System Preparation: Ensure the purge-and-trap system is clean and free of contaminants by baking out the trap according to the manufacturer's instructions.

  • Sample Preparation: Add a 25 mL sample to the purging vessel. Add internal standards as required.

  • Purging: Heat the sample to 80°C. Purge with inert gas at a flow rate of 40-50 mL/min for 11 minutes.[7][11] The volatile this compound will be swept from the sample and onto the adsorbent trap.

  • Dry Purge: Following the initial purge, perform a dry purge by passing inert gas through the trap for 1-2 minutes to remove excess water.

  • Desorption: Rapidly heat the trap (e.g., to 250-280°C) while backflushing with GC carrier gas. This transfers the concentrated band of analytes from the trap to the GC column.

  • GC-MS Analysis: Separate and detect using GC-MS in SIM or MS/MS mode. The target ion for this compound is m/z 112, with a qualifier ion of m/z 95.[7]

ParameterTypical ValuePurpose
Sample Volume25 mLLarger volume for higher sensitivity.[7]
Purge Temperature80°CEnhances volatilization from water.[7]
Purge Time11 minAllows for exhaustive removal of analytes.[7]
Sorbent TrapTenax® or similarEfficiently traps and releases this compound.
Desorption Temp.250-280°CEnsures complete transfer to the GC.
Performance
Limit of Detection4 ng/LSensitive for trace-level analysis.[11]
Limit of Quantitation5 ng/LReliable for quantitative measurements.[11]
Accuracy (% Recovery)85% ± 8%Demonstrates efficient extraction.[11]

Headspace Solid-Phase Microextraction (HS-SPME): The Adsorptive Approach

HS-SPME is a powerful, solvent-free sample preparation technique that has become a standard for this compound analysis.[12] It uses a fused-silica fiber coated with a sorbent polymer. The fiber is exposed to the headspace above the sample, where it adsorbs and concentrates volatile analytes. After a set extraction time, the fiber is retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column.[2][13]

Causality in Experimental Design

HS-SPME is an equilibrium-based concentration technique, where the analyte partitions between the sample, the headspace, and the fiber coating. Optimizing this three-phase equilibrium is key to success.

  • Fiber Selection: The fiber's coating dictates its selectivity. For semi-volatile compounds of intermediate polarity like this compound, a multi-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective as it provides multiple adsorption mechanisms, maximizing recovery.[14]

  • Extraction Temperature & Time: As with SHS, higher temperatures (e.g., 60°C) increase the concentration of this compound in the headspace, accelerating its adsorption onto the fiber.[15] The extraction time must be sufficient to approach equilibrium, leading to reproducible results. A typical time is 30-40 minutes.[15]

  • Agitation: Stirring or agitating the sample during extraction continually replenishes the this compound at the sample-headspace interface, speeding up the equilibration process and improving precision.[15]

  • Matrix Modification (Salting-Out): The addition of NaCl is a critical step in aqueous sample analysis. By increasing the ionic strength, it "pushes" the nonpolar this compound molecules out of the water phase and into the headspace, significantly increasing the amount adsorbed by the fiber and lowering detection limits.[15][16]

Workflow for Headspace Solid-Phase Microextraction

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample 1. Place Sample & Salt in Vial Seal 2. Seal Vial Sample->Seal Incubate 3. Incubate & Agitate Seal->Incubate Expose 4. Expose Fiber to Headspace Incubate->Expose Adsorption Desorb 5. Desorb Fiber in GC Inlet Expose->Desorb Retract & Transfer GCMS 6. GC-MS Analysis Desorb->GCMS

Caption: Workflow diagram for Headspace SPME (HS-SPME) analysis.

Protocol 3: HS-SPME-GC-MS/MS for Ultra-Trace this compound

This protocol synthesizes best practices from multiple validated, high-sensitivity methods.[15][16]

  • Sample Preparation: Place a 10 mL sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2.0-3.0 g of NaCl to the vial.[15][16]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Incubation: Place the vial in the autosampler and incubate at 60°C with constant agitation (e.g., 1000 rpm) for 5-10 minutes to allow for thermal equilibrium.[15]

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 40 minutes while maintaining the 60°C temperature and agitation.[15]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C. Allow it to desorb for 5 minutes to ensure complete transfer of this compound to the column.[15][16]

  • GC-MS/MS Analysis: Analyze using a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. A common transition for this compound is m/z 112 -> 97.[15]

ParameterTypical ValuePurpose
SPME FiberDVB/CAR/PDMSBroad-spectrum adsorbent for volatiles.[14]
Sample Volume10 mLStandardized amount.
Salt Addition2.0-3.0 g NaClEnhances analyte transfer to headspace.[15][16]
Extraction Temp.60°COptimal balance of kinetics and stability.[15]
Extraction Time40 minAllows equilibrium to be approached.[15]
Agitation1000 rpmSpeeds up mass transfer.[15]
Desorption Temp.250°CEnsures complete analyte transfer.[15]
Performance
Limit of Detection0.1-0.3 ng/LExcellent for ultra-trace analysis.[15][16]
Linearity (R²)>0.999Highly quantitative over a wide range.[15]
Accuracy (% Recovery)72-111%Demonstrates a robust and reliable method.[15]

Method Validation and Trustworthiness

To ensure the scientific integrity of your results, any chosen method must be rigorously validated. A self-validating system incorporates ongoing quality control to prove its performance.

  • Linearity: Establish a calibration curve using standards across the expected concentration range (e.g., 0.2-100 ng/L). The coefficient of determination (R²) should be ≥0.995.[7][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably distinguished from noise, while the LOQ is the lowest concentration that can be accurately quantified. For this compound, target LODs should be in the low single-digit or sub-ng/L range.[6][11][15]

  • Accuracy: Determined by analyzing spiked samples at known concentrations. Recoveries should typically fall within an 80-120% range.[15]

  • Precision: Assessed by performing replicate analyses of the same sample. The relative standard deviation (%RSD) should ideally be below 15%.[6][11]

  • Quality Control: Routinely analyze method blanks to check for contamination, and laboratory control samples (a clean matrix spiked with a known concentration) to monitor for accuracy and precision over time.

Conclusion: Selecting the Right Technique

The choice of headspace technique for this compound analysis depends on the specific requirements of the application.

  • Static Headspace (SHS) is a robust, simple, and fast method suitable for screening or for matrices where this compound concentrations are expected to be relatively high (above ~5-10 ng/L).

  • Dynamic Headspace (DHS) offers superior sensitivity and is the method of choice for applications requiring exhaustive extraction and very low detection limits in complex matrices.

  • Headspace SPME (HS-SPME) provides an outstanding balance of sensitivity, ease of use, and automation. It is a solvent-free technique that has become the industry standard for routine, ultra-trace monitoring of this compound in water and other beverages due to its exceptional performance in the sub-ng/L range.

By understanding the principles behind each technique and carefully optimizing and validating the chosen protocol, researchers can achieve the high-quality, reliable data necessary to address the analytical challenges posed by this potent off-flavor compound.

References

  • Bai, Y., et al. (2024). Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. MethodsX. Available at: [Link]

  • Jia, J. (2008). Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. LCGC International. Available at: [Link]

  • Nakamura, S., et al. (2005). Determination of 2-methylisoborneol and this compound in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. Journal of Separation Science. Available at: [Link]

  • Kim, D. G., et al. (2024). Dynamic Headspace GC–MS Method to Detect Volatile Extractables from Medical Device Materials. ResearchGate. Available at: [Link]

  • Cancho, B., et al. (2002). Validation of this compound and 2-Methyl-i-Borneol Analysis by CLSA–GC–FID Method to Obtain ISO-17025 Accreditation. Journal of Chromatographic Science. Available at: [Link]

  • YoungIn Chromass Global. (2021). Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. YouTube. Available at: [Link]

  • Cane, D. E., et al. (2021). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Chemosphere. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Available at: [Link]

  • BGB Analytik. (n.d.). Static and Dynamic Headspace Analysis. The PAL Compendium. Available at: [Link]

  • ResearchGate. (2021). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Request PDF. Available at: [Link]

  • Steeghs, M. M. L., et al. (2015). Dynamic collection and analysis of volatile organic compounds from the headspace of cell cultures. Journal of Breath Research. Available at: [Link]

  • Ma, J., et al. (2011). Determination of this compound and 2-Methylisoborneol in Water by Headspace Liquid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Analytical Letters. Available at: [Link]

  • Manickum, T., & John, W. (2014). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. Hilaris Publisher. Available at: [Link]

  • GERSTEL, Inc. (n.d.). What Is Dynamic Headspace?. Available at: [Link]

  • Watson, S. B., et al. (2000). Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. Request PDF. Available at: [Link]

  • Manickum, T., & John, W. (2014). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. Hilaris Publisher. Available at: [Link]

  • The NELAC Institute. (n.d.). Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with analysis by thermal desorption–GC–MS. Available at: [Link]

  • Pace Analytical. (n.d.). This compound & MIB Testing. Available at: [Link]

  • Bristow, R. (2022). Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository. Available at: [Link]

  • U.S. Geological Survey. (2001). Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of this compound and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry. Available at: [Link]

  • Sobański, T., et al. (2023). This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. MDPI. Available at: [Link]

  • Olivares, M., et al. (2023). HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, this compound, and 2-Methylisoborneol in Water Samples. MDPI. Available at: [Link]

  • Drage, A., et al. (2021). Development and validation of an SPE-GC-MS/MS taste and odour method for analysis in surface water. Taylor & Francis Online. Available at: [Link]

  • ALS. (2008). Rapid Ultra-trace analysis for MIB and this compound in Water. Available at: [Link]

  • Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology. Available at: [Link]

  • Lee, S., et al. (2021). This compound and 2-MIB Removal by Full-Scale Drinking Water Treatment Processes in the Republic of Korea. MDPI. Available at: [Link]

  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Available at: [Link]

  • Wang, D., et al. (2012). Sensory and Chemical Analysis Methods for Earthy and Musty Odors in Drinking Water Caused by this compound and 2-Methylisoborneol. ResearchGate. Available at: [Link]

  • You, Y.-W. (2012). Sensitive Detection of 2-MIB and this compound in Drinking Water. Agilent. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Geosmin Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of geosmin in complex environmental matrices. This resource is designed for researchers, scientists, and analytical chemists who are working to achieve accurate and reproducible quantification of this compound in challenging samples such as surface water, wastewater, and soil extracts. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome the common hurdles associated with matrix effects.

Introduction to Matrix Effects in this compound Analysis

This compound, an earthy-smelling terpene, is a common cause of taste and odor issues in drinking water and can be an indicator of certain microbial activities in the environment.[1][2] Its analysis, typically performed at trace levels (ng/L or ppt), is highly susceptible to interferences from the sample matrix.[1][2][3]

A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample.[4] In the context of gas chromatography-mass spectrometry (GC-MS), the most common technique for this compound analysis, matrix effects can manifest as either signal suppression or enhancement.[5][6] This interference can compromise the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable data.[4] Co-eluting compounds from the sample matrix can compete with this compound for ionization or interact with active sites in the GC inlet, leading to these effects.[4][6]

This guide provides a systematic approach to identifying, understanding, and mitigating matrix effects in your this compound analysis workflows.

Troubleshooting Guide

This section addresses specific problems you might encounter during your this compound analysis. Each issue is followed by a list of probable causes and a step-by-step troubleshooting plan.

Issue 1: Low or No Signal for this compound

You are analyzing a sample expected to contain this compound, but the peak is either absent or significantly smaller than anticipated.

Possible Causes:

  • Inefficient Extraction: this compound is not being effectively transferred from the sample to the analytical instrument.

  • Matrix-Induced Signal Suppression: Co-eluting compounds are interfering with the ionization of this compound in the MS source.[4]

  • Analyte Degradation: this compound may have degraded during sample collection, storage, or preparation.

  • Instrumental Issues: Problems with the GC-MS system, such as leaks or a contaminated ion source, can lead to poor sensitivity.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no this compound signal.

Step-by-Step Guidance:

  • Verify Instrument Performance: Before blaming the matrix, ensure your GC-MS system is functioning correctly. Inject a known concentration of a this compound standard in a clean solvent (e.g., methanol or reagent water). If the signal is still low, troubleshoot the instrument (e.g., check for leaks, clean the ion source, replace the inlet liner and septum).[7]

  • Optimize Sample Extraction: Inefficient extraction is a common culprit for poor signal.

    • For Solid-Phase Microextraction (SPME): The choice of fiber is critical. A Divinylbenzene/Carboxen/PDMS (DVB/Carboxen/PDMS) fiber is often recommended for volatile compounds like this compound.[1][7] Experiment with extraction time and temperature to ensure equilibrium is reached between the sample headspace and the fiber.[8] Agitation of the sample during extraction can also improve efficiency.

    • For Purge-and-Trap (P&T): Optimize the purge time and temperature to ensure complete transfer of this compound from the sample to the trap.[3][9] Be aware that high temperatures can sometimes lead to the degradation of other analytes.[3]

  • Assess and Mitigate Matrix Effects:

    • Standard Addition: This is a powerful technique to compensate for matrix effects.[10][11] It involves adding known amounts of a this compound standard to aliquots of your sample. By plotting the instrument response against the concentration of the added standard, you can extrapolate to find the original concentration in the sample.[11][12] This method accounts for any signal suppression or enhancement caused by the specific matrix of that sample.

    • Matrix-Matched Calibration: If you have access to a "blank" matrix (a sample of similar composition that is free of this compound), you can prepare your calibration standards in this matrix.[6] This helps to ensure that the standards and the samples are affected by the matrix in the same way.[6][12]

    • Sample Dilution: If your this compound concentration is high enough, diluting the sample with clean water can reduce the concentration of interfering matrix components.[13][14][15][16] However, be mindful that this will also dilute your analyte, potentially impacting your ability to detect it if it's present at very low levels.

Issue 2: Poor Reproducibility (High %RSD)

You are getting inconsistent results for replicate injections of the same sample.

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction time, temperature, or sample volume can lead to inconsistent results.

  • Variable Matrix Effects: The composition of your environmental samples may be highly variable, leading to different degrees of matrix effects from sample to sample.[14]

  • Instrument Instability: Fluctuations in instrument performance can contribute to poor reproducibility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Step-by-Step Guidance:

  • Standardize and Automate Sample Preparation: Ensure that every step of your sample preparation is as consistent as possible. Use an autosampler for injections to eliminate variability from manual injections. For SPME, an automated system can provide highly reproducible extraction times and desorption conditions.[17]

  • Check Instrument Stability: Run several replicate injections of a mid-level this compound standard in a clean solvent. If the relative standard deviation (%RSD) is high, it points to an issue with the instrument itself. Check for pressure fluctuations, temperature instability in the oven or inlet, or an unstable MS detector.

  • Implement Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting for matrix effects and improving reproducibility.[6][9][18] SIDA involves adding a known amount of a stable isotope-labeled version of this compound (e.g., d5-Geosmin) to your samples before extraction.[9][18] Because the labeled standard has nearly identical chemical and physical properties to the native this compound, it will be affected by the matrix in the same way during extraction, injection, and ionization.[6][9] By using the ratio of the native this compound to the labeled standard for quantification, you can effectively cancel out variations caused by matrix effects.[9][18]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction technique for this compound analysis in water samples?

Both Headspace Solid-Phase Microextraction (HS-SPME) and Purge-and-Trap (P&T) are widely used and effective for extracting this compound from water.[18]

  • HS-SPME is a solvent-free, relatively simple, and easily automated technique.[8][17][19] It is particularly well-suited for cleaner water samples.

  • P&T can offer excellent sensitivity and is also readily automated.[2][3] The choice between the two often depends on the available instrumentation, the complexity of the sample matrix, and the desired sensitivity. For highly complex matrices, HS-SPME can sometimes offer a cleaner extract as it only samples the headspace above the sample, minimizing the transfer of non-volatile matrix components.[8]

Q2: How can I determine if I have a matrix effect?

You can assess the presence and magnitude of matrix effects by comparing the slope of a calibration curve prepared in a clean solvent to the slope of a calibration curve prepared in a matrix extract (from a blank sample). A significant difference in the slopes indicates the presence of a matrix effect.[20] Alternatively, you can calculate the recovery of a known spike in the sample matrix. A recovery significantly different from 100% (e.g., outside of 80-120%) suggests a matrix effect.

Q3: When should I use standard addition versus stable isotope dilution?

  • Standard addition is an excellent choice when you do not have access to a stable isotope-labeled standard or when you are analyzing a small number of highly variable samples.[10][12] However, it can be time-consuming as it requires multiple analyses for each sample.[15]

  • Stable Isotope Dilution Analysis (SIDA) is the preferred method for routine, high-throughput analysis, especially when the highest accuracy and precision are required.[6][9][18] While the initial cost of the labeled standard may be higher, it provides the most robust correction for matrix effects and can ultimately save time by simplifying the calibration process.[6]

Q4: Can changing my GC-MS parameters help reduce matrix effects?

Yes, optimizing your GC-MS method can help.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can reduce interference.[13] You can try adjusting the GC oven temperature program to better resolve the peaks.

  • Mass Spectrometry (MS) Mode: Using tandem mass spectrometry (MS/MS) can significantly reduce matrix effects.[1][21] By selecting a specific precursor ion for this compound and monitoring a unique product ion, you can filter out a lot of the chemical noise from the matrix, leading to a much cleaner signal.[1]

Key Experimental Protocols

Protocol 1: this compound Analysis by HS-SPME-GC-MS with Stable Isotope Dilution

This protocol provides a general framework for the analysis of this compound in water samples. Optimization will be required for your specific instrument and sample type.

1. Sample Preparation and Extraction:

  • To a 20 mL headspace vial, add 10 mL of the water sample.
  • Spike the sample with a known concentration of d5-geosmin internal standard (e.g., to a final concentration of 50 ng/L).
  • If desired, add a salt (e.g., NaCl to 20% w/v) to increase the volatility of this compound.[9]
  • Seal the vial with a PTFE-lined septum.
  • Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 30 minutes) to allow for equilibration.
  • Expose a DVB/Carboxen/PDMS SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) during the incubation.

2. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at an optimized temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[17]
  • Separate the analytes on a suitable capillary column (e.g., a DB-5ms or equivalent).
  • Use a temperature program that provides good resolution of this compound and other potential odor compounds. A typical program might be: hold at 50°C for 2 minutes, ramp at 5°C/min to 160°C, then ramp at 20°C/min to 280°C and hold for 8 minutes.[9]
  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or MS/MS mode for maximum sensitivity and selectivity.
  • For SIM mode: Monitor characteristic ions for this compound (e.g., m/z 112, 182) and d5-geosmin.
  • For MS/MS mode: Use a specific precursor-to-product ion transition for both native and labeled this compound.

3. Quantification:

  • Create a calibration curve by analyzing a series of standards with varying concentrations of native this compound and a fixed concentration of the d5-geosmin internal standard.
  • Plot the ratio of the peak area of native this compound to the peak area of d5-geosmin against the concentration of native this compound.
  • Use this calibration curve to determine the concentration of this compound in your unknown samples based on their measured peak area ratios.

Data Summary Table:

ParameterTypical Value/RangeReference
SPME Fiber DVB/Carboxen/PDMS[1]
Sample Volume 10-15 mL[1]
Extraction Temp. 60-80°C[3][9]
Extraction Time 30-45 min[7]
Desorption Temp. 250°C[17]
GC Column DB-5ms or equivalent[3]
MS Mode SIM or MS/MS[1][3][21]
LOD/LOQ < 5 ng/L[3][9][18]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google AI.
  • Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis. (2025). National Institutes of Health.
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2023). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. Retrieved January 31, 2026, from [Link]

  • Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. (n.d.). Chromatography Online. Retrieved January 31, 2026, from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved January 31, 2026, from [Link]

  • Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. (n.d.). ScienceDirect. Retrieved January 31, 2026, from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 31, 2026, from [Link]

  • Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • LABTips: Handling 'Glitches' in the Environmental Matrix. (2021). Labcompare. Retrieved January 31, 2026, from [Link]

  • Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. (2018). Agilent. Retrieved January 31, 2026, from [Link]

  • Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

  • The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. (n.d.). Scientific Research Publishing. Retrieved January 31, 2026, from [Link]

  • A Look at Matrix Effects. (2017). LCGC International. Retrieved January 31, 2026, from [Link]

  • This compound and 2-methylisoborneol monitoring versus a combination of sensory and chemical analyses in drinking water odor evaluation. (2024). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS) to. (n.d.). YSI. Retrieved January 31, 2026, from [Link]

  • Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Accounting for Matrix Effects. (2018). Chromatography Forum. Retrieved January 31, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • (PDF) Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. Retrieved January 31, 2026, from [Link]

  • Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Standard Addition Method. (2011). YouTube. Retrieved January 31, 2026, from [Link]

  • Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography–Mass Spectrometry. (2024). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. (2024). PubMed. Retrieved January 31, 2026, from [Link]

Sources

Precision in the ppt: The Geosmin Quantification Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Poor Reproducibility in Geosmin Quantification Methodology: SPME-GC/MS (Standard Method 6040D aligned)

Introduction: Why is this compound So Difficult?

Welcome to the technical support center. If you are here, you are likely struggling with inconsistent data in the nanogram-per-liter (ng/L) range. This compound (trans-1,10-dimethyl-trans-9-decalol) is notoriously difficult not just because of its low odor threshold (<10 ng/L), but because it fights you on three fronts simultaneously: volatility , adsorption , and chemical instability .

This guide abandons generic advice. We focus on the specific physicochemical failure points that ruin reproducibility in trace analysis.

Module 1: The "Disappearing Peak" Phenomenon (Sample Preservation)

Q: My samples degrade before I can analyze them. I added acid to preserve them, but now I detect nothing. Why?

A: You likely converted your target analyte into argosmin.

This is the most common "rookie mistake" in this compound analysis. Unlike many organic volatiles, this compound is acid-labile .

  • The Mechanism: In acidic conditions (pH < 6), this compound undergoes acid-catalyzed dehydration.[1] The tertiary hydroxyl group is eliminated, converting the earthy-smelling this compound into argosmin , a structurally similar but odorless olefin.

  • The Fix:

    • Never acidify samples intended for this compound analysis.

    • Preservation: Store samples at 4°C. If biological activity (actinomycetes/cyanobacteria) is a concern, use a biocide like Sodium Azide (

      
      ) or Mercuric Chloride (
      
      
      
      )—only if your safety protocols permit—or rely on strict cold chain management and rapid analysis (<48 hours).
    • Validation: If you suspect acid degradation, look for the argosmin peak in your chromatogram (elutes slightly earlier than this compound; parent ion m/z 149 often dominant, unlike this compound's m/z 112).

Visual Analysis: The this compound Loss Vectors

The following diagram maps exactly where you are losing your analyte during the pre-analytical phase.

GeosminLoss Sample Aqueous Sample (this compound) Acid Acid Preservative (pH < 6) Sample->Acid Addition Plastic Plastic Containers (PTFE/PP) Sample->Plastic Contact Headspace Open Headspace Sample->Headspace Exposure Argosmin Argosmin (Odorless/Dehydrated) Acid->Argosmin Dehydration Reaction Adsorption Adsorption Loss (Surface Binding) Plastic->Adsorption Hydrophobic Partitioning Volatilization Volatilization Loss Headspace->Volatilization Henry's Law

Figure 1: Critical loss vectors. Note that acid preservation chemically destroys the analyte, while plastic containers physically sequester it.

Module 2: Extraction Efficiency (SPME Mechanics)

Q: My internal standard (ISTD) area counts fluctuate wildly between samples. How can I trust my quantification?

A: You are experiencing "Fiber Competition" or "Displacement Effects."

Solid Phase Microextraction (SPME) is an equilibrium technique, not an exhaustive extraction. The fiber has a finite number of active sites.

  • The Cause: If your water matrix is complex (e.g., wastewater, surface water with high DOC), other organic compounds with higher affinity for the fiber will displace this compound or your internal standard.

  • The Fix:

    • Isotopic Standards: You must use isotopically labeled this compound (

      
      -geosmin or 
      
      
      
      -geosmin). Because it is chemically identical, it will suffer the exact same displacement effects as the native this compound, correcting the ratio. Using chemically distinct standards like IPMP (2-isopropyl-3-methoxypyrazine) is insufficient for complex matrices.
    • Fiber Selection: Switch to a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The Carboxen layer is specifically designed for small volatiles (MW < 150), while DVB handles larger ranges. This "sandwich" coating offers better capacity than pure PDMS.

    • Salting Out: Ensure you are adding consistent amounts of NaCl (typically 25-30% w/v). Salt decreases the solubility of organics in water, driving them into the headspace/fiber. Inconsistency in salt mass = Inconsistency in peak area.

Q: Why is my calibration curve non-linear at the low end (1-5 ng/L)?

A: Adsorption to the glass wall of the vial.

At trace levels, the glass surface of your headspace vial becomes a significant competitor for the analyte.

  • The Fix: Use silanized (deactivated) amber glass vials . This masks the active silanol groups on the glass surface that can bind polar/semi-polar compounds.

Module 3: Instrumental Parameters (GC/MS)

Q: I see a peak at the right retention time, but the ion ratios are wrong.

A: Matrix interference is co-eluting.

This compound is a terpene. Natural waters are full of terpenes.

  • The Fix:

    • SIM Mode: You must run in Selected Ion Monitoring (SIM) mode.[2][3]

    • Quantification Ions:

      • This compound: Quant ion 112 ; Qual ions 125, 182 .

      • 2-MIB (often analyzed together): Quant ion 95 ; Qual ions 107, 135 .

    • Column Choice: A standard 5%-phenyl column (e.g., DB-5ms) is usually sufficient, but if interferences persist, a specialized column like the Agilent J&W DB-WAX or Restek Rtx-5MS can resolve co-eluting terpenes.

Summary of Optimized Protocol (Standard Method 6040D)

Use this table to audit your current method. Deviations here are the source of 90% of reproducibility issues.

ParameterOptimized SettingRationale
Sample Volume 10 mL in 20 mL vialOptimizes headspace ratio (Phase Ratio

).
Salt Addition 3.0 g NaCl (30% w/v)"Salting out" effect drives this compound into headspace.
Incubation Temp 65°CIncreases Henry's Law constant (volatility).
Incubation Time 20-30 min (with agitation)Ensures equilibrium between water and headspace.
Fiber Type DVB/CAR/PDMS (50/30 µm)Best capacity for small volatiles; resists displacement.
Desorption 250°C for 3 mins (Splitless)Ensures complete release from Carboxen pores.
Internal Standard

-Geosmin
(10-20 ng/L)
Corrects for fiber competition and matrix effects perfectly.

Workflow Visualization: The Self-Validating Loop

This workflow includes the critical "Stop/Check" points often missed in standard operating procedures.

Workflow Start Sample Collection (Amber Glass, 4°C, No Acid) Prep Sample Prep (10mL Sample + 3g NaCl + ISTD) Start->Prep Equilibration Equilibration (65°C, 20 min, Agitation) Prep->Equilibration Extraction SPME Extraction (DVB/CAR/PDMS Fiber) Equilibration->Extraction GC GC Injection (Desorb 250°C, 3 min) Extraction->GC MS MS Detection (SIM Mode: m/z 112) GC->MS Decision ISTD Recovery Within 70-130%? MS->Decision Fail FAIL: Matrix Effect or Fiber Damage Decision->Fail No Pass PASS: Quantify Decision->Pass Yes

Figure 2: The SPME-GC/MS workflow with the critical Internal Standard (ISTD) validation gate.

References

  • Standard Methods for the Examination of Water and Wastewater. Method 6040D: Constituent Concentration by Gas Extraction. American Public Health Association (APHA).[4]

    • [4]

  • Watson, S. B., et al. (2000). Quantitative analysis of trace levels of this compound and MIB in source and drinking water using headspace SPME. Water Research.[2]

  • Gerber, N. N. (1979).Volatile substances from actinomycetes: their role in the odor pollution of water. CRC Critical Reviews in Microbiology. (Establishes acid instability).

  • Sigma-Aldrich (Merck).Analysis of this compound and 2-Methylisoborneol in Drinking Water by SPME. (Technical Note on Fiber Selection).

Sources

Frequently Asked Questions (FAQs): Optimizing SPME Fiber Selection for Geosmin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid Phase Microextraction (SPME) applications. As Senior Application Scientists, we understand that optimizing your analytical methods is critical for achieving accurate and reproducible results. This guide is designed to provide you with in-depth, field-proven insights into selecting and optimizing SPME fibers for the extraction of geosmin, a common and potent off-flavor compound.

This section addresses the most common questions researchers encounter when developing an SPME method for this compound analysis.

Q1: What is the best SPME fiber coating for this compound extraction and why?

For this compound, a semi-volatile compound, a combination or multi-phase fiber is overwhelmingly recommended. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is considered the most efficient choice by numerous studies.[1][2][3]

  • Expertise & Experience: The effectiveness of the DVB/CAR/PDMS fiber lies in its composite nature. It combines three different sorbents to cover a wide range of analyte polarities and molecular weights.

    • Polydimethylsiloxane (PDMS): A non-polar, liquid-like phase effective for adsorbing non-polar compounds.

    • Divinylbenzene (DVB): A porous polymer (solid) that is effective for larger volatile and semi-volatile molecules.

    • Carboxen (CAR): A carbon molecular sieve with very small pores, ideal for trapping small volatile molecules.

  • Causality: this compound ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a-ol) is a bicyclic alcohol, making it semi-volatile. The combination of different adsorption mechanisms in the DVB/CAR/PDMS fiber—adsorption for the porous polymers and absorption for the PDMS—provides the highest overall extraction capacity and sensitivity for this analyte compared to single- or dual-phase fibers.[2][3] While fibers like PDMS/DVB are also effective, the three-phase DVB/CAR/PDMS typically provides the single best response for this compound.[2]

Q2: Should I use Headspace (HS) SPME or Direct Immersion (DI) SPME for this compound in water samples?

Headspace (HS) SPME is the strongly recommended technique.

  • Causality: this compound is volatile enough to readily partition from the sample matrix (e.g., water) into the headspace, especially with gentle heating and agitation. HS-SPME minimizes matrix effects by exposing the fiber only to the vapor phase. This prevents non-volatile, high-molecular-weight compounds present in the sample (like salts, sugars, or proteins) from fouling the fiber coating, which extends fiber lifetime and improves method reproducibility. Studies have shown headspace sampling to be more efficient than direct immersion for this compound.[4]

Q3: How does adding salt to my sample improve this compound extraction?

Adding a salt, typically sodium chloride (NaCl), to aqueous samples significantly increases the extraction efficiency for this compound.[1][4]

  • Mechanistic Claim: This is due to the "salting-out" effect. The dissolution of salt in water increases the ionic strength of the solution. This reduces the solubility of non-polar and semi-polar organic compounds like this compound, effectively "pushing" them out of the aqueous phase and into the headspace, thereby increasing their concentration in the vapor phase available for extraction by the SPME fiber. In some cases, this compound is not detected at all without the addition of salt.[1]

Q4: What are the most critical parameters to optimize for my HS-SPME method?

Beyond fiber selection, several parameters must be optimized to ensure maximum sensitivity and reproducibility.

  • Extraction Temperature: Higher temperatures increase the vapor pressure of this compound, promoting its transfer to the headspace. However, excessively high temperatures can negatively affect the partitioning equilibrium. Typical optimized temperatures range from 30°C to 60°C.[1][3][5]

  • Extraction Time: The fiber needs sufficient time to reach equilibrium (or near-equilibrium) with the headspace. This is a critical parameter to optimize. Studies show optimal times can range from 15 to 50 minutes.[1][5] Shorter times may not allow for complete adsorption, while excessively long times may not significantly increase the amount extracted.[1]

  • Agitation: Constant agitation (stirring or shaking) of the sample during extraction is crucial. It facilitates the mass transfer of this compound from the liquid phase to the headspace, accelerating the achievement of equilibrium and improving reproducibility.[4]

  • Desorption Conditions: The temperature and time of desorption in the GC inlet must be sufficient to ensure complete transfer of the analyte from the fiber to the column. Typical conditions are 250-270°C for 4-5 minutes.[1][3]

Data Summary: Comparison of Common SPME Fibers for this compound

The following table summarizes the characteristics of commonly tested SPME fibers for volatile and semi-volatile compounds, highlighting the advantages of the recommended fiber for this compound.

Fiber CoatingComposition TypePrimary Application RangeSuitability for this compound
DVB/CAR/PDMS Mixed-Phase (Adsorbent/Absorbent)Broad range of volatiles & semi-volatiles (C3-C20)Excellent: Considered the most efficient and versatile fiber for this compound and other off-flavor compounds.[1][2][3]
PDMS/DVB Mixed-Phase (Adsorbent/Absorbent)Volatiles & semi-volatiles (C6-C15), amines, nitroaromaticsGood: Similar in performance to PDMS but with enhanced capacity for some compounds.[2]
PDMS Absorbent (Liquid Phase)Non-polar volatiles & semi-volatiles (C5-C20)Fair: Can extract this compound, but generally less efficient than mixed-phase fibers.[2]
Polyacrylate (PA) Absorbent (Liquid Phase)Polar semi-volatiles (phenols, alcohols)Poor to Fair: Generally not the first choice for this compound due to its semi-polar nature.

Troubleshooting Guide for this compound SPME Analysis

This guide provides solutions to common problems encountered during method development and routine analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Peak 1. Inappropriate Fiber Choice: Using a fiber not suited for semi-volatiles (e.g., Polyacrylate).2. Sub-optimal Extraction Parameters: Temperature too low, extraction time too short, no salt addition.3. Incomplete Desorption: Desorption temperature or time is insufficient.4. Fiber Degradation: Fiber has exceeded its lifespan or has been damaged by the matrix.1. Switch to a DVB/CAR/PDMS fiber.[1][3]2. Systematically optimize extraction temperature (e.g., 40-60°C), time (e.g., 15-40 min), and add NaCl to saturate the sample.[1][5]3. Increase desorption temperature (e.g., to 270°C) and/or time (e.g., 5 min). Ensure the GC inlet is in splitless mode during desorption.[1]4. Replace the SPME fiber. Condition the new fiber according to the manufacturer's instructions.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent Sample Volume or Headspace: Varying the sample volume changes the phase ratio (headspace-to-liquid), affecting equilibrium.2. Inconsistent Fiber Positioning: Placing the fiber at different depths in the headspace for each run.3. Inconsistent Agitation: Agitation speed is not uniform across all samples and standards.4. Temperature Fluctuations: The incubator/agitator temperature is not stable.1. Use a consistent and precise sample volume for all standards and samples. Keep the vial size constant.[6]2. Use an autosampler for automated, reproducible fiber placement. If manual, use a guide to ensure consistent depth.[6]3. Use a calibrated stir plate or autosampler agitator and maintain the same RPM for all runs.[6]4. Allow the sample to fully equilibrate to the set temperature before exposing the fiber. Verify incubator stability.
Peak Carryover (Ghost Peaks) 1. Incomplete Desorption/Bakeout: The previous run's analyte was not fully removed from the fiber.2. Contaminated System: The GC inlet liner or column may be contaminated.1. Increase desorption time and/or temperature. After desorption, bake the fiber in a separate clean, heated port (if available) or extend the time in the GC inlet before the next injection.2. Replace the GC inlet liner and septum. Bake out the analytical column at its maximum allowed temperature.[7]
Fiber Breakage or Coating Damage 1. Incorrect Needle Gauge: Using a needle gauge that is too large for the injection port septum.2. Bent Needle: The SPME needle is bent, causing it to drag on the vial or inlet septum.3. Aggressive Matrix: Direct immersion in a sample with particulates or aggressive pH.1. Ensure you are using the correct inlet liner for SPME (typically 0.75 mm ID) and that the septum is appropriate for the SPME needle gauge.2. Inspect the needle before each use. Replace the fiber if the needle is bent.3. Strongly prefer Headspace-SPME to avoid direct contact with the sample matrix, thus preserving the fiber coating.

Experimental Protocol: A Self-Validating Workflow for SPME Fiber Selection

This protocol provides a step-by-step method to empirically compare and select the optimal SPME fiber for your specific sample matrix.

Objective: To determine which SPME fiber (e.g., DVB/CAR/PDMS vs. PDMS/DVB) provides the highest extraction efficiency for this compound from a specific sample matrix.

Materials:

  • SPME Fibers to be tested (e.g., 50/30 µm DVB/CAR/PDMS, 65 µm PDMS/DVB)

  • SPME Holder (Manual or for Autosampler)

  • 20 mL Headspace Vials with Septa Caps

  • This compound standard solution

  • Your sample matrix (e.g., reagent water, filtered lake water)

  • Sodium Chloride (NaCl), analytical grade

  • GC-MS system

Procedure:

  • Fiber Conditioning: Condition each new fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet for 30-60 minutes at the recommended temperature.

  • Standard Preparation: Prepare a spiked sample by adding a known concentration of this compound standard to your matrix (e.g., 20 ng/L).

  • Sample Preparation (for each fiber):

    • Pipette 10 mL of the spiked sample into a 20 mL headspace vial.[1]

    • Add NaCl to saturation (approx. 3g per 10 mL).[1]

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., set to 40°C and 500 RPM).[1]

    • Allow the sample to incubate for 5 minutes to equilibrate.

    • Expose the first SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20 minutes).

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC inlet (e.g., 270°C, 5 min, splitless mode).[1]

    • Start the GC-MS acquisition.

  • Repeat for Comparison:

    • Repeat steps 3-5 at least in triplicate (n=3) for the first fiber to assess reproducibility.

    • Repeat the entire process (steps 3-5, n=3) using the second SPME fiber (e.g., PDMS/DVB).

  • Self-Validation (Blank Run): Run a matrix blank (your sample matrix with NaCl but no this compound standard) with the best-performing fiber to check for interferences.

  • Data Analysis:

    • Compare the average peak area of this compound obtained from each fiber type.

    • The fiber that provides the highest, most reproducible peak area is the optimal choice for your application.

Visualization of the SPME Optimization Workflow

The following diagram illustrates the logical process for selecting and optimizing an SPME fiber for this compound analysis.

SPME_Optimization_Workflow cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Empirical Testing & Optimization cluster_2 Phase 3: Method Validation A Define Analyte: This compound (Semi-volatile) B Select Extraction Mode: Headspace (HS) SPME A->B Volatile Nature C Select Candidate Fibers 1. DVB/CAR/PDMS (Recommended) 2. PDMS/DVB B->C Avoid Matrix D Perform Comparative Extraction (See Experimental Protocol) E Analyze Data: Compare Peak Areas & RSD D->E F Select Optimal Fiber (e.g., DVB/CAR/PDMS) E->F Highest Signal G Optimize Key Parameters - Temperature - Time - Salt Conc. F->G H Validate Method - Linearity - LOD/LOQ - Reproducibility G->H I Final Method Ready H->I

Caption: Workflow for SPME fiber selection and method optimization.

References

  • Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). (2020). ResearchGate. [Link]

  • Solid-Phase Microextraction (SPME) for Determination of this compound and 2-Methylisoborneol in Volatile Emissions from Soil Disturbance. (2021). Defense Technical Information Center (DTIC). [Link]

  • Busby, R. R., et al. (2021). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Chemosphere. [Link]

  • Wang, L., et al. (2017). Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas c. Atlantis Press. [Link]

  • EST Analytical. (n.d.). Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. EST Analytical. [Link]

  • Determination of this compound and 2‐Methylisoborneol in Water by HS‐SPME‐GC/MS. (n.d.). SOPs. [Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2021). MDPI. [Link]

  • Kong, Y., & Cao, Z. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent Technologies. [Link]

  • Watson, S. B., et al. (2000). Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation electron impact ionisation-ion-trap mass spectrometry. ResearchGate. [Link]

  • Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. (n.d.). The NELAC Institute. [Link]

  • Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. (2021). Young In Chromass. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2023). MDPI. [Link]

  • A comparison of the extraction efficiencies of DVB-PDMS, CAR-PDMS and CAR-DVB-PDMS for monoterpenes. (n.d.). ResearchGate. [Link]

  • Liu, R., et al. (2012). Rapid Determination of this compound and 2-MIB in Water by Headspace Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. IEEE Xplore. [Link]

  • SPME - poor reproducibility, decrease in peak area. (2008). Chromatography Forum. [Link]

  • Comparison of DVB/CAR/PDMS and CAR/PDMS fibers on the extraction efficiencies... (n.d.). ResearchGate. [Link]

  • Comparing the Selectivity of Solid Phase Microextraction Fibers to Detect Volatile Organic Compounds. (2021). IEEE Xplore. [Link]

  • Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. (2024). Aijiren. [Link]

Sources

Technical Support Center: Reducing Analytical Interference in Geosmin Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Applicable Standards: SM 6040D, EPA 524.3 Target Analytes: Geosmin (trans-1,10-dimethyl-trans-9-decalol), 2-Methylisoborneol (2-MIB)

Welcome to the Advanced Analytics Support Hub

You are navigating the technical repository for high-sensitivity organoleptic analysis. Measuring this compound at part-per-trillion (ng/L) levels requires navigating a minefield of analytical interferences—from competitive binding on SPME fibers to isobaric interferences in Mass Spectrometry.

This guide moves beyond basic "cookbook" instructions. We address the causality of interference and provide self-validating protocols to ensure your data holds up to scrutiny.

Module 1: Sample Preparation & Extraction Logic
Q: Why do I see significant signal suppression in "dirty" matrices (e.g., fish tissue, algal blooms) compared to reagent water?

Diagnosis: You are likely experiencing Competitive Displacement on the SPME fiber.[1] Standard Method 6040D utilizes Solid Phase Microextraction (SPME).[2][3][4] Unlike exhaustive extraction techniques, SPME is an equilibrium technique.[5] In complex matrices, high concentrations of dissolved organic matter (DOM) or lipids compete for the limited active sites on the fiber coating. Since this compound is semi-volatile, highly volatile matrix components can occupy the fiber surface first, physically blocking this compound absorption.

The Fix: The "Salting Out" & Dilution Protocol To force this compound into the headspace and onto the fiber, you must manipulate the ionic strength of the solution.

  • Apply the Hofmeister Effect: Add Sodium Chloride (NaCl) to saturation (≥25% w/v). The hydration shells formed around the salt ions reduce the solubility of hydrophobic molecules like this compound, driving them into the headspace (Henry’s Law constant increases).

  • Dilution is the Solution: If suppression persists, dilute the sample 1:10. While counter-intuitive for trace analysis, reducing the matrix load often improves the relative recovery of this compound more than it hurts absolute sensitivity.

Validated Protocol: Optimized SPME Extraction

ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (50/30 µm)The Divinylbenzene (DVB) and Carboxen (CAR) layers trap volatiles of different molecular weights. PDMS alone is insufficient for trace this compound.
Salt Addition 6g NaCl per 20mL sampleCreates a saturated solution to maximize the "salting out" effect.
Incubation 60°C for 30 minsSufficient energy to volatilize this compound without causing thermal degradation of co-analytes like 2-MIB.
Agitation 250-500 RPMCritical to refresh the surface layer of the liquid, speeding up the liquid-gas equilibrium.
Module 2: Chromatographic & Instrumental Interference
Q: I am detecting "Ghost Peaks" or inconsistent baselines in blank runs. Is this carryover?

Diagnosis: Yes, this compound is "sticky." this compound is a bicyclic alcohol with significant adsorption potential. It adheres to cold spots in the injector liner, the septum, and the SPME fiber itself.

The Fix: The Thermal Desorption Cycle You must implement a rigorous bake-out procedure between runs.

  • Fiber Bake-out: Post-injection, the fiber should remain in the injector (or a separate conditioning station) at 260°C for at least 2-5 minutes.

  • Injector Temperature: Maintain the injector at 250°C .

    • Warning: Do not exceed 270°C if you are also measuring 2-MIB, as it is thermally labile and can dehydrate into 2-methylenebornane, leading to false negatives.

Q: How do I distinguish this compound from co-eluting matrix interferences?

Diagnosis: Isobaric interference. In complex samples, terpenes can co-elute with this compound. Relying on a single ion or full-scan data is insufficient for ng/L quantification.

The Fix: Selected Ion Monitoring (SIM) Ratios You must operate the MS in SIM mode. Identification requires not just the retention time, but the specific ratio of quantitation ions to qualifier ions.

Target Ion Table (SIM Mode)

AnalyteQuant Ion (

)
Qualifier Ions (

)
Retention Time (approx)
This compound 112 125, 182~14.5 min
2-MIB 95 107, 135~12.0 min
IPMP (Int. Std) 124 109, 151~9.5 min

Note: If the ratio of Ion 112 to Ion 125 deviates by >20% from your standard, you have a co-eluting interference. Consider changing the GC column phase (e.g., from 5-MS to a Wax phase) to alter selectivity.

Module 3: Visualizing the Workflow

The following diagrams illustrate the logic for troubleshooting and the mechanism of interference.

Diagram 1: The Interference Troubleshooting Logic

TroubleshootingLogic Start Symptom: Poor this compound Data CheckRec Check 1: Internal Standard Recovery? Start->CheckRec CheckPeak Check 2: Peak Shape/Ghosting? Start->CheckPeak CheckRatio Check 3: Ion Ratios (112/125)? Start->CheckRatio LowRec Issue: Low Recovery (<70%) CheckRec->LowRec Yes Ghosting Issue: Carryover in Blanks CheckPeak->Ghosting Yes BadRatio Issue: Ion Ratio Mismatch CheckRatio->BadRatio Yes MatrixEffect Cause: Matrix Competition (SPME) LowRec->MatrixEffect Sol1 Fix: Dilute Sample 1:10 + Add NaCl (Saturation) MatrixEffect->Sol1 DesorbFail Cause: Incomplete Desorption Ghosting->DesorbFail Sol2 Fix: Increase Fiber Bake-out (260°C, 5 min) DesorbFail->Sol2 CoElution Cause: Terpene Co-elution BadRatio->CoElution Sol3 Fix: Switch Column Phase (5-MS -> Wax) or GC Oven Ramp CoElution->Sol3

Caption: Decision tree for isolating the source of analytical variance—distinguishing between extraction issues (recovery), instrumental hygiene (carryover), and chromatographic selectivity (ratios).

Diagram 2: The SPME Competition Mechanism

SPME_Competition cluster_solution Aqueous Phase Fiber SPME Fiber Surface (Active Sites) This compound This compound Molecules This compound->Fiber Target Binding Matrix Matrix Interferences (DOM, Lipids) Matrix->Fiber Competitive Blocking Salt NaCl Ions (Salting Out) Salt->this compound Decreases Solubility (Drives to Headspace)

Caption: Visualization of competitive displacement. High-concentration matrix components block fiber sites. Salt addition (yellow) forces this compound (green) out of the liquid phase, increasing its probability of binding despite competition.

Module 4: Quantification & Data Integrity
Q: Which Internal Standard (IS) should I use?

Recommendation: While 2-isobutyl-3-methoxypyrazine (IBMP) and 2,4,6-trichloroanisole (TCA) are common, they are chemically distinct from this compound.

For E-E-A-T (highest tier) accuracy, use Isotope Dilution :

  • Best Practice: Use

    
    -Geosmin  or 
    
    
    
    -Geosmin
    .[6]
  • Why: A deuterated analog behaves exactly like the target analyte during extraction and chromatography. If the matrix suppresses this compound extraction by 40%, it will suppress the deuterated standard by 40%. The ratio remains constant, automatically correcting for the matrix effect.

Q: My calibration curve is non-linear at the low end (1-5 ng/L). Why?

Diagnosis: Adsorption losses. At ultra-trace levels, active sites on glass liners and vials irreversibly bind this compound.

The Fix:

  • Silanization: Use deactivated (silanized) glass wool in the inlet liner.

  • Priming: Run a high-concentration standard (50 ng/L) before your calibration curve to "occupy" active sites in the system.

References
  • Standard Methods Committee of the American Public Health Association. (2018). Standard Method 6040D: Constituent Concentration by Gas Extraction and Closed-Loop Stripping Analysis. American Water Works Association.[7]

  • Sigma-Aldrich (Merck). (2020). Determination of this compound and 2-Methylisoborneol in Water Using Solid Phase Micro Extraction (SPME).[2][3][4][6][8][9][10][11]

  • Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry.[2][3][4][6][8][9][10][12]

  • Chromatography Online. (2008). Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS.

  • Thermo Fisher Scientific. (2016). Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS.

Sources

Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Diverse Water Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals who are working to isolate and analyze compounds from various water matrices. Here, we move beyond simple protocols to explain the underlying chemistry and provide robust troubleshooting strategies to overcome common challenges in sample preparation.

Section 1: Understanding the Challenge: The Nature of Water Matrices

Not all water is created equal. The first step in developing a robust extraction method is to understand the unique characteristics of your sample matrix. The complexity of the matrix dictates the challenges you will face, primarily from interferences that can affect analyte recovery and instrument performance.[1][2]

Water Matrix Type Key Characteristics & Common Interferences Primary Extraction Challenge
Drinking Water Low turbidity, residual disinfectants (e.g., chlorine), low levels of organic matter. Generally the "cleanest" matrix.Achieving very low detection limits (ng/L) for trace contaminants like pharmaceuticals and personal care products (PPCPs).[3][4]
Groundwater/Surface Water Moderate to high levels of dissolved organic matter (DOM), such as humic and fulvic acids. Potential for suspended solids.DOM can co-extract with analytes, causing matrix effects (ion suppression/enhancement) in LC-MS analysis and fouling the sorbent.[5]
Wastewater (Influent/Effluent) Highly complex and variable. Contains high concentrations of salts, proteins, lipids, surfactants, and a diverse range of chemical contaminants.[6][7]Severe matrix effects, high potential for sorbent clogging, and competition for sorbent active sites, leading to low and inconsistent analyte recovery.[1][6]

Section 2: The SPE Workflow: A Step-by-Step Methodology

A successful SPE method is built on the systematic optimization of four key steps. Understanding the purpose of each step is crucial for troubleshooting and method development.[8][9]

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis Pretreatment Adjust pH Filter Particulates Dilute Sample Condition Condition (Activate Sorbent) Pretreatment->Condition Equilibrate Equilibrate (Match Sample Matrix) Condition->Equilibrate Load Load Sample (Retain Analytes) Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute (Collect Analytes) Wash->Elute Evaporate Evaporate & Reconstitute (Solvent Exchange) Elute->Evaporate Analysis LC-MS/MS or GC-MS Analysis Evaporate->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Detailed Protocol: Generic Reversed-Phase SPE for Neutral Pharmaceuticals in Surface Water

This protocol serves as a starting point for method development.

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter to remove suspended solids.[9]

    • Adjust the sample pH to between 6.0 and 7.0 using diluted formic acid or ammonium hydroxide. This ensures neutral compounds are not ionized and will retain well on a reversed-phase sorbent.[10]

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the reversed-phase cartridge (e.g., a polymeric sorbent like Oasis HLB or Strata-X) to wet the sorbent and activate the functional groups.[11][12] Do not let the sorbent go dry from this point forward (unless using a water-wettable polymer sorbent).

  • Sorbent Equilibration:

    • Pass 5 mL of reagent water (or reagent water adjusted to the sample pH) through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.[13]

  • Sample Loading:

    • Load the pre-treated 100 mL sample onto the cartridge at a slow and steady flow rate, typically 5-10 mL/min.[14] A flow rate that is too high can lead to analyte breakthrough and poor recovery.[15]

  • Wash Step:

    • Wash the cartridge with 5 mL of reagent water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove weakly bound interferences like salts and polar matrix components.[11][12]

  • Elution:

    • First, dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove residual water.

    • Elute the target analytes with a small volume (e.g., 2 x 4 mL) of a strong organic solvent like methanol or acetonitrile.[16] For some compounds, modifying the elution solvent with a small amount of acid or base (e.g., 2% formic acid or 2% ammonium hydroxide) can improve recovery.[16][17]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical instrument (e.g., 1 mL of 10% methanol in water).

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during SPE method development for water matrices.

Q1: Why is my analyte recovery low or inconsistent?

Low recovery is the most frequent problem in SPE.[18] The cause can be pinpointed by systematically checking each step of the process.

Low_Recovery_Troubleshooting Start Low or Inconsistent Recovery Detected CheckFlowThrough Analyze flow-through from Sample Loading step for analyte. Start->CheckFlowThrough CheckWash Analyze Wash fraction for analyte. CheckFlowThrough->CheckWash Analyte NOT Found Breakthrough Cause: Analyte Breakthrough (Poor Retention) CheckFlowThrough->Breakthrough Analyte Found CheckElution Analyte not in flow-through or wash. Is elution incomplete? CheckWash->CheckElution Analyte NOT Found WashLoss Cause: Analyte Loss During Wash CheckWash->WashLoss Analyte Found PoorElution Cause: Incomplete Elution CheckElution->PoorElution Yes Sol_Breakthrough1 1. Loading flow rate too high? -> Decrease flow rate (e.g., <5 mL/min). Sol_Breakthrough2 2. Incorrect sample pH? -> Adjust pH to ensure analyte is neutral (RP) or charged (IEX). Sol_Breakthrough3 3. Sorbent choice incorrect? -> Use a more retentive sorbent (e.g., C18 -> Polymeric). Sol_Breakthrough4 4. Sorbent bed dried out? -> Re-condition and ensure sorbent remains wet. Sol_WashLoss1 1. Wash solvent is too strong? -> Decrease organic content in wash solvent. Sol_WashLoss2 2. Incorrect pH in wash? -> Ensure wash pH maintains analyte retention. Sol_PoorElution1 1. Elution solvent too weak? -> Increase organic strength or use a stronger solvent (e.g., MeOH -> ACN). Sol_PoorElution2 2. Incorrect elution solvent pH? -> Modify pH to disrupt sorbent interaction (e.g., add acid/base). Sol_PoorElution3 3. Insufficient elution volume? -> Increase elution volume or use multiple smaller aliquots.

Caption: Troubleshooting decision tree for low analyte recovery.

Q2: How do I choose the right SPE sorbent for my application?

Sorbent selection depends on the properties of your analyte and the sample matrix.[10][19] The goal is to maximize the interaction between the analyte and the sorbent while minimizing interactions with matrix components.

Retention Mechanism Sorbent Type Analyte Properties Typical Water Application
Reversed-Phase (RP) C18, C8, Polymeric (e.g., Oasis HLB, Strata-X)[20][21]Non-polar to moderately polar neutral compounds (hydrophobic interaction).Extracting pesticides, PCBs, and neutral pharmaceuticals from aqueous samples.[22][23]
Normal-Phase (NP) Silica, Diol, AluminaPolar compounds dissolved in non-polar organic solvents.Rarely used directly for aqueous samples; more for cleanup of extracts.[19]
Ion Exchange (IEX) Strong/Weak Cation Exchange (SCX/WCX), Strong/Weak Anion Exchange (SAX/WAX)Ionizable compounds (acidic or basic). Retention is based on electrostatic attraction.Isolating charged pharmaceuticals or metabolites from complex matrices like wastewater.[6][17]
Mixed-Mode Combines RP and IEX functionalities (e.g., WCX/RP)Samples with a mix of neutral, acidic, and basic compounds.Offers high selectivity for cleaning up very dirty samples by using orthogonal retention mechanisms.[12]

Pro-Tip: For new method development in complex matrices like wastewater, a water-wettable polymeric reversed-phase sorbent (like Oasis HLB) is an excellent starting point due to its high capacity, stability across a wide pH range, and ability to retain a broad range of compound polarities.[6][20][24]

Q3: My final extract is "dirty" and causing ion suppression in my LC-MS. How can I improve cleanup?

Matrix effects, particularly ion suppression, are a major challenge when analyzing extracts from complex water samples like wastewater.[1][6][21] A dirty extract means that matrix components have been co-extracted with your analyte.

  • Optimize the Wash Step: This is the most critical step for removing interferences.[11][12] The goal is to use the strongest possible wash solvent that does not elute your analyte.

    • Technique: Create a "breakthrough curve." Load your analyte onto several cartridges. Wash each with a progressively stronger solvent (e.g., 5%, 10%, 20%, 30%, 40% methanol in water). Analyze each wash fraction to find the highest organic percentage you can use before analyte starts to elute.[11]

  • Use a More Selective Sorbent: If a general reversed-phase sorbent isn't providing enough cleanup, switch to a mixed-mode sorbent. This allows you to use orthogonal wash steps (e.g., wash with an organic solvent to remove non-polar interferences, then wash with a pH-adjusted aqueous buffer to remove charged interferences) for a much cleaner final extract.[12]

  • Consider Sample Dilution: For extremely complex matrices like raw wastewater, diluting the sample (e.g., 1:1 or 1:4 with reagent water) can significantly reduce matrix effects by lowering the concentration of interfering substances loaded onto the cartridge.[6] While this may raise detection limits, the improvement in data quality can be substantial.

Q4: My SPE cartridges are clogging during sample loading. What can I do?

Clogging is caused by suspended particulate matter in the sample.

  • Pre-filtration is Essential: All water samples, especially surface water and wastewater, must be filtered before loading. A glass fiber filter with a pore size of ~1 µm is a good first step. If clogging persists, use a smaller pore size (e.g., 0.45 µm), but be aware this may require pressure or vacuum.[9]

  • Centrifugation: For samples with very fine particulates, high-speed centrifugation can pellet the solids, allowing you to decant and load the supernatant.

  • Use a Cartridge with a Frit: Some SPE cartridges are available with built-in depth filters or frits designed to handle moderately "dirty" samples.

Section 4: Regulatory Context and Standard Methods

For compliance and monitoring purposes, many laboratories follow standardized methods published by regulatory bodies like the U.S. Environmental Protection Agency (EPA). These methods provide fully validated protocols, including specific SPE procedures.[25]

  • EPA Method 542: A method for the determination of pharmaceuticals and personal care products in drinking water using SPE with a hydrophilic-lipophilic balanced (HLB) polymer sorbent followed by LC-MS/MS.[3][4]

  • EPA CWA Methods for Pharmaceuticals: The EPA has approved various methods under the Clean Water Act for analyzing pharmaceutical pollutants in wastewater, often involving SPE for sample cleanup and concentration.[26]

Familiarizing yourself with these methods can provide an excellent, validated starting point for developing your own laboratory-specific procedures.

References

  • Babić, S., et al. (2012). Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Approved CWA Test Methods for Pharmaceutical Pollutants. US EPA. Available at: [Link]

  • Tisler, S., et al. (2025). Unraveling Matrix Effects: A Study on Drugs of Abuse in Wastewater Samples from Southern Ontario, Canada. ACS ES&T Water. Available at: [Link]

  • Esche, C., et al. (2012). Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods. PubMed. Available at: [Link]

  • Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Phenomenex. Available at: [Link]

  • Esche, C., et al. (2012). Is SPE Necessary for Environmental Analysis? A Quantitative Comparison of Matrix Effects from Large-Volume Injection and Solid-Phase Extraction Based Methods. ACS Publications. Available at: [Link]

  • U.S. Environmental Protection Agency. (2016). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. EPA. Available at: [Link]

  • Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop. Available at: [Link]

  • Waters Corporation. (2019). Waters Sorbent Selection Guide for Solid-Phase Extraction. Waters. Available at: [Link]

  • Jordan, T., et al. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. US EPA. Available at: [Link]

  • Souto, E.B., et al. (2022). Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. MDPI. Available at: [Link]

  • ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?. ALWSCI Blog. Available at: [Link]

  • K'oreje, K.O., et al. (2020). SPE-LC-PDA method development and application for the analysis of selected pharmaceuticals in river and wastewater samples from South Africa. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2008). EPA Pharmaceuticals in water white paper. EPA. Available at: [Link]

  • LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Ray, A., et al. (2013). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. Available at: [Link]

  • Agilent. SPE Method Development Tips and Tricks. Agilent Technologies. Available at: [Link]

  • Novakova, L., et al. (2011). Development and optimization of the determination of pharmaceuticals in water samples by SPE and HPLC with diode-array detection. ResearchGate. Available at: [Link]

  • Mir-Armengol, G., et al. (2025). Influence of Matrix When Tracing Cytostatic Drugs in Urban Wastewater: A Validated SPE-LC-MS/MS-Based Method. ACS ES&T Water. Available at: [Link]

  • Biotage. (2023). Optimizing Extraction of Multianalyte Suites from Water Samples Using SPE. Separation Science. Available at: [Link]

  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Blog. Available at: [Link]

  • Biel-Maeso, M., et al. (2017). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Available at: [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Available at: [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Waters. Available at: [Link]

  • Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage. Available at: [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]

  • Waters Corporation. Beginner's Guide to Solid-Phase Extraction (SPE). Waters. Available at: [Link]

  • LCGC International. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Approved CWA Chemical Test Methods. US EPA. Available at: [Link]

Sources

Technical Support Center: Enhancing Biosensor Sensitivity for Low-Level Geosmin Detection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Biosensor Division

Welcome to the technical support center for advanced biosensor applications. This guide is designed for researchers, scientists, and professionals dedicated to the challenge of detecting trace levels of geosmin. This compound, a tertiary alcohol produced by microorganisms like cyanobacteria and actinomycetes, is notorious for causing earthy-musty off-flavors in water and food products[1][2]. The human palate can detect it at exceptionally low concentrations, with odor thresholds reported below 10 nanograms per liter (ng/L)[3][4]. This creates a significant analytical challenge, demanding biosensing technologies with extraordinary sensitivity and reliability.

This document provides a structured approach to troubleshooting common issues and offers detailed protocols to enhance the performance of your this compound biosensor systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries encountered during the development and application of this compound biosensors.

Q1: What are the most common biosensor platforms for this compound detection?

A: Several platforms are utilized, each with distinct principles. The most prominent include:

  • Bioelectronic Noses: These systems often employ biological recognition elements, such as human olfactory receptors (hORs), immobilized on transducers like single-walled carbon nanotube field-effect transistors (swCNT-FET)[5]. They aim to mimic the biological sense of smell for high specificity.

  • Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon this compound binding to a bioreceptor-modified electrode. Nanomaterial integration is common to enhance signal transduction[6][7].

  • Aptamer-Based Sensors: These utilize aptamers—single-stranded DNA or RNA molecules—that bind to this compound with high affinity. The binding event is often transduced using graphene field-effect transistors (Gr-FETs), where the interaction alters the electronic properties of the graphene[8].

  • Semiconductor Gas Sensors: While not strictly "bio"sensors unless modified with a biological element, these are frequently used for detecting volatile organic compounds like this compound. They work by measuring changes in the conductivity of a semiconductor material (e.g., tin dioxide) upon exposure to the analyte[9][10].

Q2: Why is sample preparation so critical for low-level this compound detection?

A: this compound is a semi-volatile compound with low vapor pressure, making it difficult to efficiently transfer from a liquid sample (like water) to the sensor's surface[9]. Standard static headspace techniques are often ineffective. Proper sample preparation is essential to concentrate the analyte and present it to the sensor in a detectable form. Techniques like dynamic headspace sampling, which uses a continuous flow of inert gas to strip this compound from the sample, or Solid Phase Microextraction (SPME), are crucial for pre-concentrating the analyte to detectable levels[4][9].

Q3: What role do nanomaterials play in enhancing sensitivity?

A: Nanomaterials are a cornerstone of modern high-sensitivity biosensors.[11] Their high surface-to-volume ratio, unique electronic properties, and catalytic activity can dramatically improve sensor performance in several ways[12][13]:

  • Increased Surface Area: Provides more sites for immobilizing biorecognition elements (like receptors or aptamers), leading to a higher potential signal.

  • Enhanced Signal Transduction: Materials like gold nanoparticles, carbon nanotubes, and graphene can facilitate faster and more efficient electron transfer in electrochemical sensors, amplifying the analytical signal[6].

  • Direct Catalytic Activity: Some nanomaterials can catalytically react with the analyte or its byproducts, creating a measurable signal.

Q4: My sensor is detecting something, but how do I know it's this compound and not a related compound like 2-methylisoborneol (MIB)?

A: This is a critical question of selectivity. MIB is another common earthy-tasting compound often found alongside this compound[14][15]. Achieving high selectivity relies on the biorecognition element. For instance, a bioelectronic nose using a specific human olfactory receptor (hOR51S1) has been shown to be selective for this compound[5]. Similarly, aptamers can be selected for high-affinity binding to this compound with minimal cross-reactivity to MIB. When using less specific sensors, such as general semiconductor gas sensors, data analysis techniques and sensor arrays are often employed to create a response "fingerprint" to distinguish between the two compounds[9].

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low or No Signal Response from the Biosensor

Symptom: The sensor fails to produce a measurable signal, or the signal is indistinguishable from the baseline noise, even in the presence of a known this compound concentration.

Potential CauseSystematic Solution & Scientific Rationale
Ineffective Sample Preparation 1. Verify Analyte Volatilization: this compound's low vapor pressure is a primary obstacle. Switch from static to dynamic headspace sampling. Rationale: A continuous gas flow actively removes this compound from the liquid phase, overcoming equilibrium limitations and increasing the mass of analyte delivered to the sensor[9]. 2. Optimize Headspace Parameters: Increase the sample temperature (e.g., to 60 °C) and add salt (e.g., NaCl) to the water sample. Rationale: Heating increases this compound's vapor pressure, while the "salting-out" effect reduces its solubility in water, promoting its release into the gas phase[4].
Poor Bioreceptor Immobilization 1. Confirm Surface Chemistry: Use surface characterization techniques (e.g., AFM, XPS, or contact angle measurements) to verify that the sensor surface has been correctly functionalized before and after receptor immobilization. 2. Optimize Coupling Chemistry: The covalent bonds or physical adsorption used to attach the bioreceptor must be stable. If using EDC/NHS coupling, ensure reagents are fresh and pH is controlled. Rationale: A low density or incorrect orientation of immobilized bioreceptors will result in few successful binding events, leading to a weak signal.
Degraded or Inactive Bioreceptor 1. Run a Positive Control: Test the sensor with a high concentration of this compound that should elicit a strong response. 2. Check Receptor Storage: Ensure that bioreceptors (olfactory receptors, aptamers, enzymes) have been stored at the correct temperature and in appropriate buffers to prevent denaturation or degradation. Rationale: Biological molecules are sensitive to their environment. Loss of conformation or activity is a common cause of sensor failure.
Incorrect Transducer Operation 1. Verify Electronics: For electrochemical or FET-based sensors, check all electrical connections and ensure the potentiostat or measurement device is calibrated and functioning correctly. 2. Check Flow Cell/Chamber: Ensure there are no leaks and that the gas/liquid flow path to the sensor surface is unobstructed. Rationale: The most sensitive biorecognition element is useless if the signal transduction mechanism is faulty.
Problem 2: High Background Noise or Signal Drift

Symptom: The baseline signal is unstable, showing significant random fluctuations or a consistent upward/downward trend, making it difficult to discern the true signal from this compound binding.

Potential CauseSystematic Solution & Scientific Rationale
Electrochemical Instability 1. Allow for System Equilibration: Before introducing the sample, flow the blank buffer or carrier gas over the sensor until a stable baseline is achieved. Rationale: The sensor surface and the measurement electronics require time to reach a steady state. Premature measurement will capture this equilibration phase as drift. 2. Use a Faraday Cage: Enclose the sensor setup to shield it from external electromagnetic interference. Rationale: Sensitive electronic measurements are susceptible to noise from nearby equipment and power lines.
Non-Specific Binding (NSB) 1. Implement a Blocking Step: After immobilizing the bioreceptor, treat the sensor surface with a blocking agent (e.g., Bovine Serum Albumin (BSA), polyethylene glycol (PEG)). Rationale: Blocking agents occupy vacant spots on the sensor surface, preventing this compound or other matrix components from adsorbing non-specifically and generating a false signal[8]. 2. Increase Wash Steps: Extend the duration or number of washing steps after sample incubation to remove loosely bound molecules.
Temperature Fluctuations 1. Thermally Insulate the System: Ensure the sensor and sample delivery system are in a temperature-controlled environment. Rationale: Both electronic components and biological binding kinetics are temperature-dependent. Even minor fluctuations can cause significant signal drift.
Problem 3: Poor Reproducibility Between Experiments

Symptom: Repeated measurements of the same this compound concentration yield significantly different results, leading to a large standard deviation.

Potential CauseSystematic Solution & Scientific Rationale
Inconsistent Sensor Fabrication 1. Automate Critical Steps: Where possible, use automated or semi-automated methods for electrode cleaning, nanomaterial deposition, and surface functionalization. Rationale: Manual fabrication introduces variability. Automation ensures each sensor is created under nearly identical conditions, improving inter-sensor consistency.
Variable Sample Matrix 1. Standardize Sample Dilution: Use a consistent, high-purity buffer or water source for all dilutions and blanks. 2. Matrix Matching: If analyzing real-world samples (e.g., from a specific lake), prepare your calibration standards in filtered water from that same source to account for matrix effects. Rationale: Ions, organic matter, and pH in the sample can influence sensor response. Keeping the matrix consistent between calibration and measurement is crucial for accuracy[15].
Sensor Surface Fouling 1. Implement a Regeneration Step: Develop a protocol to gently strip the bound analyte and refresh the sensor surface between measurements (e.g., a brief wash with a high-salt buffer or a mild pH change). 2. Use Disposable Sensors: For some platforms, using a new, single-use sensor for each critical measurement may be the most reliable approach. Rationale: Incomplete removal of this compound or other adsorbed molecules from a previous run will alter the baseline and response of the subsequent measurement.

Section 3: Protocols for Sensitivity Enhancement

Here we provide detailed methodologies for key sensitivity enhancement techniques.

Protocol 1: Dynamic Headspace Sampling for this compound Pre-concentration

This protocol is adapted from methodologies proven effective for semi-volatile compounds in aqueous solutions[9].

Objective: To efficiently transfer low-level this compound from a water sample into a gas stream for introduction to a gas-phase biosensor.

Materials:

  • 20-30 mL glass vial with a two-port cap

  • Inert gas source (Nitrogen or Argon) with a precision mass flow controller

  • Gas delivery tube (long enough to bubble below the liquid surface)

  • Exhaust tube connected to the biosensor input

  • Heater/stirrer plate

  • Sodium Chloride (NaCl), analytical grade

  • This compound standard solution

  • Water sample

Procedure:

  • Sample Preparation: Place 10 mL of the water sample into the glass vial. Add NaCl to a final concentration of 1.5 g per 5 mL of sample[4]. This equates to adding 3g of NaCl to the 10mL sample. Add a small magnetic stir bar.

  • System Assembly: Secure the cap with the gas inlet and outlet tubes. Ensure the inlet tube is submerged in the liquid. Place the vial on the heater/stirrer plate.

  • Equilibration: Set the heater/stirrer to 60 °C and a moderate stir speed. Allow the sample to equilibrate for 2-5 minutes[4].

  • Dynamic Stripping: Begin flowing the inert gas through the sample at a controlled rate (e.g., 50-100 mL/min). The gas will bubble through the liquid, continuously capturing the volatilized this compound.

  • Analyte Delivery: The exhaust gas, now enriched with this compound, is directed immediately into the sensor chamber for analysis.

  • Measurement: Record the biosensor response in real-time as the this compound-enriched gas flows over the sensor surface. The signal should increase and then plateau as a steady-state concentration is reached in the chamber.

Causality: The combination of heat, salting-out, and a continuous stripping gas flow synergistically overcomes the energy barrier for this compound to leave the water phase, resulting in a significantly higher concentration delivered to the sensor than passive methods would allow[9].

G cluster_prep Sample Preparation cluster_hs Dynamic Headspace cluster_detection Detection WaterSample Water Sample (with this compound) Vial Add NaCl & Heat (60°C) to Vial WaterSample->Vial Bubbling Bubble Gas Through Heated Sample InertGas Inert Gas (N2 or Ar) InertGas->Bubbling Controlled Flow Sensor Biosensor Bubbling->Sensor This compound-Enriched Gas Data Data Acquisition Sensor->Data

Caption: Workflow for Dynamic Headspace Sampling.

Protocol 2: Gold Nanoparticle (AuNP) Modification of an Electrode

Objective: To increase the surface area and enhance the electrochemical signal of a screen-printed carbon electrode (SPCE) for this compound detection.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Chloroauric acid (HAuCl₄) solution (0.1 M)

  • Potassium chloride (KCl) solution (0.5 M)

  • Potentiostat for electrochemical deposition

  • Nitrogen gas for deaeration

  • High-purity water

Procedure:

  • Electrode Cleaning: Pre-treat the SPCE by cycling the potential in a sulfuric acid solution or as recommended by the manufacturer to achieve a clean, reproducible surface. Rinse thoroughly with high-purity water.

  • Prepare Deposition Solution: Prepare a solution containing HAuCl₄ (e.g., 1 mM) in a supporting electrolyte like 0.5 M KCl. Deaerate the solution by bubbling with N₂ gas for 15 minutes.

  • Electrodeposition: Connect the SPCE to the potentiostat (as the working electrode), with a Pt wire as the counter and Ag/AgCl as the reference electrode. Immerse the electrodes in the deposition solution.

  • Apply Potential: Apply a constant negative potential (e.g., -0.2 V vs. Ag/AgCl) for a set time (e.g., 60-300 seconds). This reduces Au³⁺ ions to metallic gold (Au⁰), which nucleates and grows on the carbon surface.

  • Characterization: After deposition, rinse the modified electrode gently with water. Characterize the surface using techniques like Cyclic Voltammetry (CV) in a ferricyanide solution. A significant increase in the peak currents compared to the bare electrode indicates successful AuNP deposition and increased electroactive surface area.

  • Bioreceptor Immobilization: The AuNP-modified electrode is now ready for functionalization with a thiol-modified aptamer or other bioreceptors, which will readily form a self-assembled monolayer on the gold surface.

Causality: Electrodeposition creates a high-density layer of AuNPs on the electrode. This nanostructured surface provides a vastly increased area for binding this compound-specific receptors and enhances the rate of electron transfer, both of which contribute to a more sensitive measurement[6].

G

Caption: Troubleshooting Logic Tree for Low Signal Issues.

Section 4: Data Interpretation & Validation

Q: How do I calculate the Limit of Detection (LOD)?

A: The LOD is typically calculated as the concentration of this compound that produces a signal equal to the mean signal of the blank plus three times the standard deviation of the blank (LOD = 3σ_blank / m), where 'm' is the slope of the linear portion of your calibration curve. A lower LOD is the primary indicator of enhanced sensitivity.

Comparative Performance of this compound Detection Methods

MethodLimit of Detection (LOD)Reference
Bioelectronic Nose (hOR-based)10 ng/L[5]
Semiconductor Gas Sensor (TGS2602)6.20 µg/L (6200 ng/L)[9][14]
Vacuum-Assisted HSSPME-GC/MS1.7 ng/L[16]
Automated SPME-GC/MS~1-5 ng/L (ppt level)[4]

This table clearly illustrates the high sensitivity achieved by methods that incorporate effective sample pre-concentration (SPME) and the potential for selective biological sensors to reach low ng/L levels.

References

  • Sensitivity-Enhancing Strategies in Optical Biosensing. National Institutes of Health (NIH). Available at: [Link]

  • Nanomaterials in Biosensors: Fundamentals and Applications. PubMed Central. Available at: [Link]

  • Improving Biosensors by the Use of Different Nanomaterials: Case Study with Microcystins as Target Analytes. MDPI. Available at: [Link]

  • Real-time monitoring of this compound and 2-methylisoborneol, representative odor compounds in water pollution using bioelectronic nose with human-like performance. ResearchGate. Available at: [Link]

  • This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. MDPI. Available at: [Link]

  • This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. MDPI. Available at: [Link]

  • Nanotechnology and Biosensors: The Perfect Match - Explained in 4 Minutes. YouTube. Available at: [Link]

  • Chapter 3: Nanomaterials based Biosensing: Methods and principle of detection. CERES Research Repository. Available at: [Link]

  • qPCR-Based Monitoring of 2-Methylisoborneol/Geosmin-Producing Cyanobacteria in Drinking Water Reservoirs in South Korea. MDPI. Available at: [Link]

  • Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. American Society for Microbiology. Available at: [Link]

  • Real-time monitoring of this compound and 2-methylisoborneol, representative odor compounds in water pollution using bioelectronic nose with human-like performance. PubMed. Available at: [Link]

  • Detection of 2-methylisoborneol and this compound in drinking water: History and the current state-of-the-art. ResearchGate. Available at: [Link]

  • (PDF) this compound and 2-methylisoborneol monitoring versus a combination of sensory and chemical analyses in drinking water odor evaluation. ResearchGate. Available at: [Link]

  • A critical review on this compound and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. PubMed. Available at: [Link]

  • Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent. Available at: [Link]

  • This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Semantic Scholar. Available at: [Link]

  • Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. MDPI. Available at: [Link]

  • Real-time monitoring of this compound based on an aptamer-conjugated graphene field-effect transistor | Request PDF. ResearchGate. Available at: [Link]

  • Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Hub: High-Sensitivity Geosmin Analysis & Co-elution Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Co-elution & Matrix Interference in Geosmin/2-MIB Analysis Last Updated: February 1, 2026

Executive Summary: The "ppt" Challenge

This compound (trans-1,10-dimethyl-trans-9-decalol) presents a unique analytical challenge: the human olfactory threshold is exceptionally low (~5–10 ng/L), requiring detection limits in the parts-per-trillion (ppt) range.[1][2][3] At these levels, "co-elution" is rarely about two target analytes merging; it is about the target analyte being buried by matrix background (terpenes, hydrocarbons, or cell lysis byproducts).

This guide provides a self-validating workflow to resolve co-elution through three dimensions: Chromatographic Separation , Spectral Selectivity , and Phase-Targeted Extraction .

Troubleshooting Logic Architecture

Before modifying hardware, use this logic tree to diagnose the specific nature of your co-elution or sensitivity loss.

TroubleshootingLogic Start Symptom: Poor this compound Peak Shape or Quantitation CheckRT 1. Check Retention Time (RT) Is the shift > 0.1 min? Start->CheckRT CheckIons 2. Check Ion Ratios (m/z 112/125) Are they within ±20% of Std? CheckRT->CheckIons No Shift Diagnosis: Phase Drift or Leak CheckRT->Shift Yes Matrix Diagnosis: Matrix Co-elution (Non-target interference) CheckIons->Matrix No (Ratios Skewed) Instability Diagnosis: System Active Sites (Liner/Column dirt) CheckIons->Instability Yes (Ratios OK, Area Low) Action_MS Action: Switch to MS/MS or Optimize SIM Ions Matrix->Action_MS Action_Prep Action: Optimize SPME (Salt/Temp/Fiber) Matrix->Action_Prep Action_Maint Action: Trim Column/Change Liner Instability->Action_Maint Shift->Action_Maint

Caption: Diagnostic workflow for differentiating between instrumental drift and true matrix co-elution.

Module A: Chromatographic Resolution (The Column)

Objective: Physically separate this compound from interfering terpenes (e.g., camphor, limonene) common in surface water or wine.

Critical Analysis: Column Selection

While standard 5%-phenyl columns (e.g., DB-5MS, VF-5ms) are common, they often fail to separate this compound from specific C12 hydrocarbons in complex matrices.

Column PhasePolaritySuitability for this compoundCo-elution Risk
5%-Phenyl (e.g., DB-5MS) Non-PolarStandard. Good for general screening.High risk with C12 alkanes/terpenes.
35%-Phenyl (e.g., DB-35MS) Mid-PolarRecommended. Better orthogonality to terpenes.Moderate. Separates 2-MIB/Geosmin well.[1][2][4][5][6][7][8]
Wax (PEG) PolarSpecialized. shifts alcohols away from hydrocarbons.Low for hydrocarbons, but limits max temp.
Protocol: Optimized Thermal Gradient (DB-35MS)

Use this program to maximize resolution (


) between 2-MIB and this compound.
  • Initial: 40°C (Hold 2 min) — Focuses volatiles.

  • Ramp 1: 10°C/min to 150°C — Slow ramp through terpene elution zone.

  • Ramp 2: 30°C/min to 280°C (Hold 3 min) — Bake out heavy matrix.

  • Flow: Constant flow 1.0 mL/min (Helium) or scaled for Hydrogen carrier.

Self-Validation Step: Calculate Resolution (


) between 2-MIB and this compound.


  • Requirement:

    
     (Baseline separation). If 
    
    
    
    , reduce Ramp 1 rate to 5°C/min.

Module B: Mass Spectral Selectivity (The Detector)

Objective: Use mass filtering to "see through" co-eluting peaks.

The Problem: Shared Ions

This compound fragments heavily.[7] In Electron Ionization (EI), its base peak is m/z 112 . Unfortunately, many terpenes also produce m/z 112 or 125 fragments.

Solution 1: Rigorous SIM (Single Ion Monitoring)

Do not rely on a single ion. You must establish a Qualifier/Quantifier ratio.

  • This compound Target Ions:

    • Quant (Target): m/z 112

    • Qual 1: m/z 125 (Confirm structure)

    • Qual 2: m/z 182 (Molecular ion, low abundance but highly specific)

  • 2-MIB Target Ions:

    • Quant (Target): m/z 95

    • Qual 1: m/z 107

Self-Validation Step: The ratio of


 must be constant. If the ratio in your sample deviates by >20% from your standard, co-elution is occurring .
Solution 2: MS/MS (Triple Quadrupole)

If SIM fails due to high background, transition to MRM (Multiple Reaction Monitoring). This eliminates chemical noise.

  • Precursor Ion: m/z 112[7]

  • Product Ion: m/z 97 (Loss of methyl group/ring opening)

  • Collision Energy: Optimize (typically 10–20 eV).

Module C: Sample Preparation (The Matrix)

Objective: Preferentially extract this compound while rejecting background interferences using SPME (Solid Phase Microextraction).

SPME Fiber Selection[4][7][9]
  • Avoid: 100 µm PDMS (Too non-polar, poor sensitivity for trace alcohols).

  • Use: DVB/Carboxen/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[7][9][10]

    • Why? The Carboxen layer traps small volatiles (MIB), DVB traps larger semi-volatiles (this compound), and PDMS provides durability.

Protocol: "Salting Out" & Incubation

This step is non-negotiable for ppt-level sensitivity.

  • Sample Volume: 10 mL sample in 20 mL Headspace vial.

  • Matrix Modification: Add 3.0 g NaCl (30% w/v).

    • Mechanism:[3][7][10][11][12] Salt increases the ionic strength, driving hydrophobic this compound out of the water and into the headspace (Salting Out Effect).

  • Incubation: 60°C for 20 minutes (with agitation/stirring).

    • Warning: Do not exceed 70°C, or water vapor pressure will compete with analytes for fiber sites.

  • Extraction: Expose fiber for 30 minutes at 60°C.

  • Desorption: 250°C for 3 minutes (Splitless).

Workflow Diagram: SPME Optimization

SPME_Workflow Sample Water Sample (10 mL) Salt Add NaCl (3g) 'Salting Out' Sample->Salt Increases ionic strength Heat Incubate 60°C / 20 min Salt->Heat Drives analyte to HS Extract SPME Extraction DVB/CAR/PDMS Heat->Extract Equilibrium GC GC Desorption Splitless Extract->GC

Caption: Critical control points in the SPME sample preparation workflow.

FAQ & Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (this compound) Active sites in liner or column.This compound is an alcohol and binds to silanols. Change liner to ultra-inert (deactivated). Trim column 10-20 cm.
High Baseline/Noise Septum bleed or fiber carryover.Bake SPME fiber at 260°C for 10 min between runs. Use low-bleed septa.
m/z 112 Ratio Fail Co-eluting terpene.Switch to MS/MS or use m/z 182 (molecular ion) for confirmation, even if abundance is lower.
Low Sensitivity (Both) Fiber degradation or leak.Check fiber coating integrity. Verify vial seal tightness (crimp caps > screw caps for HS).
This compound/MIB Overlap Fast ramp rate.Slow down the oven ramp between 80°C and 130°C.

References

  • Standard Methods for the Examination of Water and Wastewater. (2018). Method 6040D: Constituent Concentration by Gas Extraction and GC/MS. American Public Health Association.

  • Agilent Technologies. (2018).[1] Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry.[1][2][4][5][6][8][10][11] Application Note.

  • ResearchGate (Ganegoda et al.). (2020). Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS).

  • Sigma-Aldrich (Merck). GC Troubleshooting Guide: Peak Tailing and Co-elution.

  • Thermo Fisher Scientific. Trace Analysis of this compound and 2-MIB in Water using Triple Quadrupole GC-MS/MS.

Sources

Technical Support Center: Optimizing Liquid-Liquid Extraction of Geosmin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of geosmin. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common issues encountered during the liquid-liquid extraction (LLE) of this compound from aqueous matrices. As a potent, earthy-scented tertiary alcohol, this compound presents unique challenges due to its very low taste and odor threshold, often requiring detection at the parts-per-trillion (ng/L) level.[1][2][3]

This document provides in-depth, field-proven insights to move beyond basic protocols, focusing on the causality behind experimental choices to ensure robust and reproducible results.

Fundamental Principles of this compound LLE

Liquid-liquid extraction operates on the principle of differential solubility. This compound, a relatively nonpolar molecule, is partitioned from the aqueous sample phase into a water-immiscible organic solvent. The efficiency of this transfer is governed by its partition coefficient (KD), which is a ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A successful extraction protocol maximizes this partitioning while minimizing the co-extraction of interfering compounds.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the liquid-liquid extraction of this compound.

Question 1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?

Answer: Low recovery is a multifaceted problem often stemming from suboptimal choices in solvent, pH, or physical technique.

  • Suboptimal Solvent Selection: The primary rule of LLE is "like dissolves like".[4] this compound is a large, nonpolar alcohol. Your extraction solvent should, therefore, be nonpolar and immiscible with water. While various solvents like dichloromethane, pentane, hexane, and chlorobenzene have been used, their efficiencies vary.[5][6]

    • Causality: A solvent with a higher partition coefficient for this compound will more effectively pull the analyte from the aqueous phase. For instance, a dispersive liquid-liquid micro-extraction (DLLME) method found chlorobenzene to be an optimal extraction solvent when paired with acetonitrile as a dispersant, achieving recoveries between 82.6% and 112%.[5]

    • Actionable Advice: If you are using a highly volatile solvent like pentane, you may experience analyte loss during the concentration step.[5][7] Consider a less volatile solvent or use a gentle concentration technique (e.g., a nitrogen stream in a cooled water bath). Always ensure your solvent is of high purity (HPLC-grade or equivalent) to avoid introducing contaminants.

  • Incorrect Sample pH: While this compound itself is a neutral molecule (a tertiary alcohol), the pH of the aqueous sample is critical for controlling the solubility of interfering compounds.[8]

    • Causality: Acidic or basic interferences can become ionized at certain pH levels, making them more soluble in the aqueous phase and less likely to be co-extracted into the organic phase.[9][10] However, highly acidic conditions (pH < 5) can cause the degradation of this compound itself through dehydration, leading to significantly lower recovery.[8]

    • Actionable Advice: For this compound LLE, it is recommended to maintain a neutral to slightly alkaline pH (pH > 6).[5][8] This prevents the acid-catalyzed degradation of this compound while helping to suppress the extraction of acidic interferences.

  • Insufficient Phase Contact: The transfer of this compound from the aqueous to the organic phase requires vigorous mixing to maximize the interfacial surface area.

    • Causality: Inefficient mixing leads to incomplete partitioning and, therefore, low recovery.

    • Actionable Advice: Shake the separatory funnel vigorously for 2-3 minutes, ensuring to periodically vent the built-up pressure. However, be aware that overly aggressive shaking can lead to the formation of emulsions (see Question 2).

  • The "Salting Out" Effect: Adding a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase can significantly enhance the extraction efficiency of polar and semi-polar compounds.[11]

    • Causality: The salt increases the ionic strength of the aqueous layer.[12] This reduces the solubility of nonpolar organic molecules like this compound by decreasing the availability of free water molecules to solvate them, effectively "pushing" the this compound into the organic phase.[11]

    • Actionable Advice: Add 2.5 g of NaCl for every 5 mL of water sample before adding the organic solvent. This technique also helps to prevent emulsion formation.[12]

Question 2: I'm getting a persistent emulsion layer during extraction. How can I prevent it and how do I break it?

Answer: Emulsions are a common nuisance in LLE, especially with complex matrices.[12] They are colloidal suspensions of one liquid in another, stabilized by surfactant-like molecules, which prevent the two phases from cleanly separating.[12]

  • Prevention is Key:

    • Gentler Mixing: Instead of vigorous shaking, try gently inverting or swirling the separatory funnel.[12] This reduces the energy input that creates emulsions while still allowing for sufficient phase contact, albeit over a longer period.

    • Pre-emptive Salting Out: As mentioned above, adding salt before extraction increases the polarity of the aqueous phase, which can help prevent emulsion formation.[11][12]

  • Breaking a Formed Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[13] Sometimes, the emulsion will break on its own.

    • Add Brine: Introduce a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which can disrupt the emulsion.[12][13][14]

    • Physical Disruption: Gently swirl the funnel or stir the emulsion layer slowly with a clean glass rod.[13]

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method for physically forcing phase separation.[12]

    • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[12] These specialized papers are hydrophobic and will allow the organic phase to pass through while retaining the aqueous phase.

Question 3: Should I perform one large extraction or multiple smaller ones?

Answer: It is almost always more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[15]

  • Causality: The partitioning of the analyte is an equilibrium process. The first extraction will remove a majority of the this compound, but a certain amount will remain in the aqueous phase. A second and third extraction with fresh solvent will sequentially extract more of the remaining analyte, leading to a higher cumulative recovery. For example, two extractions might achieve 84% efficiency, while three extractions could increase that to over 93%.[15]

  • Actionable Advice: For a 100 mL aqueous sample, instead of one extraction with 30 mL of solvent, perform three successive extractions using 10 mL of solvent each time. Combine the organic extracts from each step for the subsequent drying and concentration steps.

Frequently Asked Questions (FAQs)

  • What is the best solvent-to-sample ratio? While the optimal ratio depends on the partition coefficient, a higher ratio of organic solvent to aqueous sample generally ensures better recovery.[4] However, this also increases the amount of solvent that needs to be concentrated later. A common starting point is a 1:10 solvent-to-sample volume ratio (e.g., 10 mL solvent for 100 mL water), performed in successive extractions.

  • My sample matrix is complex (e.g., from a fermentation broth). How does this affect the extraction? Complex matrices often contain high concentrations of proteins, lipids, and surfactants that can lead to persistent emulsions.[12] In these cases, sample pre-treatment is crucial. Consider a protein precipitation step (e.g., with acetonitrile) or centrifugation to remove particulates before beginning the LLE. The "salting out" technique is particularly valuable for these sample types.

  • How does temperature affect the extraction? Temperature can influence the solubility of this compound and the viscosity of the liquids. Some methods use elevated temperatures (e.g., 65°C) during an incubation or headspace extraction phase to increase the vapor pressure of this compound and drive it out of the aqueous phase.[16] For standard LLE, performing the extraction at room temperature is typical. Drastic temperature changes can also help break emulsions by altering phase densities.[14]

  • Why is a drying step necessary after collecting the organic phase? Even with immiscible solvents, a small amount of water will be dissolved in the organic extract. This water can interfere with subsequent analysis, particularly Gas Chromatography (GC), by potentially harming the column or detector. Passing the organic extract through a drying agent like anhydrous sodium sulfate (Na₂SO₄) will effectively remove this residual water.

Visualizing the Workflow and Key Concepts

A clear understanding of the experimental flow and underlying principles is critical for success.

Standard LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Aqueous Sample Filter Filter Sample (if needed) Sample->Filter Adjust_pH Adjust pH to >6 Filter->Adjust_pH Add_Salt Add Salt (e.g., NaCl) Adjust_pH->Add_Salt Add_Solvent Add Organic Solvent Add_Salt->Add_Solvent Combine Extracts Mix Vigorous Mixing (2-3 min) Add_Solvent->Mix Combine Extracts Separate Allow Phases to Separate Mix->Separate Combine Extracts Collect Collect Organic Layer Separate->Collect Combine Extracts Repeat Repeat Extraction 2x Collect->Repeat Combine Extracts Repeat->Add_Solvent Combine Extracts Dry Dry with Na₂SO₄ Repeat->Dry Concentrate Concentrate Extract Dry->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

Caption: A typical workflow for the liquid-liquid extraction of this compound.

The "Salting Out" Effect on Extraction Efficiency

Salting_Out cluster_before Without Salt cluster_after With Salt ('Salting Out') Before Aqueous Phase Organic Phase Explanation_B This compound has some solubility in water as H₂O molecules can solvate it. Partitioning is limited. H2O_B H₂O Geosmin_B This compound Geosmin_B->Before:f1 Limited Partitioning Geosmin_B2 This compound After Aqueous Phase (High Ionic Strength) Organic Phase Explanation_A Salt ions are preferentially solvated by H₂O. This reduces 'free' water, decreases this compound's aqueous solubility, and drives it into the organic phase. Salt Salt Ions H2O_A H₂O Geosmin_A This compound Geosmin_A->After:f1 Enhanced Partitioning Geosmin_A2 This compound Geosmin_A2->After:f1

Caption: How adding salt enhances the partitioning of this compound.

Quantitative Data Summary

For effective method development, understanding the properties of your analyte and potential solvents is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂O[3][17]
Molar Mass182.30 g/mol [17][18]
Boiling Point270–271 °C[17][18]
Water Solubility~160 mg/L (estimated)[18]
Odor ThresholdAs low as 0.006 µg/L (6 ng/L)[3][17]

Table 2: Comparison of Common LLE Solvents

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
n-Hexane0.655690.1Good for nonpolar analytes, but highly volatile.[6]
Dichloromethane1.33403.1Effective but volatile and a suspected carcinogen.[6]
Chloroform1.49614.1Good solvent, but toxic.
Chlorobenzene1.111322.7Less volatile, shown to be effective for this compound.[5]

Experimental Protocol: Standard LLE for this compound in Water

This protocol provides a self-validating system for the reliable extraction of this compound from a clear water sample.

1.0 Objective To extract and concentrate this compound from a water sample for subsequent analysis by GC-MS.

2.0 Materials

  • Water Sample (100 mL)

  • Separatory Funnel (250 mL)

  • Sodium Chloride (NaCl), ACS Grade

  • Sodium Hydroxide (0.1 M) and Hydrochloric Acid (0.1 M) for pH adjustment

  • Chlorobenzene (or other suitable solvent), HPLC Grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical collection vial

  • Nitrogen gas supply with evaporator

  • GC-MS system

3.0 Procedure

  • Sample Preparation: 1.1. Measure 100 mL of the water sample into the 250 mL separatory funnel. 1.2. If the sample contains particulates, filter it through a 0.45 µm filter before measuring. 1.3. Check the sample pH. Adjust to pH 7.0-8.0 using 0.1 M NaOH or 0.1 M HCl. 1.4. Add 5.0 g of NaCl to the funnel and swirl until fully dissolved.

  • First Extraction: 2.1. Add 10 mL of chlorobenzene to the separatory funnel. 2.2. Stopper the funnel and shake vigorously for 2 minutes, venting frequently by inverting the funnel and opening the stopcock. 2.3. Place the funnel in a ring stand and allow the layers to fully separate (approx. 5-10 minutes). 2.4. Carefully drain the lower organic layer into a clean conical collection vial.

  • Second and Third Extractions: 3.1. Repeat steps 2.1-2.4 two more times, using a fresh 10 mL aliquot of chlorobenzene for each extraction. 3.2. Combine all three organic extracts in the same conical vial.

  • Drying and Concentration: 4.1. Add a small scoop (approx. 1-2 g) of anhydrous Na₂SO₄ to the combined organic extract. Swirl gently and let it sit for 5 minutes to remove residual water. 4.2. Carefully decant or pipette the dried extract into a new, clean concentration tube, leaving the Na₂SO₄ behind. 4.3. Place the tube in a nitrogen evaporator or a gentle water bath (≤ 30°C) and concentrate the extract down to a final volume of 1.0 mL under a gentle stream of nitrogen. Caution: this compound is volatile; avoid complete evaporation.[5]

  • Analysis: 5.1. Transfer the final 1.0 mL extract to a GC vial. 5.2. The sample is now ready for GC-MS analysis.

4.0 Quality Control

  • Method Blank: Perform the entire procedure using 100 mL of deionized water to check for background contamination.

  • Spiked Sample: Spike a replicate sample with a known concentration of a this compound standard (e.g., 50 ng/L) to calculate percent recovery and validate method efficiency. A recovery of 70-130% is generally considered acceptable.[19][20]

References

  • 7.7: Liquid-Liquid Extractions - Chemistry LibreTexts. (2021, September 11). Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Determination of this compound and 2-Methylisoborneol in Water Using SPME. Shimadzu. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. (2025, May 14). Available at: [Link]

  • Raynie, D. E. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Li, X., et al. (2017). Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas chromatography-mass spectrometry. Atlantis Press. Available at: [Link]

  • Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. (2018, November 20). Agilent. Available at: [Link]

  • Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with analytical thermal desorption (TD) and GC-MS. The NELAC Institute. Available at: [Link] TNI-2021-Poster-Presentations/Extraction-and-detection-of-Geosmin-and-2-methylisoborneol-in-water-using-high-capacity-sorptive-extraction.pdf

  • Bristow, R. (2022). Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository. Available at: [Link]

  • Pino, V., et al. (2011). Determination of this compound and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Pino, V., et al. (2011). Determination of this compound and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. (2021, March 23). YoungIn Chromass. Available at: [Link]

  • Effect of pH on the Analysis of 2-MIB and this compound in Water. (2008). ResearchGate. Available at: [Link]

  • Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. Shimadzu. Available at: [Link]

  • This compound. (2020, March 23). American Chemical Society. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Available at: [Link]

  • St-Onge, L. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • This compound. Wikipedia. Available at: [Link]

  • Problems with extractions. University of York. Available at: [Link]

  • Li, W., et al. (2015). Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. Available at: [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380. (2019, February 21). YouTube. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Available at: [Link]

  • Extraction Demos; Which phase is which? & The "Salting Out" Effect. (2020, August 21). YouTube. Available at: [Link]

  • Role of Ph in liquid-liquid extraction. (2022, June 21). Reddit. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Kinam Park. Available at: [Link]

  • Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples. Available at: [Link]

  • This compound octahydro-4,8a-dimethyl-4a(2H)-naphthol. The Good Scents Company. Available at: [Link]

  • Meet the Molecules; this compound. (2017, November 1). John Innes Centre. Available at: [Link]

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method development for rapid screening of geosmin in large sample sets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development for High-Throughput Screening of Geosmin in Large Sample Sets Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists

Introduction: The Challenge of High-Throughput Trace Analysis

Welcome to the Technical Support Center. You are likely here because your current workflow for detecting this compound (and often 2-MIB) is creating a bottleneck. This compound has an extremely low odor threshold (~5–10 ng/L), requiring parts-per-trillion (ppt) sensitivity.

Standard methods (like SM 6040D) utilize Headspace SPME-GC-MS but often require 30–60 minute extraction times per sample. For large sample sets (e.g., >100 samples/day), this is untenable. This guide details the transition to a Rapid Screening Protocol using SPME Arrow technology and interleaved automation.

Module 1: Method Selection & Optimization

Q: Why is my standard SPME fiber failing to meet sensitivity requirements at lower extraction times?

A: Traditional SPME fibers (e.g., 100 µm PDMS or DVB/CAR/PDMS) have a limited phase volume. To reach equilibrium (maximum sensitivity), they require long incubation times (30–60 mins).

The Solution: Switch to SPME Arrow. The SPME Arrow has a larger phase volume and surface area compared to traditional fibers.[1][2][3][4] While thermodynamics dictates that equilibrium time is similar, the amount of analyte extracted per minute is significantly higher with the Arrow. This allows you to shorten extraction time to 10–15 minutes while still meeting the Minimum Reporting Limit (MRL) of 1–5 ng/L.

Protocol Recommendation:

  • Fiber Selection: 1.1 mm or 1.3 mm DVB/Carbon WR/PDMS SPME Arrow.

    • Why: The Carbon WR (Wide Range) competes well with the standard Carboxen but offers better desorption kinetics, reducing carryover—a critical factor in rapid screening.

  • Salting Out: You must modify the matrix. Add 25% (w/v) NaCl.

    • Why: this compound is semi-volatile (

      
      ). High ionic strength drives the hydrophobic this compound out of the aqueous phase and into the headspace, increasing recovery by 2–3x.
      
Q: What are the optimal GC-MS parameters for rapid screening?

A: To process large sets, you must reduce the GC run time below 15 minutes without losing resolution between this compound and interfering terpenes.

Table 1: Optimized Rapid Screening Parameters (SPME Arrow)

ParameterStandard Method (SM 6040D)Rapid Screening Method
Injection Splitless (1-2 min)Pulsed Splitless (35 psi for 1 min)
Column 30m, 0.25mm ID, 0.25µm20m, 0.18mm ID, 0.18µm (High Efficiency)
Flow Rate 1.0 mL/min (He)1.2–1.5 mL/min (He)
Oven Ramp 10°C/min25°C/min (after initial hold)
MS Mode SIM (Selected Ion Monitoring)SIM (High dwell time >50ms)
Total Run Time ~25–30 mins< 12 mins

SIM Acquisition Table (Critical for Specificity):

  • This compound: Target Ion 112 ; Qual Ions 125, 182 .

  • 2-MIB (Co-analyte): Target Ion 95 ; Qual Ions 107, 135 .

  • Internal Standard (IPMP or TCA): Target Ion 137 or 195 .

Module 2: High-Throughput Workflow & Automation

Q: How do I handle 100+ samples a day without the extraction time becoming the bottleneck?

A: You must utilize "Prep-Ahead" (Interleaved) Automation . In a standard serial workflow, the GC sits idle while the next sample incubates. In an interleaved workflow, the autosampler (e.g., PAL3 System) incubates Sample B while Sample A is running on the GC.

The Math of Throughput:

  • Standard: 30 min Incubation + 20 min GC Run = 50 min/sample. (~28 samples/24h).

  • Interleaved: Incubation (15 min) occurs during the previous GC Run (12 min). Cycle time is determined by the longest step.

    • Result: 15 min/sample. (~96 samples/24h).

Workflow Visualization

The following diagram illustrates the parallel processing logic required for high-throughput screening.

HighThroughputWorkflow cluster_0 Sample Prep (PAL Robot) cluster_1 GC-MS Analysis S1 Sample 1 Incubation (60°C, 15 min) S2 Sample 2 Incubation (Starts at t=12) Extract1 SPME Extraction (Sample 1) S1->Extract1 Equilibrium Reached Extract2 SPME Extraction (Sample 2) S2->Extract2 Desorb1 Desorption Inlet (270°C) Extract1->Desorb1 Robot Move Desorb2 Desorption Inlet (270°C) Extract2->Desorb2 Run1 GC Run (Sample 1) 12 mins Desorb1->Run1 Injection Run1->Desorb2 GC Ready Signal Run2 GC Run (Sample 2)

Caption: Interleaved workflow where Sample 2 incubation begins before Sample 1 GC analysis concludes, maximizing instrument utilization.

Module 3: Troubleshooting & FAQs

Q: I am seeing this compound carryover in blank samples. How do I fix this?

A: this compound is "sticky" and SPME fibers (especially DVB) are prone to carryover.

  • Increase Inlet Temperature: Ensure desorption is at 260°C–270°C.

  • Fiber Bake-out: Program the autosampler to bake the fiber in a conditioning station (at 270°C) for 2–5 minutes after injection, while the GC run proceeds.

  • Liner Check: Use a 1.0 mm or 2.0 mm ID SPME-specific liner. A standard splitless liner (4.0 mm) has too much dead volume, leading to tailing and carryover.

Q: My internal standard (IS) recovery varies wildly. Why?

A: This indicates matrix effects or inconsistent salting.

  • Check: Are you using This compound-d3 or 2-MIB-d3 ? If cost prohibits deuterated standards, use IPMP (2-isopropyl-3-methoxypyrazine) .

  • Fix: Ensure the salt (NaCl) is fully dissolved. In automated high-throughput, if the salt doesn't dissolve, the ionic strength varies, altering the headspace partition coefficient (

    
    ). Use a heated agitator (60°C) with high stir speeds (1000 rpm).
    
Q: The peak shape for this compound is splitting or tailing.

A:

  • Splitting: Usually caused by water accumulation on the fiber. SPME Arrow extracts more water than a fiber. Solution: Verify the "Dry Purge" step (1 min under helium flow) before desorption.

  • Tailing: Active sites in the inlet. Solution: Change the inlet liner and cut 10-20 cm off the front of the GC column (guard column).

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Sensitivity or Poor Recovery Check1 Check Salt Addition (Is it 25% w/v?) Start->Check1 Check2 Check Fiber/Arrow Condition Check1->Check2 Yes Action1 Dissolve fully. Use Heated Agitator. Check1->Action1 No/Inconsistent Check3 Check Inlet Parameters Check2->Check3 Fiber Good Action2 Replace Fiber. DVB/Carbon WR/PDMS is preferred. Check2->Action2 Fiber Damaged/Old Action3 Switch to Pulsed Splitless. Check Liner Type. Check3->Action3

Caption: Step-by-step diagnostic flow for resolving sensitivity issues in this compound analysis.

References

  • Standard Methods for the Examination of Water and Wastewater. (2018). Method 6040D: Constituent Concentration by Gas Extraction and Analysis. American Public Health Association.[5]

  • Sigma-Aldrich (Supelco). (2020). SPME Arrow for the Enhanced Analysis of Off-Flavors in Water.[4] Technical Reporter.

  • Helin, A., et al. (2015). Solid-phase microextraction arrow for the determination of volatile organic compounds in water.[6][7][8][9] Journal of Chromatography A.

  • Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with GC/MS. Application Note 5994-0466EN.

  • Restek Corporation. (2019). Rapid Screening of this compound and 2-MIB in Water.[4][6][10][11][12] ChromaBLOGraphy.

Sources

Validation & Comparative

Benchmarking Geosmin Quantification: An Inter-Laboratory Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Parts-Per-Trillion" Challenge

Geosmin (trans-1,10-dimethyl-trans-9-decalol) represents a unique analytical challenge. With an extremely low human odor threshold (~5–10 ng/L), it requires quantification methods that push the boundaries of trace analysis. While traditionally the domain of environmental water quality, this compound quantification has become critical in pharmaceutical drug development , specifically in monitoring High-Purity Water (HPW) systems and biogenic excipients (e.g., gelatin, cellulose) where off-flavors can compromise patient compliance and signal microbial ingress.

This guide objectively compares the three dominant methodologies—Solid Phase Microextraction (SPME) , Stir Bar Sorptive Extraction (SBSE) , and Purge & Trap (P&T) —providing a roadmap for selecting the optimal protocol based on sensitivity, matrix complexity, and throughput.

Comparative Analysis: Methodological Landscape

The choice of method dictates the limit of detection (LOD) and the workflow efficiency. The following data aggregates inter-laboratory proficiency testing and method validation studies (Standard Methods 6040 series).

Table 1: Performance Metrics Comparison
FeatureHS-SPME (Headspace Solid Phase Microextraction) SBSE (Stir Bar Sorptive Extraction - Twister) P&T (Purge & Trap - SM 6040C)
Primary Mechanism Equilibrium partition (Fiber/Headspace)Sorption (PDMS coated bar in liquid)Dynamic gas extraction & trapping
LOD (this compound) 1–10 ng/L (Standard Fiber)0.22 ng/L (SPME Arrow)0.15–0.5 ng/L (Highest Sensitivity)2.0 ng/L
Linearity (

)
> 0.995 (10–100 ng/L)> 0.998 (1–100 ng/L)> 0.990 (Variable by trap age)
Precision (RSD) 5–12% (Fiber aging effects)< 5% (High surface area stability)10–15% (Carryover risks)
Sample Volume Low (10–20 mL)Medium (10–100 mL)High (5–25 mL)
Automation Excellent (Fully automated rail systems)Good (Requires TDU automation)Good (Standard autosamplers)
Main Limitation Fiber fragility; competitive displacementRequires Thermal Desorption Unit (TDU)Moisture management; foaming
Table 2: Operational Decision Matrix
ScenarioRecommended MethodRationale
Routine QC (High Throughput) HS-SPME-GC-MS/MS Fast equilibration, no solvent, minimal carryover.
Ultra-Trace (<1 ng/L) SBSE (Twister) Higher phase ratio (

) of PDMS allows significantly higher recovery.
Dirty Matrix (Algae/Slurry) HS-SPME Headspace sampling prevents non-volatile matrix interferences on the column.
Regulatory Compliance (EPA) P&T Historical alignment with EPA 524.2 and SM 6040C.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the mechanistic workflow for the recommended high-throughput method (HS-SPME).

Diagram 1: Method Selection Logic

MethodSelection Start Start: Define Analytical Needs Sensitivity Required LOD? Start->Sensitivity Matrix Matrix Complexity? Sensitivity->Matrix Standard Trace (>2 ng/L) SBSE Select SBSE (Twister) (LOD < 1 ng/L) Sensitivity->SBSE Ultra-Trace (<1 ng/L) Throughput Throughput Volume? Matrix->Throughput Clean (Water) SPME Select HS-SPME (LOD ~2-10 ng/L) Matrix->SPME Complex (Slurry/Excipients) Throughput->SPME High (>50 samples/day) PT Select Purge & Trap (Regulatory/Clear Water) Throughput->PT Moderate

Caption: Decision tree for selecting the optimal this compound quantification method based on sensitivity and matrix constraints.

Diagram 2: The HS-SPME Mechanistic Pathway

SPME_Mechanism Sample Sample Matrix (Water + NaCl) Headspace Headspace Equilibrium (Henry's Law) Sample->Headspace Volatilization (Salting Out Effect) Fiber SPME Fiber/Arrow (DVB/CAR/PDMS) Headspace->Fiber Adsorption (Competitive Binding) GC_Port GC Injector (Thermal Desorption) Fiber->GC_Port Desorption (250°C) MS_Detector MS/MS Detection (MRM Mode) GC_Port->MS_Detector Separation & Quant

Caption: The physicochemical pathway of Headspace SPME, highlighting the critical phase transitions.

Deep Dive Protocol: HS-SPME-GC-MS/MS

Why this protocol? While SBSE offers lower LODs, HS-SPME coupled with Triple Quadrupole MS (MS/MS) offers the best balance of robustness , speed , and specificity , particularly for pharmaceutical water systems where matrix interference (e.g., from cleaning agents) can mimic this compound in single-quad MS.

A. Reagents & Standards[1][2][3]
  • Target Analyte: this compound standard (Supelco/Sigma).

  • Internal Standard (Critical):

    
    -Geosmin or 2-Methylisoborneol-
    
    
    
    .[1] Never use external calibration for ppt-level volatiles due to matrix effects.
  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

B. The "Self-Validating" Workflow
Step 1: Sample Preparation (The "Salting Out" Effect)
  • Action: Add 3g NaCl to 10mL sample in a 20mL headspace vial.

  • Scientific Causality: The addition of salt increases the ionic strength of the aqueous phase. Since this compound is a semi-volatile hydrophobic compound (

    
    ), high ionic strength reduces its solubility, forcing it into the headspace (increasing the Henry’s Law constant). This typically boosts signal intensity by 2–3x.
    
Step 2: Internal Standard Spiking
  • Action: Spike 10 µL of

    
    -Geosmin (at 10 ng/L equivalent) into the sample.
    
  • Validation: The IS must be added before extraction to account for fiber competition and thermal desorption variations.

Step 3: Extraction (Equilibrium)
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why: The triple-phase fiber covers a wider volatility range. Carboxen is essential for small volatiles, while DVB traps larger semi-volatiles like this compound.

  • Condition: Incubate at 60°C for 30 minutes with agitation (500 rpm).

    • Note: Temperature control is vital. Too hot (>70°C) and water vapor competes for fiber sites; too cold and volatilization is slow.

Step 4: GC-MS/MS Analysis[2]
  • Injector: Splitless mode at 250°C.

  • Column: High-polarity phase (e.g., DB-Wax or ZB-Wax). This compound elutes after 2-MIB.[3]

  • Detection (MRM Mode):

    • Precursor Ion: 112 m/z (this compound).

    • Product Ions: 112

      
       97 (Quantifier), 112 
      
      
      
      41 (Qualifier).
    • Logic: MS/MS eliminates chemical noise. Single quad SIM (Selected Ion Monitoring) at m/z 112 is susceptible to interference from terpenes in natural products.

Troubleshooting & Quality Control

To ensure Trustworthiness , the following QC criteria must be met:

  • Fiber Blank: Run a blank fiber desorption between high-concentration samples. This compound "stickiness" on the fiber assembly is a common source of false positives.

  • IS Recovery: The area count of the

    
    -Geosmin internal standard must be within ±30% of the calibration blank. If it drops, it indicates "matrix suppression" or fiber aging.
    
  • Linearity Check: Calibration curve (1–100 ng/L) must yield

    
    . If non-linear at the low end, check for adsorption losses on glass vial walls (silanized vials recommended).
    

References

  • Standard Methods for the Examination of Water and Wastewater. (2017). Method 6040: Constituent Concentration by Gas Extraction.[3][4] American Public Health Association.[5][6]

  • Sigma-Aldrich (Merck). (2019). Standard Methods 6040D: GC Analysis of this compound and 2-MIB on SLB®-5ms after SPME.[7]

  • Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with GC/MS.

  • Thermo Fisher Scientific. (2020). Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS.

  • Jelen, H. H., et al. (2003). Solid-Phase Microextraction (SPME) for the Determination of this compound and 2-Methylisoborneol.[1][2][8]Journal of Agricultural and Food Chemistry.

Sources

Comparative Profiling of Geosmin Biosynthesis: Efficiency, Regulation, and Yield Across Streptomyces Taxa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a potent volatile terpenoid responsible for the characteristic "earthy" odor of soil and significant off-flavor events in aquaculture and municipal water supplies.[1] While produced by myxobacteria and cyanobacteria, the genus Streptomyces remains the primary biological source, utilizing a unique bifunctional enzyme mechanism.

This guide provides a technical comparison of this compound production across key Streptomyces species. Unlike simple single-step terpene synthases, this compound biosynthesis requires a complex magnesium-dependent cyclization-fragmentation sequence. We analyze the mechanistic differences, regulatory triggers, and quantitative yields of S. coelicolor, S. avermitilis, and S. griseus, providing a validated SPME-GC-MS protocol for precise quantification.

Mechanistic Architecture: The Bifunctional geoA Synthase[2]

To engineer or mitigate this compound production, one must first understand the enzymatic "engine." In Streptomyces, this compound is not the product of a single cyclization event but the result of a bifunctional terpene synthase encoded by the geoA gene (homologs: SCO6073 in S. coelicolor, SAV2163 in S. avermitilis).

The Two-Domain Logic

Most bacterial terpene synthases are 300–400 amino acids long.[2] The this compound synthase is unusually large (~726 amino acids) because it is a fusion of two distinct active sites:

  • N-Terminal Domain (The Cyclase): Converts Farnesyl Diphosphate (FPP) into Germacradienol (and minor amounts of Germacrene D).[2][3]

  • C-Terminal Domain (The Lyase): Rebinds the Germacradienol intermediate and catalyzes a retro-Prins fragmentation to release acetone and yield This compound .

Critical Insight: The intermediate, germacradienol, can be released into the bulk medium and re-uptaken.[2] This implies that this compound production is not strictly channeled within the enzyme, making it sensitive to transport efficiency and competing pathways.

Diagram 1: The Biosynthetic Pathway

Figure 1: The magnesium-dependent conversion of FPP to this compound via the bifunctional GeoA synthase.

GeosminPathway cluster_Enzyme Bifunctional this compound Synthase (GeoA) FPP Farnesyl Diphosphate (FPP) N_Term N-Terminal Domain (Cyclase Activity) FPP->N_Term Substrate Binding Mg Mg2+ Cofactor Mg->N_Term C_Term C-Terminal Domain (Lyase Activity) Mg->C_Term Germ Germacradienol (Intermediate) N_Term->Germ 1,10-Cyclization Acetone Acetone (Byproduct) C_Term->Acetone This compound This compound (Final Product) C_Term->this compound Retro-Prins Fragmentation Germ->C_Term Re-binding

Caption: The bifunctional GeoA enzyme converts FPP to this compound in two distinct Mg2+-dependent steps.[4][2][3]

Taxonomic Benchmarking: Species Comparison

Different species exhibit varying yields due to regulatory networks rather than enzymatic capability. The geoA sequences are highly conserved (>70% identity), yet expression levels differ significantly under stress.

Table 1: Comparative Profile of Key Producers[3]
MetricStreptomyces coelicolor A3(2)Streptomyces avermitilisStreptomyces griseus
Role in Research Model Organism (Genetics)Industrial Host (Avermectin)Historical Source (First Isolation)
Synthase Gene SCO6073SAV2163geoA homologs
Expression Trigger Strictly linked to sporulation (bldA dependent).Constitutive basal level; spikes during stationary phase.High production in submerged culture; less sporulation-dependent.
Typical Yield (Lab) 10–50 µg/L (Media dependent)5–20 µg/L>1000 µg/L (1 mg/L) (Optimized)
Metabolic Context Production ceases if bld genes are mutated (bald mutants).Amenable to heterologous expression; cleaner background.Robust producer; often used for isolating pure this compound.
Key Regulator Crp/FNR family transcription factors.AveR (indirectly via pleiotropic regulation).AdpA (A-factor responsive).
Performance Analysis
  • For Metabolic Engineering: S. avermitilis is the superior host. It has a "cleaner" secondary metabolite background (genome-minimized strains available) compared to S. coelicolor, making purification easier.

  • For Yield Maximization: S. griseus remains the gold standard for raw production. Early studies (Gerber et al.) demonstrated yields exceeding 1 mg/L, significantly higher than S. coelicolor, likely due to less stringent repression during the vegetative growth phase.

  • For Regulatory Study: S. coelicolor is essential. The link between the bldA tRNA (translating TTA codons) and geoA expression provides a textbook example of developmental regulation.

Experimental Workflow: Quantification Protocol

Quantifying this compound requires overcoming its high volatility and low concentration threshold. Solvent extraction often results in loss of analyte. The industry standard is Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS .[5]

Diagram 2: The Analytical Workflow

Figure 2: Step-by-step protocol for precise this compound quantification from Streptomyces broth.

Workflow Culture Streptomyces Culture (7-14 Days, 28°C) SamplePrep Sample Prep 5mL Broth + 1.5g NaCl (Salting Out) Culture->SamplePrep ISTD Add Internal Standard (IBMP or IPMP) SamplePrep->ISTD SPME HS-SPME Extraction 60°C, 30 min DVB/CAR/PDMS Fiber ISTD->SPME GC GC Separation DB-5ms or HP-5 Column SPME->GC Thermal Desorption 250°C MS MS Detection SIM Mode (m/z 112) GC->MS Data Quantification Ratio vs ISTD MS->Data

Caption: Optimized HS-SPME-GC-MS workflow for trace this compound analysis.

Detailed Protocol: Self-Validating System

This protocol includes "Salting Out" to increase headspace concentration and an Internal Standard (ISTD) to correct for fiber variations.

Materials
  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - Critical for volatiles.

  • Internal Standard (ISTD): 2-isobutyl-3-methoxypyrazine (IBMP).

  • Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Step-by-Step Methodology
  • Harvesting: Collect 5 mL of Streptomyces fermentation broth. Do not filter if analyzing total production (intracellular + extracellular), as significant this compound remains cell-bound in early stationary phase.

  • Matrix Modification: Add 1.5 g NaCl to a 20 mL headspace vial (saturation promotes partitioning into headspace).

  • Spiking: Add 5 µL of IBMP (10 ng/mL in methanol) as the ISTD. Cap immediately with a PTFE/silicone septum.

  • Equilibration: Incubate vial at 60°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 3 minutes (splitless mode).

GC-MS Parameters (Validation Check)
  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Oven Program: 40°C (2 min)

    
     10°C/min 
    
    
    
    200°C
    
    
    30°C/min
    
    
    280°C.
  • MS Acquisition: SIM Mode (Selected Ion Monitoring) is mandatory for sensitivity.

    • This compound Target Ion: m/z 112

    • This compound Qualifier Ions: m/z 125, 182[1]

    • ISTD (IBMP) Target Ion: m/z 124

Expert Note: If you detect Germacradienol (m/z 222 parent, but often fragments heavily), it indicates incomplete conversion by the C-terminal domain of the synthase, often a sign of magnesium limitation in the media.

References

  • Jiang, J., He, X., & Cane, D. E. (2007). Biosynthesis of the earthy odorant this compound by a bifunctional Streptomyces coelicolor enzyme. Nature Chemical Biology, 3(11), 711-715.

  • Gerber, N. N., & Lechevalier, H. A. (1965). this compound, an earthy-smelling substance isolated from actinomycetes.[6] Applied Microbiology, 13(6), 935-938.[6]

  • Komatsu, M., Tsuda, M., Omura, S., Oikawa, H., & Ikeda, H. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol and this compound in Streptomyces avermitilis. Applied and Environmental Microbiology, 74(24), 7585-7592.

  • Standard Method 6040D. Constituent Determination of this compound and 2-Methylisoborneol in Water by Solid-Phase Microextraction (SPME) and GC/MS. Standard Methods for the Examination of Water and Wastewater.

Sources

A Comparative Guide to Geosmin Removal in Water Treatment: Technologies, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The presence of earthy and musty off-flavors in drinking water, primarily caused by the cyanobacterial and actinomycete metabolites geosmin and 2-methylisoborneol (MIB), represents a significant challenge for water utilities worldwide.[1][2][3] Detectable by consumers at exceedingly low concentrations—as low as 4-10 nanograms per liter (ng/L)—these compounds can lead to public perception of unsafe water, even when it is microbiologically sound.[4] Conventional water treatment processes such as coagulation, flocculation, and chlorination are largely ineffective at removing these resilient compounds.[1][3][5]

This guide provides a comparative analysis of the leading technologies for this compound removal, offering researchers, scientists, and water treatment professionals the technical insights and experimental data necessary to select and implement the most effective strategies for their specific conditions. We will delve into the mechanisms, operational parameters, and comparative performance of activated carbon adsorption, advanced oxidation processes (AOPs), and biological treatment methods.

Activated Carbon Adsorption: A Surface-Area-Driven Solution

Activated carbon (AC) is a highly porous material with an immense surface area, making it an excellent adsorbent for a wide range of organic compounds, including this compound.[4] The primary mechanism is physical adsorption, where this compound molecules are attracted to and held on the surface of the carbon. This technology is typically implemented in two forms: Powdered Activated Carbon (PAC) and Granular Activated Carbon (GAC).

Powdered Activated Carbon (PAC)

PAC consists of finely ground activated carbon that is typically added to the water as a slurry.[4] It can be introduced at various points in the treatment train, most commonly in the flash mixer or flocculator, before being removed by sedimentation and filtration.

  • Expertise & Experience: The key advantage of PAC is its flexibility. Dosing can be initiated and adjusted rapidly in response to seasonal or episodic taste and odor events. However, its effectiveness is highly dependent on contact time and the presence of natural organic matter (NOM), which can compete for adsorption sites. Studies have shown that with optimal dosing (typically 5-20 mg/L) and sufficient contact time, PAC can achieve 80-95% removal of this compound.[4][6] Some studies have shown lower removal rates of 30-45% with a contact time of 15 minutes.[7] The addition of a flocculation aid like polyacrylamide has been shown to improve this compound removal with PAC, with one study showing an increase from 8.8-28.1% to 33.3-62.5% removal.[2]

  • Trustworthiness: A critical operational consideration is that once PAC is used, it is typically removed with the sludge and not regenerated, contributing to waste disposal considerations.[8]

Granular Activated Carbon (GAC)

GAC has a larger particle size than PAC and is used in filter beds, often as a replacement for or in conjunction with traditional sand filters, in a configuration known as a contactor.[9][10]

  • Expertise & Experience: GAC offers a longer-term, continuous solution for taste and odor control. The extended contact time within the GAC bed allows for higher overall adsorption capacity compared to PAC.[9] Ozonation followed by GAC filtration has proven to be an effective combination, with total this compound removals ranging from 76% to 100% in bench-scale experiments.[11]

  • Trustworthiness: A significant advantage of GAC is its potential for thermal regeneration, which can reduce long-term operational costs and environmental impact.[8] However, GAC filters can be susceptible to biofilm formation, which can sometimes lead to other water quality issues if not properly managed.

Data Presentation: PAC vs. GAC for this compound Removal
FeaturePowdered Activated Carbon (PAC)Granular Activated Carbon (GAC)
Application Dosed as a slurry for seasonal/episodic events[6]Used in filter beds for continuous treatment
Removal Efficiency 30-95% depending on dose and contact time[4][6][7]Generally high, often >90%[1][5][11]
Contact Time Shorter (minutes to hours)[6]Longer (days to months)
Operational Flexibility High; can be started and stopped as neededLow; continuous operation
Capital Cost LowHigh
Operating Cost Moderate to high (consumable)Lower (regenerable)[8]
Sludge Production Increases sludge volumeMinimal impact on sludge volume
Regeneration Not typically regenerated[8]Can be thermally regenerated[8]
Experimental Protocol: Jar Testing for Optimal PAC Dosage

This protocol is a self-validating system to determine the most effective PAC dose for a specific raw water source.

  • Preparation: Collect a representative raw water sample. Prepare a stock slurry of the selected PAC (e.g., 1 g/L).

  • Jar Setup: Set up a series of six jars on a gang stirrer, each containing 1 L of the raw water sample.

  • Dosing: Add increasing doses of the PAC slurry to five of the jars (e.g., 5, 10, 15, 20, 25 mg/L). The sixth jar serves as a control with no PAC addition.

  • Rapid Mix: Stir all jars at a high speed (e.g., 100 rpm) for 1-2 minutes to ensure complete dispersion of the PAC.

  • Slow Mix (Flocculation): Reduce the stirring speed (e.g., 30-40 rpm) for a period that mimics the plant's flocculation time (typically 20-30 minutes).

  • Sedimentation: Turn off the stirrer and allow the PAC to settle for a duration that reflects the plant's sedimentation basin retention time (e.g., 30-60 minutes).

  • Sampling: Carefully decant the supernatant from each jar, avoiding disturbance of the settled PAC.

  • Analysis: Analyze the this compound concentration in the supernatant from each jar using an appropriate analytical method (e.g., GC-MS).

  • Evaluation: Plot the percentage of this compound removal against the PAC dosage to determine the optimal dose that achieves the target residual this compound concentration.

Visualization: this compound Adsorption onto Activated Carbon

Geosmin_Adsorption cluster_water Bulk Water cluster_ac Activated Carbon Particle This compound This compound Molecule AC_Surface Activated Carbon Surface Pore 1 Pore 2 Pore 3 This compound->AC_Surface:p2 Adsorption

Caption: Adsorption of a this compound molecule onto the porous surface of an activated carbon particle.

Advanced Oxidation Processes (AOPs): Chemical Degradation of this compound

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH).[12][13][14] These radicals are powerful oxidizing agents that can effectively degrade this compound and other recalcitrant organic compounds into smaller, non-odorous molecules.[1][14]

Ozonation (O₃)

Ozone is a strong oxidant that can directly react with this compound.[1] However, under typical water treatment conditions (neutral pH), the primary mechanism for this compound removal during ozonation is through the reaction with hydroxyl radicals generated from ozone decomposition.[13][15]

  • Expertise & Experience: The efficiency of ozonation is influenced by factors such as ozone dose, pH, temperature, and alkalinity.[15][16] Higher pH and the addition of hydrogen peroxide (H₂O₂) can enhance the formation of hydroxyl radicals, thereby increasing the rate of this compound degradation.[15][16] However, a significant concern with ozonation is the potential formation of disinfection byproducts, such as bromate, in waters containing bromide.[17]

UV/H₂O₂

This AOP involves the addition of hydrogen peroxide to the water, which is then irradiated with ultraviolet (UV) light. The UV light causes the photolysis of H₂O₂, generating hydroxyl radicals.

  • Expertise & Experience: The UV/H₂O₂ process is highly effective for this compound removal, with studies showing over 70% degradation at a UV fluence of 1000 mJ/cm².[18] It is a robust technology that is less affected by water temperature compared to other methods.[14][19] A key advantage of UV/H₂O₂ is that it does not produce bromate. However, water turbidity and the presence of compounds that absorb UV light can reduce its efficiency.[20]

Data Presentation: Comparison of AOPs for this compound Removal
FeatureOzonation (O₃)UV/H₂O₂
Primary Oxidant Ozone and Hydroxyl Radicals (•OH)[13][15]Hydroxyl Radicals (•OH)[14]
Removal Efficiency Variable, can exceed 90% with optimization[21]High, often >70-90%[14][18]
Key Influencing Factors pH, alkalinity, temperature, ozone dose[15][16]UV dose, H₂O₂ dose, UV transmittance of water
Byproduct Formation Potential for bromate formation[17]No bromate formation
Capital Cost HighHigh
Operating Cost High (energy and oxygen/ozone generation)High (energy and H₂O₂)
Implementation Complex, requires specialized equipmentRelatively simpler to retrofit
Experimental Protocol: Bench-Scale UV/H₂O₂ this compound Degradation Study

This protocol provides a framework for assessing the efficacy of the UV/H₂O₂ process.

  • Setup: Use a collimated beam apparatus with a low or medium-pressure UV lamp.

  • Sample Preparation: Spike a known concentration of this compound into the water sample to be tested.

  • H₂O₂ Dosing: Add a predetermined concentration of hydrogen peroxide to the sample.

  • UV Exposure: Expose the sample to a series of increasing UV doses. This is achieved by varying the exposure time.

  • Quenching: Immediately after UV exposure, quench any residual H₂O₂ by adding catalase to prevent further reaction.

  • Analysis: Measure the residual this compound concentration in each sample.

  • Kinetics: Plot the natural log of the this compound concentration versus the UV dose to determine the pseudo-first-order rate constant for degradation.

Visualization: this compound Degradation by AOPs

AOP_Mechanism cluster_input Inputs cluster_process Process cluster_reaction Reaction O3 Ozone (O₃) OH_Radical Hydroxyl Radical (•OH) Generation O3->OH_Radical UV UV Light UV->OH_Radical H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_Radical Degradation_Products Non-odorous Degradation Products OH_Radical->Degradation_Products Oxidation This compound This compound This compound->OH_Radical

Caption: Generation of hydroxyl radicals from inputs like ozone and UV/H₂O₂, leading to the oxidation of this compound.

Biological Treatment: A Sustainable Approach

Biological treatment leverages the ability of naturally occurring microorganisms to biodegrade this compound, using it as a source of carbon and energy.[22] This is often achieved in biofilters, which can use media such as sand or GAC to support a robust biofilm.

  • Expertise & Experience: Biological activated carbon (BAC) filters are particularly effective, combining the benefits of adsorption with biodegradation.[23] Studies have demonstrated that BAC filters can achieve 100% removal of this compound.[23] The effectiveness of biofiltration depends on factors such as empty bed contact time (EBCT), temperature, and the establishment of an acclimated microbial community.[23][24]

  • Trustworthiness: While highly sustainable and cost-effective in the long run, biological systems require a significant acclimation period to become fully effective and can be sensitive to sudden changes in water quality or temperature.[24]

Data Presentation: Key Parameters of Biofiltration for this compound Removal
ParameterTypical Value/ConditionSignificance
Filter Media Granular Activated Carbon (GAC), SandGAC provides both adsorption and a surface for biofilm growth[24]
Empty Bed Contact Time (EBCT) > 12 minutes[23]Sufficient time for both adsorption and biodegradation
Temperature 15°C or higher[24]Lower temperatures can reduce microbial activity and removal efficiency[24]
Acclimation Period Weeks to monthsNecessary to establish a this compound-degrading microbial population
Removal Efficiency Can reach >97-100%[23][24]Highly effective once acclimated
Experimental Protocol: Establishing a Lab-Scale Biofilter
  • Column Setup: Pack a glass column with the chosen filter media (e.g., GAC).

  • Inoculation: Continuously feed the column with raw water containing natural microorganisms. If available, seeding with biomass from an existing biofilter can accelerate acclimation.

  • Acclimation: Continuously feed the column with a low concentration of this compound-spiked water for several weeks.

  • Monitoring: Regularly monitor the influent and effluent this compound concentrations to track the development of removal efficiency. Also, monitor parameters like head loss and dissolved oxygen to ensure healthy biofilm growth.

  • Performance Evaluation: Once a stable removal efficiency is achieved, the biofilter is considered acclimated and can be used for further experimental studies.

Visualization: Biodegradation of this compound in a Biofilter

Biofiltration_Process cluster_biofilter Biofilter (GAC Media) Influent Influent Water (with this compound) Biofilm Biofilm with This compound-degrading Bacteria Influent->Biofilm Contact Effluent Treated Effluent (this compound Removed) Biofilm->Effluent Biodegradation

Caption: Process of this compound removal through biodegradation by microorganisms within a biofilter.

Overall Comparative Analysis and Conclusion

The selection of an appropriate this compound removal technology depends on a multitude of factors, including the frequency and concentration of this compound events, existing treatment infrastructure, capital and operational budgets, and local water quality.

Master Comparison Table: this compound Removal Technologies
CriterionPAC AdsorptionGAC AdsorptionOzonationUV/H₂O₂Biofiltration
Removal Efficiency Moderate to HighHigh to Very HighHighHighVery High
Capital Cost LowHighVery HighHighModerate to High
O&M Cost High (consumable)Moderate (regeneration)High (energy)High (energy, H₂O₂)Low
Ease of Implementation Easy to retrofitMajor infrastructure changeComplexModerateMajor infrastructure change
Byproduct Potential LowLowHigh (e.g., Bromate)LowLow
Best For Intermittent/emergency eventsContinuous, long-term issuesPlants with existing ozonePlants needing disinfection creditSustainable, long-term solution
  • Powdered Activated Carbon (PAC) is a versatile and cost-effective solution for utilities that experience infrequent or unpredictable this compound events. Its ease of implementation makes it an attractive first line of defense.

  • Granular Activated Carbon (GAC) and Biological Activated Carbon (BAC) filters are robust, long-term solutions ideal for water sources with chronic taste and odor problems. BAC, in particular, offers a highly sustainable and effective approach.

  • Advanced Oxidation Processes (AOPs) like ozonation and UV/H₂O₂ provide rapid and effective degradation of this compound. They are well-suited for plants that need to address multiple contaminants or require a high degree of treatment. The choice between them may hinge on factors like the presence of bromide in the raw water and the desire to avoid bromate formation, favoring UV/H₂O₂ in such cases.

Ultimately, a multi-barrier approach, such as combining ozonation with biofiltration, can provide synergistic effects and the most resilient solution for challenging taste and odor problems.[1][11] Pilot-scale testing is always recommended to determine the optimal technology and operational parameters for a specific water matrix.

References

  • Nelis, S. L., et al. (2004). Removal of this compound and 2-methylisoborneol by biological filtration. PubMed.
  • Kim, H. K., et al. (2021). This compound and 2-MIB Removal by Full-Scale Drinking Water Treatment Processes in the Republic of Korea. MDPI.
  • Kim, H. K., et al. (2021). This compound and 2-MIB Removal by Full-Scale Drinking Water Treatment Processes in the Republic of Korea. MDPI.
  • Montoya-Tangarife, C., et al. (2022). This compound and 2-methylisoborneol removal in drinking water treatment. IWA Publishing.
  • Heycarbons. (n.d.). Granular activated carbon vs powdered activated carbon. Heycarbons.
  • Watertech.blog. (2025). Using Powdered Activated Carbon for Improving Taste in Potable Water: Tackling this compound and Beyond. Watertech.blog.
  • General Carbon. (n.d.). Differences Between Granular and Powdered Activated Carbon. General Carbon.
  • MDPI. (2022). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. MDPI.
  • Montoya-Tangarife, C., et al. (2022). This compound and 2-methylisoborneol removal in drinking water treatment. ResearchGate.
  • Chen, Y. (2021). Comparison of this compound and 2-methylisoborneol removal by conventional ozonation and co-treatment of potassium ferrate and. Western University.
  • Otten, D., et al. (2018). This compound reduction by algaecide application to drinking water: field scale efficacy and mechanistic insights. PubMed Central.
  • MDPI. (2022). A Review of the Sources, Monitoring, Detection, and Removal of Typical Olfactory Substances this compound and 2-Methylisoborneol. MDPI.
  • ResearchGate. (2006). Kinetics of MIB and this compound Oxidation during Ozonation. ResearchGate.
  • IEEE. (2011). Removal of MIB and this compound in drinking water by biological activated carbon process. IEEE Xplore.
  • Ho, L., et al. (2007). Removal of this compound and MIB by biofiltration--an investigation discriminating between adsorption and biodegradation. PubMed.
  • Westerhoff, P., et al. (2006). Kinetics of MIB and this compound oxidation during ozonation. Arizona State University.
  • ResearchGate. (2024). Removal efficiency and possible pathway of odor compounds (2-methylisoborneol and this compound) by ozonation. ResearchGate.
  • Mountain Scholar. (2012). THESIS MEASURING AND MODELING this compound REMOVAL FROM HORSETOOTH RESERVOIR WATER BY POWDERED ACTIVATED CARBON FOR SELECTED CONTACT. Mountain Scholar.
  • Rosenfeldt, E. J., et al. (2005). UV and UV/H2O2 treatment of methylisoborneol (MIB) and this compound in water. Water Research.
  • Bygen. (2025). Granular vs. Powdered Activated Carbon: Which One is Right for Your Application?. Bygen.
  • Wang, P., et al. (2024). Kinetics Modeling for Degradation of this compound and 2-Methylisoborneol by Photo-Electrogenerated Radicals. MDPI.
  • ResearchGate. (2024). (PDF) Kinetics Modeling for Degradation of this compound and 2-Methylisoborneol by Photo-Electrogenerated Radicals. ResearchGate.
  • Zamyadi, A., et al. (2019). Impact of UV–H2O2 Advanced Oxidation and Aging Processes on GAC Capacity for the Removal of Cyanobacterial Taste and Odor Compounds. PMC - NIH.
  • RSC Publishing. (2022). Selecting a single powdered activated carbon against multiple threats: taste & odour and benzene. RSC Publishing.
  • ResearchGate. (2005). UV and UV/H2O2 treatment of methylisoborneol (MIB) and this compound in water. ResearchGate.
  • West Virginia University. (n.d.). Lesson 9: Taste and Odor. West Virginia University.
  • Boshart. (n.d.). Granular Activated Carbon (GAC) vs. Activated Carbon Block (CB) Water Filters. Boshart Knowledge Base.

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A Senior Application Scientist's Guide to High-Accuracy Geosmin Quantification: A Comparative Analysis of Mass Spectrometry Ionization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development who encounter the analytical challenge of geosmin. This volatile organic compound, notorious for its earthy "off" flavor, demands highly accurate and precise quantification, often at ultra-trace levels. This guide provides an in-depth comparison of mass spectrometry ionization techniques for this compound analysis, grounded in experimental data and field-proven insights. We will navigate the nuances of these methods to empower you to make informed decisions for your analytical workflows.

The Analytical Challenge of this compound

This compound (trans-1,10-dimethyl-trans-9-decalol) poses a significant analytical challenge due to its low sensory threshold, with some individuals detecting it at concentrations as low as 1-10 ng/L.[1] Its analysis is further complicated by its volatility and the often complex matrices in which it is found, such as drinking water, food products, and biological samples.[1][2] These factors necessitate highly sensitive and selective analytical methods to achieve the required accuracy and precision. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique for this compound analysis due to its volatility.[2] However, the choice of ionization technique within the mass spectrometer is a critical determinant of method performance.

Comparing Ionization Techniques for this compound Analysis

This guide will focus on the two most common ionization techniques employed for this compound analysis in GC-MS: Electron Ionization (EI) and Chemical Ionization (CI). We will explore their principles, performance characteristics, and ideal applications.

Electron Ionization (EI): The Workhorse for Identification

Electron Ionization is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3][4] This high energy input leads to extensive fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint.[5]

Mechanism of Action:

The high energy of the electron beam strips an electron from the this compound molecule, forming a radical cation (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, stable ions. This fragmentation pattern is highly reproducible and is the basis for spectral library matching for compound identification.[3]

Performance in this compound Analysis:

  • Accuracy and Precision: When coupled with appropriate sample preparation and the use of internal standards, EI can achieve excellent accuracy and precision. For instance, a study using purge and trap GC-MS with EI reported accuracy within ±6% and precision of <8% RSD for 50 ng/L standards.[6] Another method employing dispersive liquid-liquid micro-extraction (DLLME) followed by GC-MS in EI mode demonstrated good recoveries (82.6%–112%) and relative standard deviations (2.56%–6.23%).[7]

  • Strengths: The primary advantage of EI is the generation of detailed fragmentation patterns, which is invaluable for the confident identification of unknown compounds by matching against spectral libraries like NIST and Wiley.[3] EI is a universal method that can ionize a wide range of compounds suitable for GC analysis.[3]

  • Limitations: The extensive fragmentation in EI can sometimes lead to a weak or absent molecular ion peak.[3][5] This can make it challenging to determine the molecular weight of an unknown compound without library matching. For this compound, however, the fragmentation pattern is well-characterized, with key ions used for quantification.[8]

Chemical Ionization (CI): The "Softer" Approach for Molecular Weight Determination

Chemical Ionization is a "soft" ionization technique that results in less fragmentation compared to EI.[4] This is achieved by using a reagent gas (e.g., methane, isobutane, or ammonia) which is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or adduction, leading to the formation of protonated molecules ([M+H]+) or other adduct ions.[3]

Mechanism of Action:

In CI, the analyte molecules are not directly hit by the high-energy electrons. Instead, they undergo gentle chemical reactions with the ionized reagent gas. This lower energy transfer results in significantly less fragmentation and a more prominent molecular ion or quasi-molecular ion.[5]

Performance in this compound Analysis:

  • Accuracy and Precision: A study comparing EI and CI for the analysis of this compound and the related compound 2-methylisoborneol (MIB) found that while CI with acetonitrile as the reagent gas offered superior sensitivity for MIB, EI was still the chosen mode for this compound detection in their validated method.[9][10] This method, using EI for this compound, demonstrated good recovery (93-110%) and precision (3-12%).[9][10]

  • Strengths: The main advantage of CI is the preservation of the molecular ion, which is crucial for confirming the molecular weight of a compound, especially when a library spectrum is not available.[3][5] This can be beneficial in complex matrices where co-eluting compounds might interfere with the fragment ions used for quantification in EI.

  • Limitations: CI is generally less sensitive than EI for compounds that produce a strong molecular ion in EI.[3] The choice of reagent gas is critical and can influence the ionization process and resulting spectra.

Quantitative Data Summary

The following table summarizes the performance data for this compound analysis using different sample preparation techniques coupled with GC-MS, primarily utilizing Electron Ionization.

Sample PreparationIonizationAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)/Quantification (LOQ)Reference
Purge and Trap (P&T)EIWithin ±6%<8%Not specified[6]
Dispersive Liquid-Liquid Microextraction (DLLME)EI82.6%–112%2.56%–6.23%LOQ: 0.1 ng/mL[7]
Headspace Solid-Phase Microextraction (HS-SPME)EI83-98%Not specifiedLOD: 3.00 ng/L[11]
Solid-Phase Microextraction (SPME)EI93-110%3-12%LOD: 1 ng/L[9][10]
Micro-Solid Phase Extraction (µSPE)EI95.1–100.1%<7%LOD: 2.0 ng/L[12]
SPME ArrowEI98.4%2.8%MDL: 0.22 ng/L[13]

The Critical Role of Sample Preparation and Matrix Effects

It is imperative to understand that the accuracy and precision of this compound analysis are not solely dependent on the ionization technique. The sample preparation method plays a pivotal role in extracting and concentrating this compound from the sample matrix, thereby enhancing sensitivity and reducing interferences.[1]

Matrix Effects:

Complex matrices can introduce co-eluting compounds that interfere with the ionization of this compound, a phenomenon known as matrix effects.[2][14] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[15]

Mitigation Strategies:

The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[2] Since the SIL-IS has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences similar matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects can be effectively normalized, leading to more accurate and reliable results.[2]

Experimental Protocols and Workflows

Detailed Experimental Protocol: HS-SPME-GC-MS for this compound in Water

This protocol is a representative example of a widely used method for this compound analysis.

1. Sample Preparation: a. Collect a 10 mL water sample in a 20 mL headspace vial. b. Add 3.0 g of Sodium Chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the partitioning of this compound into the headspace.[8] c. Spike the sample with a known concentration of this compound-d3 internal standard. d. Seal the vial with a PTFE-lined septum and cap.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in an autosampler with an agitator and heater. b. Equilibrate the sample at 60°C for 10 minutes with agitation to facilitate the volatilization of this compound into the headspace. c. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analytes.[8]

3. GC-MS Analysis: a. Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) for 5 minutes in splitless mode. b. Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation. c. Set the oven temperature program to achieve good separation of this compound from other matrix components. d. Operate the mass spectrometer in EI mode (70 eV). e. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for this compound (e.g., m/z 112, 125) and its internal standard.[8]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis (EI Mode) cluster_data Data Processing Sample 10 mL Water Sample Add_Salt Add 3.0g NaCl Sample->Add_Salt Add_IS Spike with this compound-d3 Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Quantify Quantification using Internal Standard Detect->Quantify

Caption: HS-SPME-GC-MS (EI) Workflow for this compound Analysis.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample with this compound Add_IS Spike with Internal Standard Sample->Add_IS Inject Injection Add_IS->Inject Separate Separation Inject->Separate Ionization Ionization Technique Separate->Ionization EI Electron Ionization (EI) - High Fragmentation - Library Matching Ionization->EI CI Chemical Ionization (CI) - Low Fragmentation - Molecular Weight Ionization->CI Detection Mass Detection EI->Detection CI->Detection Result Accurate & Precise Quantification Detection->Result

Caption: Decision workflow for choosing an ionization technique.

Conclusion and Recommendations

For the routine, high-throughput quantification of this compound where identification is confirmed, Electron Ionization (EI) coupled with GC-MS stands out as the technique of choice. Its robustness, high sensitivity, and the availability of extensive spectral libraries for confirmation make it a reliable workhorse. The data consistently demonstrates that when combined with optimized sample preparation techniques like SPME or P&T and the crucial use of a stable isotope-labeled internal standard, EI delivers excellent accuracy and precision, meeting the stringent requirements for trace-level analysis.

Chemical Ionization (CI) serves as a valuable complementary technique. It is particularly useful in research settings for the structural elucidation of unknown compounds or in instances where matrix interferences are so severe that they obscure the characteristic fragment ions in EI mode. The ability of CI to preserve the molecular ion provides an orthogonal piece of information that can be critical for confident molecular weight determination.

Ultimately, the selection of the ionization technique should be guided by the specific analytical goals. For routine monitoring and quantification, a well-validated GC-EI-MS method with appropriate sample preparation and internal standardization will provide the necessary accuracy and precision. For more complex analytical challenges involving unknown identification or severe matrix effects, the addition of CI capabilities can provide a more comprehensive analytical toolkit.

References

  • Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. RSC Publishing.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS.
  • What are the common ionization methods for GC/MS. SCION Instruments.
  • Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS. Thermo Fisher Scientific.
  • Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation electron impact ionisation-ion-trap mass spectrometry.
  • Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas c.
  • An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for this compound and 2-methylisoborneol in drinking water.
  • (PDF) Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS).
  • Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent.
  • (PDF) Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME.
  • What is your experience of chemical ionization (CI) versus electron impact (EI) ?.
  • Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry.. Semantic Scholar.
  • Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository.
  • Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. YoungIn Chromass.
  • Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. The NELAC Institute.
  • Sensitive Detection of 2-MIB and this compound in Drinking W
  • Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS) to. YSI.
  • Determination of 2‐methylisoborneol and this compound in water by gas chromatography‐mass spectrometry using stir bar sorptive extraction.
  • (PDF) this compound and 2-methylisoborneol monitoring versus a combination of sensory and chemical analyses in drinking water odor evaluation.
  • Technical Support Center: this compound Analysis in Complex M
  • Electron Impact or Chemical Ioniz
  • Common Ionization Methods.
  • Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Determination of this compound and 2-Methylisoborneol in Water using Solid Phase Extraction and Headspace-GC/MS.

Sources

Comparative Guide: Purge-and-Trap vs. Headspace SPME for Geosmin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Geosmin—a semi-volatile terpene responsible for earthy off-flavors in water and pharmaceuticals at ultra-trace levels (odor threshold ~4–10 ng/L)—the choice between Purge-and-Trap (P&T) and Headspace Solid-Phase Microextraction (HS-SPME) is a trade-off between exhaustive extraction and matrix tolerance .

  • Purge-and-Trap (P&T) remains the sensitivity gold standard (Method 6040), capable of sub-ppt (<1 ng/L) detection limits by exhaustively stripping analytes from a large sample volume. However, it suffers from moisture management issues and carryover risks.

  • Headspace SPME (HS-SPME) has emerged as the preferred high-throughput alternative (Method 6040D). While governed by equilibrium limitations, the use of ternary fibers (DVB/CAR/PDMS) and Triple Quadrupole (MS/MS) detection allows it to meet regulatory requirements with significantly lower maintenance overhead.

Mechanistic Principles

To optimize either method, one must understand the fundamental physical chemistry driving the extraction.

Purge-and-Trap: Dynamic Non-Equilibrium

P&T is a dynamic extraction technique. An inert gas (Helium or Nitrogen) bubbles through the aqueous sample, stripping volatile organics. Because the gas is continuously removed, the equilibrium is constantly shifted toward the gas phase (Le Chatelier’s principle), resulting in near 100% extraction efficiency. The analytes are focused on a sorbent trap (e.g., Tenax/Silica/Charcoal) before thermal desorption.

HS-SPME: Static Equilibrium

SPME relies on the partition coefficient (


) between the sample matrix, the headspace, and the fiber coating. It is non-exhaustive. The amount of analyte extracted (

) is defined by:


Where


 is fiber volume and 

is initial concentration. For this compound, which is semi-volatile, maximizing the partition into the headspace (

) via temperature and ionic strength (salting out) is critical.
Workflow Logic Comparison

WorkflowComparison cluster_PT Purge & Trap (Dynamic) cluster_SPME HS-SPME (Static) PT_Start Sample (5-25mL) PT_Purge Gas Stripping (Non-Equilibrium) PT_Start->PT_Purge PT_Trap Trap Focusing (Tenax/Charcoal) PT_Purge->PT_Trap PT_Desorb Thermal Desorption PT_Trap->PT_Desorb SPME_Start Sample (10mL) + NaCl SPME_Heat Incubation (65°C) (Equilibrium) SPME_Start->SPME_Heat SPME_Extract Fiber Adsorption (DVB/CAR/PDMS) SPME_Heat->SPME_Extract SPME_Desorb Injector Desorption SPME_Extract->SPME_Desorb

Figure 1: Comparative workflow logic.[1] P&T relies on mechanical stripping and focusing, while SPME relies on thermodynamic equilibrium and fiber affinity.

Experimental Protocols

The following protocols represent field-validated parameters optimized for this compound and 2-Methylisoborneol (MIB).

Protocol A: Purge-and-Trap (High Sensitivity)

Applicability: Clean water matrices, requiring <1 ng/L detection.

  • Sample Prep: Transfer 10 mL sample to VOA vial. No salt required (though sometimes used to modify ionic strength).

  • Purge Parameters:

    • Trap: Tenax/Silica Gel/Charcoal (Trap #8 or equivalent) is essential to trap semi-volatiles like this compound while releasing water.

    • Purge Gas: Helium at 40 mL/min for 11 minutes at ambient temperature. Note: Heating during purge increases sensitivity but drastically increases water vapor load, risking GC flameout or MS source damage.

  • Desorption:

    • Pre-heat: 245°C.

    • Desorb: 250°C for 2 minutes.

    • Bake: 260°C for 10 minutes (Critical to prevent this compound carryover).

Protocol B: HS-SPME (High Throughput)

Applicability: Wastewater, surface water, pharmaceutical matrices.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[2][3][4][5]

    • Causality: this compound (MW 182.3) is effectively trapped by the mesopores of DVB, while the Carboxen layer targets smaller volatiles (MIB). PDMS provides the hydrophobic base.

  • Sample Prep: 10 mL sample in 20 mL headspace vial. Add 2.5g NaCl (25% w/v) .

    • Causality: The "Salting Out" effect decreases the solubility of hydrophobic this compound in water, driving it into the headspace and increasing fiber uptake by 2-3x.

  • Extraction:

    • Incubation: 65°C for 2-5 minutes (agitated).

    • Extraction: 30 minutes at 65°C with agitation (250-500 rpm).

  • Desorption: 250°C for 3 minutes in splitless mode.

Performance Comparison Data

The following data summarizes typical performance metrics using Single Quadrupole MS (SIM mode).

MetricPurge-and-Trap (P&T)HS-SPME
Method Detection Limit (MDL) 0.05 – 0.2 ng/L 1.0 – 2.0 ng/L
Linearity (R²) > 0.999 (1–100 ng/L)> 0.995 (5–100 ng/L)
Precision (RSD) < 5% (Clean Water)< 10% (Matrix Dependent)
Carryover Risk High (Trap & Lines)Low (Fiber bake-out)
Moisture Interference High (Requires dry purge)Low (Hydrophobic fiber)
Sample Volume 5 – 25 mL2 – 10 mL
Cycle Time ~30 mins (Purge + Bake)~45 mins (Overlapped)

Analysis of Data: While P&T offers superior absolute sensitivity (down to 0.07 ng/L in some studies), SPME is sufficient for odor threshold compliance (typically 5-10 ng/L). P&T precision suffers in "foamy" samples (e.g., algal bloom water) where surfactants interfere with the sparging process. SPME, sampling only the headspace, remains robust in these conditions.

Decision Framework

When should a laboratory choose one over the other? Use the following logic path.

DecisionMatrix cluster_notes Technique Notes Start Start: Select Method Req_Sens Is Detection Limit < 1 ng/L required? Start->Req_Sens Matrix Is Matrix 'Dirty' (Foaming/Solids)? Req_Sens->Matrix No (Standard Compliance) PT_Path Select Purge & Trap Req_Sens->PT_Path Yes (Ultra-Trace) SPME_Path Select HS-SPME Matrix->SPME_Path Yes (Wastewater/Algae) Matrix->SPME_Path No (Drinking Water) Note1 P&T: Higher maintenance cost (Trap replacement, water management) Note2 SPME: Lower cost per sample (Fiber durability is main factor)

Figure 2: Decision matrix for method selection based on sensitivity requirements and matrix complexity.

References

  • Standard Methods Committee. Standard Method 6040: Constituent Concentration by Gas Extraction. American Public Health Association.

  • GL Sciences. High Sensitive Analysis of Musty Odor Compounds in Drinking Water by Purge and Trap-GC-MS. Application Note.

  • Agilent Technologies. Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with GC/MS. Application Note 5994-0359EN.

  • Sigma-Aldrich (Merck). Solid Phase Microextraction (SPME) for the Analysis of this compound and 2-Methylisoborneol.

  • Thermo Fisher Scientific. Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS. Application Note 73866.

Sources

Comparative Genomics of Geosmin-Producing vs. Non-Producing Cyanobacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genetic Determinant of Off-Flavor

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a volatile sesquiterpene responsible for the earthy/musty off-flavor in water supplies, detectable by humans at extremely low concentrations (<10 ng/L). In cyanobacteria, the production of this compound is not a universal trait but a strain-specific phenotype governed by the presence of the This compound synthase gene (geoA) .

This guide contrasts the genomic architecture of producing and non-producing strains, elucidating the biosynthetic causality and providing a validated experimental workflow for identification.

Key Comparative Insight
  • Producers (e.g., Nostoc punctiforme, Anabaena ucrainica): Possess the geoA gene, often located in an operon with cyclic nucleotide-binding (cnb) regulatory genes, suggesting environmental modulation via cAMP signaling.

  • Non-Producers (e.g., Synechocystis sp. PCC 6803): Lack the geoA locus entirely but retain the upstream MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, directing precursors (FPP) toward other terpenes (e.g., carotenoids, hopanoids).

Genomic Architecture & Biosynthetic Pathway[1]

The geoA Gene Cluster

The primary differentiator is the geoA gene, which encodes a bifunctional enzyme converting Farnesyl Diphosphate (FPP) into this compound in a two-step Mg²⁺-dependent reaction.

  • Enzymatic Mechanism: The N-terminal domain cyclizes FPP to germacradienol; the C-terminal domain converts germacradienol to this compound.

  • Regulatory Context: In filamentous strains like Anabaena ucrainica, geoA is flanked by cnb genes (Crp-Fnr family regulators).[1] This genomic synteny implies that this compound production is not constitutive but regulated by light and nutrient stress (N/P ratios).

Visualization: Pathway and Genomic Context

The following diagram illustrates the divergence between producers and non-producers at the FPP node and the specific genomic arrangement of the geoA cluster.

GeosminPathway cluster_MEP MEP Pathway (Universal) Pyruvate Pyruvate MEP MEP Pyruvate->MEP G3P G3P G3P->MEP IPP IPP/DMAPP MEP->IPP FPP Farnesyl Diphosphate (FPP) IPP->FPP IspA Carotenoids Carotenoids (Essential Pigments) FPP->Carotenoids Crt Genes (Non-Producers & Producers) Hopanoids Hopanoids (Membrane Stability) FPP->Hopanoids Shc Genes Germacradienol Germacradienol FPP->Germacradienol GeoA (N-term) This compound This compound (Volatile Off-Flavor) Germacradienol->this compound GeoA (C-term) GeoA geoA (this compound Synthase) CNB cnb (Regulator) CNB->GeoA Transcriptional Control (cAMP)

Figure 1: Divergence of the MEP pathway in Cyanobacteria. Producers utilize FPP via the GeoA enzyme (blue path), often regulated by CNB proteins. Non-producers lack the GeoA branch.

Comparative Data Analysis

Producer vs. Non-Producer Characteristics

The following table synthesizes genomic and metabolic differences validated across multiple studies.

FeatureThis compound Producers Non-Producers Implication
Representative Genera Anabaena, Nostoc, Oscillatoria, Phormidium, MicrocoleusSynechocystis, Prochlorococcus, Microcystis (mostly)Production is polyphyletic and strain-specific.[2]
Target Gene geoA (approx.[3] 2.2 kb)AbsentgeoA is the sole biomarker for potential production.
Genomic Flanking Often flanked by cnb (cyclic nucleotide-binding) genes.[1]N/ASuggests regulation by environmental stress signals.
Biosynthetic Origin MEP Pathway → FPP → this compoundMEP Pathway → FPP → Sterols/PigmentsBoth groups possess the precursor pathway; only producers divert flux to this compound.
Ecological Trigger Low Light, Low Temperature, High N/P ratioN/AProduction is likely an overflow metabolism or stress response.
Sequence Conservation

Comparative analysis of geoA sequences reveals high conservation (>72% identity) among cyanobacteria, distinct from actinomycete homologs. This conservation allows for the design of degenerate primers capable of detecting the gene across diverse genera.

Validated Experimental Protocols

Phase 1: Genomic Screening (PCR)

Objective: Determine the genetic potential of a strain or environmental sample to produce this compound.

Protocol:

  • DNA Extraction: Use a CTAB-based method or a commercial soil/biofilm kit (e.g., PowerSoil) to handle polysaccharide-rich cyanobacterial sheaths.

  • Primer Selection: Use validated degenerate primers targeting the conserved Mg²⁺ binding motifs of geoA.

    • Forward:5'-GAG TGG AT(C/T) AA(C/T) AA(C/T) GT-3'

    • Reverse:5'-GT(A/G) TA(C/T) TG (A/G)TC (A/G)TC (A/G)TG-3'

  • Amplification:

    • 94°C (3 min) -> [94°C (30s) / 54°C (30s) / 72°C (60s)] x 35 cycles -> 72°C (7 min).

  • Validation: Run a parallel 16S rRNA PCR to confirm DNA quality and absence of inhibition.

Phase 2: Chemical Quantification (SPME GC-MS)

Objective: Confirm phenotype and quantify production.[3] Genotype does not always equal phenotype due to gene silencing.

Protocol:

  • Sample Prep: Collect 10 mL of culture/water in a 20 mL headspace vial. Add 3g NaCl (salting out effect to increase volatility).

  • Internal Standard: Spike with IBMP (2-isobutyl-3-methoxypyrazine) or d3-Geosmin at 10 ng/L.

  • Extraction (SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for volatiles.

    • Incubation: 60°C for 30 mins with agitation.

  • GC-MS Analysis:

    • Column: VF-5ms or equivalent (30m x 0.25mm).[4]

    • Mode: SIM (Selected Ion Monitoring) targeting ions 112 (base peak) and 125 for this compound.

  • Calculation:

    
    .
    
Workflow Diagram

This decision tree guides the researcher through the identification process.

Workflow Start Sample Collection (Water/Biofilm) DNA_Ext DNA Extraction Start->DNA_Ext PCR PCR Screen (Target: geoA) DNA_Ext->PCR PCR_Pos geoA Positive (+) PCR->PCR_Pos Band at ~1.2kb PCR_Neg geoA Negative (-) PCR->PCR_Neg No Band Chem_Val Chemical Validation (SPME GC-MS) PCR_Pos->Chem_Val Result_Non NON-PRODUCER PCR_Neg->Result_Non Result_Prod CONFIRMED PRODUCER (Genotype+ / Phenotype+) Chem_Val->Result_Prod Peak at m/z 112 Result_Silent SILENT GENE CLUSTER (Genotype+ / Phenotype-) Chem_Val->Result_Silent No Peak

Figure 2: Integrated Genomic and Chemical Validation Workflow.

Ecological & Evolutionary Implications

Horizontal Gene Transfer (HGT)

Phylogenetic analysis suggests geoA was acquired via HGT. The patchy distribution of the gene—where one strain of Oscillatoria possesses it and a closely related strain does not—supports the theory that geoA is part of a mobile genetic element or genomic island, often lost in stable laboratory cultures but maintained in the wild for competitive advantage.

Why Produce this compound?

While often termed a "secondary metabolite," the strict regulation by cnb genes suggests a functional role:

  • Grazer Deterrence: Although evidence is mixed, this compound may act as a warning signal to zooplankton.

  • Carbon Overflow: It may serve as a "safety valve" to dissipate excess carbon/energy under low-growth conditions (e.g., nutrient limitation) while maintaining the MEP pathway flux active for essential pigment synthesis.

References

  • Giglio, S., Jiang, J., Saint, C. P., Cane, D. E., & Monis, P. T. (2008). Isolation and characterization of the gene associated with this compound production in cyanobacteria. Environmental Science & Technology, 42(21), 8027-8032. Link

  • Wang, Z., Shao, J., Xu, Y., Yan, B., & Li, R. (2014). Genetic Basis for this compound Production by the Water Bloom-Forming Cyanobacterium, Anabaena ucrainica.[5] MDPI Water, 7(1), 175-187. Link

  • Ludwig, F., Medger, A., Börnick, H., Opitz, M., Lang, K., Göttfert, M., & Röske, I. (2007). Identification and expression analyses of putative sesquiterpene synthase genes in Phormidium sp. and prevalence of geoA-like genes in a drinking water reservoir.[5] Applied and Environmental Microbiology, 73(21), 6988-6993. Link

  • Watson, S. B., Monis, P., Baker, P., & Giglio, S. (2016). Biochemistry and genetics of taste- and odor-producing cyanobacteria.[6] Harmful Algae, 54, 112-127.[6] Link[6]

  • Churro, C., Semedo-Aguiar, A. P., Silva, A., Pereira-Leal, J. B., & Leite, R. B. (2020). A novel cyanobacterial this compound producer, revising GeoA distribution and dispersion patterns in Bacteria.[5] Scientific Reports, 10, 8679. Link

  • Kutovaya, O. A., & Watson, S. B. (2014). Development and application of a molecular assay to detect and monitor this compound-producing cyanobacteria and actinomycetes in the Great Lakes.[5] Journal of Great Lakes Research, 40(2), 404-414. Link

Sources

The Senior Application Scientist's Guide to Sorbent Selection for Solid-Phase Extraction of Geosmin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and analytical chemists tasked with the quantification of off-flavor compounds in water, the accurate measurement of geosmin presents a significant challenge. This bicyclic alcohol is perceptible to humans at nanogram-per-liter concentrations, demanding highly sensitive and robust analytical methods. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for this compound analysis, offering concentration and purification prior to chromatographic analysis. The choice of sorbent material is the most critical parameter in developing a successful SPE method, directly impacting recovery, reproducibility, and the limits of detection.

This guide provides a comprehensive evaluation of different sorbent materials for the solid-phase extraction of this compound, synthesizing data from peer-reviewed literature and application notes. We will delve into the mechanistic underpinnings of each sorbent type, present comparative performance data, and provide a validated experimental protocol to guide your method development.

Understanding the Analyte: this compound's Physicochemical Properties

Before evaluating sorbents, it is crucial to understand the properties of this compound (trans-1,10-dimethyl-trans-9-decalol). It is a semi-volatile, relatively nonpolar molecule with a log Kow (octanol-water partition coefficient) of approximately 3.5. This moderate lipophilicity dictates that reversed-phase SPE is the most appropriate extraction mechanism. The goal is to select a sorbent that provides strong hydrophobic interactions to retain this compound from a large volume of a polar sample matrix (water), while minimizing interactions with co-extracted matrix components.

A Comparative Evaluation of SPE Sorbent Materials

The selection of an appropriate sorbent is a balance between retention efficiency for the analyte of interest and the minimization of matrix effects.[1] We will compare the most commonly employed sorbents for this compound extraction: traditional silica-based C18, modern polymeric sorbents, and activated carbon.

Polymeric Sorbents: The Modern Workhorse

Polymeric sorbents, particularly those based on a polystyrene-divinylbenzene (PS-DVB) backbone, have become the gold standard for the extraction of a wide range of organic compounds from aqueous matrices.[2]

  • Oasis HLB (Hydrophilic-Lipophilic Balanced): This sorbent is a copolymer of N-vinylpyrrolidone and divinylbenzene, creating a surface with both hydrophilic and lipophilic characteristics. The lipophilic divinylbenzene backbone provides strong reversed-phase retention for analytes like this compound, while the hydrophilic N-vinylpyrrolidone monomer makes the sorbent water-wettable. This unique property prevents the sorbent bed from drying out, which can lead to inconsistent recoveries with traditional silica-based sorbents.[1] Oasis HLB is often preferred for the extraction of low molecular mass and polar compounds.[3]

  • Strata-X: This is another highly effective polymeric sorbent with a surface-modified styrene-divinylbenzene structure. It offers strong retention for neutral, acidic, and basic compounds and is designed to provide clean extracts without sacrificing recovery.[2]

Mechanism of Action: The primary retention mechanism for this compound on polymeric sorbents is reversed-phase, driven by van der Waals forces between the nonpolar analyte and the hydrophobic polymer surface. The high surface area and porosity of these materials contribute to their high loading capacity.[2]

Performance Insights: Polymeric sorbents generally offer higher and more consistent recoveries for a broader range of analytes compared to C18.[1] Their stability across a wide pH range (typically 1-14) provides greater flexibility in method development. Furthermore, modern iterations like Oasis PRiME HLB are designed for simplified protocols, eliminating the need for conditioning and equilibration steps, which can reduce processing time by up to 40% and solvent consumption by 70%.[4][5]

Silica-Based Sorbents: The Traditional Choice
  • C18 (Octadecyl-bonded Silica): For decades, C18 has been a widely used sorbent for reversed-phase SPE. It consists of silica particles functionalized with 18-carbon alkyl chains.

Mechanism of Action: Retention on C18 is based on hydrophobic interactions between the long alkyl chains and the nonpolar this compound molecule.

Performance Insights: While effective, C18 has several drawbacks compared to polymeric sorbents. The silica backbone is prone to hydrolysis at extreme pH values (typically stable between pH 2-8). More critically, residual silanol groups on the silica surface can lead to secondary interactions with polar matrix components, potentially causing inconsistent recoveries and matrix effects. Furthermore, silica-based sorbents are susceptible to drying out after the conditioning step; if this occurs, the hydrophobic C18 chains collapse, leading to a dramatic loss in retention and poor recovery.[6] While some studies have successfully used C18 for this compound analysis, polymeric sorbents often provide more robust and reproducible results, especially in complex matrices.[1][7]

Activated Carbon: High Affinity for Odor Compounds

Activated carbon is well-known for its exceptional ability to adsorb organic compounds, making it a common tool in water treatment for the removal of taste and odor compounds like this compound.[8]

Mechanism of Action: Adsorption onto activated carbon is a surface phenomenon driven by a combination of hydrophobic interactions and van der Waals forces. The highly porous structure of activated carbon provides an immense surface area for adsorption.

Performance Insights: While powdered and granular activated carbon are highly effective for bulk removal of this compound, their use in an SPE cartridge format for analytical purposes is less common but available.[7][9][10] The very strong adsorptive nature of activated carbon can sometimes make complete elution of the analyte challenging, potentially leading to lower recoveries compared to polymeric sorbents. However, for specific applications requiring the removal of highly polar interferences, carbon-based sorbents can be advantageous.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the different sorbent types based on data synthesized from various studies. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and performance can vary with the specific SPE format and protocol.

Sorbent MaterialTypical Recovery for this compoundKey AdvantagesKey Disadvantages
Polymeric (e.g., Oasis HLB, Strata-X) >90%High and reproducible recoveries, water-wettable (simplified protocols), wide pH stability, reduced matrix effects.[1][4][5]Higher cost compared to silica-based sorbents.
Silica-Based (C18) Variable (can be >80% under optimal conditions)Lower cost, well-established.Prone to drying, limited pH stability, potential for silanol interactions leading to inconsistent recoveries.[6]
Activated Carbon Data for SPE cartridges is limited, but high affinity is known.Excellent for removing a wide range of organic interferences.[8]Potentially irreversible adsorption leading to lower elution recovery, less predictable performance in cartridge format.

The Critical Role of Breakthrough Volume

A crucial, yet often overlooked, parameter in SPE is the breakthrough volume . This is the maximum sample volume that can be loaded onto the cartridge before the analyte begins to elute, leading to incomplete recovery.[11][12][13] The breakthrough volume is dependent on the sorbent's capacity, the analyte's concentration, the sample matrix, and the loading flow rate.[4]

While a general rule of thumb is that an SPE sorbent can retain approximately 5-10% of its mass, determining the precise breakthrough volume for this compound requires a specific loading study.[3][4] For trace analysis of this compound, where large water volumes are often processed to achieve the desired sensitivity, exceeding the breakthrough volume is a significant risk. Polymeric sorbents, with their higher surface area and capacity, generally offer larger breakthrough volumes compared to their silica-based counterparts.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the solid-phase extraction of this compound. We present both a standard protocol applicable to most reversed-phase sorbents and a simplified protocol optimized for water-wettable polymeric sorbents.

Standard 5-Step SPE Protocol (for C18 and other non-wettable sorbents)

This protocol includes the critical conditioning and equilibration steps necessary for silica-based sorbents.

SPE_Workflow_Standard cluster_steps Standard 5-Step SPE Protocol cluster_details Procedural Details Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Next Step cond_det Solvate sorbent functional groups. (e.g., 3-5 mL Methanol) Condition->cond_det Load 3. Load Sample Equilibrate->Load Next Step equil_det Prepare sorbent for aqueous sample. (e.g., 3-5 mL Reagent Water) DO NOT allow sorbent to dry. Equilibrate->equil_det Wash 4. Wash Load->Wash Next Step load_det Pass sample through cartridge. (e.g., 250-1000 mL at <10 mL/min) Load->load_det Elute 5. Elute Wash->Elute Next Step wash_det Remove weakly bound interferences. (e.g., 3-5 mL 5% Methanol in Water) Wash->wash_det elute_det Disrupt analyte-sorbent interaction. (e.g., 2-5 mL Dichloromethane or Acetone) Elute->elute_det

Caption: Standard 5-Step Solid-Phase Extraction Workflow.

Methodology:

  • Conditioning: Pass 3-5 mL of a water-miscible organic solvent (e.g., methanol) through the cartridge. This step solvates the hydrophobic functional groups of the sorbent.[6]

  • Equilibration: Flush the cartridge with 3-5 mL of reagent water. This displaces the organic solvent and prepares the sorbent for the aqueous sample. Crucially, do not allow the sorbent to go dry after this step. [6]

  • Sample Loading: Load the water sample onto the cartridge at a controlled flow rate (typically 5-10 mL/min). The volume will depend on the required detection limit and the sorbent's breakthrough volume.

  • Washing: Wash the sorbent with a weak solvent mixture (e.g., 5% methanol in water) to remove hydrophilic and weakly retained matrix interferences.

  • Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., dichloromethane, acetone, or a mixture thereof). This disrupts the hydrophobic interaction between this compound and the sorbent. The eluate is then typically dried and concentrated before analysis.

Simplified 3-Step SPE Protocol (for Oasis HLB and similar sorbents)

The water-wettable nature of Oasis HLB eliminates the need for conditioning and equilibration.[4]

SPE_Workflow_Simplified cluster_steps Simplified 3-Step SPE Protocol cluster_details Procedural Details Load 1. Load Sample Wash 2. Wash Load->Wash Next Step load_det Directly pass sample through cartridge. (e.g., 250-1000 mL at <10 mL/min) Load->load_det Elute 3. Elute Wash->Elute Next Step wash_det Remove weakly bound interferences. (e.g., 3-5 mL 5% Methanol in Water) Wash->wash_det elute_det Disrupt analyte-sorbent interaction. (e.g., 2-5 mL Dichloromethane or Acetone) Elute->elute_det

Caption: Simplified 3-Step SPE Workflow for Water-Wettable Sorbents.

Methodology:

  • Sample Loading: Directly load the water sample onto the water-wettable polymeric cartridge at a controlled flow rate (5-10 mL/min).

  • Washing: Wash the sorbent with a weak solvent mixture to remove interferences.

  • Elution: Elute this compound with a small volume of a strong organic solvent.

Authoritative Grounding and Alternative Methodologies

It is important to acknowledge that many regulatory and standard methods, such as Standard Method 6040 and USGS methods, utilize Solid-Phase Microextraction (SPME) rather than cartridge-based SPE for this compound analysis.[14][15] SPME is a solventless technique where a fused silica fiber coated with a sorbent (e.g., Divinylbenzene/Carboxen/PDMS) is exposed to the headspace above the water sample.[14][15] While SPME is highly sensitive and automated, cartridge SPE remains a valuable technique, particularly when larger sample volumes are required for pre-concentration or when dealing with complex matrices that could foul an SPME fiber.

Conclusion and Recommendations

For the routine solid-phase extraction of this compound from aqueous samples, polymeric sorbents such as Oasis HLB and Strata-X are demonstrably superior to traditional C18 silica-based sorbents. The key advantages of polymeric sorbents lie in their higher capacity, broader pH stability, and, in the case of water-wettable formulations, the ability to employ simplified, more robust protocols. This leads to higher and more consistent recoveries, reduced matrix effects, and improved overall data quality.

While activated carbon shows high affinity for this compound, its application in an analytical SPE cartridge format requires careful optimization to ensure efficient elution. For most quantitative applications, polymeric sorbents provide a more reliable and straightforward solution.

When developing a method, it is imperative to perform a loading study to determine the breakthrough volume for your specific sample matrix and analytical conditions. This self-validating step ensures that the chosen sorbent and sample volume are appropriate to achieve the desired analytical sensitivity and accuracy. By understanding the mechanisms of the various sorbent materials and following a validated protocol, researchers can confidently develop robust and reliable methods for the challenging task of this compound quantification.

References

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Determination of Breakthrough Volumes. Retrieved from [Link]

  • Poole, C. F. (2020). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Gutierrez, R., Whangchai, N., & Nomura, N. (2013). This compound Sorption on Cyclodextrin Polymers. International Journal of Geosciences, 4(5B), 24-29.
  • Waters Corporation. (n.d.). Advantages of Oasis PRiME HLB for the LC-MS/MS Analysis of Vitamin D Metabolites in Serum for Clinical Research. Waters. Retrieved from [Link]

  • Lee, S., Lee, D. G., & Lee, Y. (2019). Rapid and Effective Isolation of Dissolved Organic Matter Using Solid-Phase Extraction Cartridges Packed with Amberlite XAD 8/4 Resins. Molecules, 24(1), 123.
  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction - Oasis Solid-Phase Extraction Products. Waters. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Bristow, R., Jones, O. A. H., & Pemberton, A. (2023). An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS)
  • Bielicka-Daszkiewicz, K., Voelkel, A., & Wesołowski, M. (2009). Theoretical and experimental methods of determination of the breakthrough volume of SPE sorbents. Talanta, 80(2), 615-621.
  • Waters Corporation. (2008). Oasis Sample Preparation. Waters. Retrieved from [Link]

  • Vlase, G., Vlase, T., Doca, N., & Ilia, G. (2008). Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. Revue Roumaine de Chimie, 53(11), 1019-1024.
  • EST Analytical. (2016). Determination of this compound and 2-Methylisoborneol in Water Using SPME. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). FAQ Strata Activated Carbon. Phenomenex. Retrieved from [Link]

  • Spencer, R. G., & Kellerman, A. M. (2014). Comparison of recovery rates for HLB (A) and C-18 (B) cartridges from this study and Keil and Neibauer (2009). ResearchGate. Retrieved from [Link]

  • Zimmerman, L. R., Ziegler, A. C., & Thurman, E. M. (2002). Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of this compound and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Waters. Retrieved from [Link]

  • Sajid, M., & Płotka-Wasylka, J. (2022). Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. Polymers, 14(15), 3023.
  • U.S. Environmental Protection Agency. (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. Retrieved from [Link]

  • Essington, M. E. (2015). Sorption Mechanisms of Chemicals in Soils.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.